molecular formula C16H10N4 B1282420 2,2'-Bi(1,8-naphthyridine) CAS No. 69110-33-4

2,2'-Bi(1,8-naphthyridine)

Número de catálogo: B1282420
Número CAS: 69110-33-4
Peso molecular: 258.28 g/mol
Clave InChI: OGSULPWGXWPZOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2'-Bi(1,8-naphthyridine) (CAS RN: 69110-33-4) is an organic compound with the molecular formula C₁₆H₁₀N₄ and a molecular weight of 258.28 g/mol. This nitrogen-rich heterocycle is a valuable building block in coordination chemistry and materials science due to its rigid, polyaza cavity-shaped structure, which allows it to form stable complexes with various metal ions . Its primary research applications are in the development of advanced materials. A key area is the creation of organic semiconductor cocrystals. Recent research demonstrates that 2,2'-Bi(1,8-naphthyridine) forms strong halogen bonds with iodine, leading to cocrystals with a one-dimensional slipped-π-stack arrangement . This structural change results in a smaller frontier molecular orbital energy gap and significantly enhances electrical conductivity compared to the pure compound, making it promising for optoelectronic devices . The compound's ability to form bifurcated halogen bonds with halogenated molecules, such as 1,4-diiodotetrafluorobenzene, further underscores its utility in designing supramolecular architectures and functional crystalline materials . Beyond material science, the 1,8-naphthyridine scaffold is extensively investigated for its biological activity. Derivatives have been studied for a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . Specifically, certain 1,8-naphthyridine derivatives act as potent and selective agonists of the CB2 receptor, demonstrating immune-modulatory and anti-inflammatory effects in cellular models, which suggests potential applications in treating neuroinflammatory disorders like multiple sclerosis . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSULPWGXWPZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525809
Record name 2,2'-Bi-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69110-33-4
Record name 2,2'-Bi-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,2'-Bi(1,8-naphthyridine): A Technical Guide via Friedländer-type Reaction and Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,2'-Bi(1,8-naphthyridine), a significant scaffold in medicinal chemistry and materials science. The synthesis leverages a two-stage approach: the formation of a key 2-chloro-1,8-naphthyridine intermediate via a Vilsmeier-Haack cyclization, a reaction closely related to the Friedländer annulation, followed by a copper-catalyzed Ullmann homocoupling to yield the target bidentate ligand.

Introduction to the Synthetic Strategy

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines.[1][2] It typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While a direct Friedländer-based dimerization to 2,2'-Bi(1,8-naphthyridine) is not prominently documented, a highly efficient and practical alternative involves the synthesis of a halogenated 1,8-naphthyridine monomer followed by a subsequent coupling reaction.

This guide details a synthetic route commencing with the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde.[3][4] This intermediate can then be decarbonylated to afford the crucial 2-chloro-1,8-naphthyridine precursor. The final step involves a copper-mediated Ullmann coupling, a reliable method for the formation of biaryl linkages, to furnish the desired 2,2'-Bi(1,8-naphthyridine).

Data Presentation

The following tables summarize the key quantitative data for the two primary stages of the synthesis.

Table 1: Synthesis of 2-Chloro-1,8-naphthyridine Intermediate

StepReactionReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Reference
1Vilsmeier-Haack CyclizationN-(pyridin-2-yl)acetamidePOCl₃, DMF-Reflux4-670-80[3][4]
2Decarbonylation2-chloro-1,8-naphthyridine-3-carbaldehydePd/C, H₂Ethanol50-608-1285-95(Proposed)

Table 2: Ullmann Homocoupling to 2,2'-Bi(1,8-naphthyridine)

StepReactionReactantCatalystLigand (optional)SolventTemp. (°C)Time (h)Yield (%)Reference
3Ullmann Coupling2-chloro-1,8-naphthyridineCopper powder or Cu(I) salt1,10-PhenanthrolineDMF, NMP, or Toluene150-20012-2460-75(Proposed)

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-1,8-naphthyridine

1.1 Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde via Vilsmeier-Haack Cyclization [3][4]

  • Materials: N-(pyridin-2-yl)acetamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place N-(pyridin-2-yl)acetamide.

    • Cool the flask in an ice bath and slowly add an excess of phosphorus oxychloride.

    • To this cooled mixture, add N,N-dimethylformamide dropwise with constant stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate is formed.

    • Filter the solid product, wash it with cold water, and dry it under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

1.2 Decarbonylation to 2-Chloro-1,8-naphthyridine (Proposed)

  • Materials: 2-chloro-1,8-naphthyridine-3-carbaldehyde, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Ethanol.

  • Procedure:

    • Dissolve 2-chloro-1,8-naphthyridine-3-carbaldehyde in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 2-3 atm).

    • Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloro-1,8-naphthyridine.

    • Purify the product by column chromatography on silica gel if necessary.

Stage 2: Synthesis of 2,2'-Bi(1,8-naphthyridine) via Ullmann Homocoupling (Proposed)
  • Materials: 2-chloro-1,8-naphthyridine, Copper powder (activated) or a Cu(I) salt (e.g., CuI), 1,10-Phenanthroline (optional), High-boiling polar solvent (e.g., DMF, NMP).

  • Procedure:

    • In a flame-dried Schlenk tube, combine 2-chloro-1,8-naphthyridine, an excess of activated copper powder (or a stoichiometric amount of a Cu(I) salt), and a catalytic amount of 1,10-phenanthroline (if used).

    • Add a dry, high-boiling polar aprotic solvent such as DMF or NMP.

    • Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring for 12-24 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter to remove the copper residues.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude 2,2'-Bi(1,8-naphthyridine) by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

G Synthetic Pathway to 2,2'-Bi(1,8-naphthyridine) cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dimerization A N-(pyridin-2-yl)acetamide B 2-Chloro-1,8-naphthyridine-3-carbaldehyde A->B  POCl3, DMF (Vilsmeier-Haack) C 2-Chloro-1,8-naphthyridine B->C  Pd/C, H2 (Decarbonylation) D 2,2'-Bi(1,8-naphthyridine) C->D  Cu, Heat (Ullmann Coupling)

Caption: Overall synthetic workflow for 2,2'-Bi(1,8-naphthyridine).

G Vilsmeier-Haack and Ullmann Coupling Workflow start Start vh_reaction Vilsmeier-Haack Reaction (N-(pyridin-2-yl)acetamide, POCl3, DMF) start->vh_reaction workup1 Aqueous Workup & Neutralization vh_reaction->workup1 purification1 Purification 1 (Recrystallization) workup1->purification1 decarbonylation Decarbonylation (Pd/C, H2) purification1->decarbonylation purification2 Purification 2 (Chromatography) decarbonylation->purification2 ullmann_reaction Ullmann Coupling (2-Chloro-1,8-naphthyridine, Cu) purification2->ullmann_reaction workup2 Filtration & Extraction ullmann_reaction->workup2 purification3 Final Purification (Chromatography/Recrystallization) workup2->purification3 product 2,2'-Bi(1,8-naphthyridine) purification3->product

Caption: Detailed experimental workflow from starting material to final product.

References

Unveiling the Solid-State Architecture of 2,2'-Bi(1,8-naphthyridine): A Technical Guide to its Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 2,2'-Bi(1,8-naphthyridine), a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its solid-state properties and the experimental protocols for their determination.

Executive Summary

Data Presentation: Crystallographic Analysis

The crystallographic data for the cocrystal of 2,2'-Bi(1,8-naphthyridine) with molecular iodine (I₂) has been determined by single-crystal X-ray diffraction.[3] The key parameters defining the crystal lattice and the asymmetric unit are summarized in the table below. The raw crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the accession codes 2005136 and 2005137.[3]

Table 1: Crystallographic Data for the 2,2'-Bi(1,8-naphthyridine) – I₂ Cocrystal

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)Value not available in abstract
b (Å)Value not available in abstract
c (Å)Value not available in abstract
α (°)90
β (°)Value not available in abstract
γ (°)90
Volume (ų)Value not available in abstract
Z Value not available in abstract
Calculated Density (g/cm³)Value not available in abstract
R-factor (%)Value not available in abstract
Data Source CCDC 2005136, 2005137[3]

Note: Specific unit cell dimensions and other quantitative data are contained within the CIF files accessible from the CCDC and were not present in the publicly available abstracts.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2,2'-Bi(1,8-naphthyridine), the preparation of its cocrystal with iodine, and the subsequent crystal structure determination.

Synthesis of 2,2'-Bi(1,8-naphthyridine)

A common synthetic route for 2,2'-Bi(1,8-naphthyridine) involves the homo-coupling of a 2-halo-1,8-naphthyridine precursor. A typical procedure is as follows:

  • Preparation of 2-chloro-1,8-naphthyridine: This precursor is synthesized from 1,8-naphthyridin-2(1H)-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Ullmann Coupling Reaction: 2-chloro-1,8-naphthyridine is subjected to a copper-catalyzed Ullmann coupling reaction. This is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure 2,2'-Bi(1,8-naphthyridine) as a crystalline solid.[1]

Cocrystallization with Iodine

The formation of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal is achieved through solution-based methods:[3]

  • Solution Preparation: Equimolar amounts of 2,2'-Bi(1,8-naphthyridine) and iodine are dissolved in a suitable organic solvent, such as chloroform or dichloromethane.

  • Slow Evaporation: The solution is allowed to evaporate slowly at room temperature in a loosely covered container. This gradual increase in concentration promotes the formation of high-quality single crystals of the cocrystal.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and dried under a gentle stream of inert gas.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of the atoms are refined, and anisotropic displacement parameters are applied. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization synthesis Synthesis of 2,2'-Bi(1,8-naphthyridine) cocrystal Cocrystallization with Iodine synthesis->cocrystal Purified Compound data_collection SCXRD Data Collection cocrystal->data_collection Single Crystal data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file Final Structural Model tables Quantitative Data Tables cif_file->tables visualization 3D Structure Visualization cif_file->visualization

Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal provides valuable insights into the intermolecular interactions that govern its solid-state assembly. The formation of strong halogen bonds between the nitrogen atoms of the naphthyridine rings and the iodine molecules dictates the crystal packing, leading to a one-dimensional slipped-π-stack arrangement.[3] This detailed structural information is crucial for understanding the enhanced optoelectronic properties observed in this cocrystal and provides a foundation for the design of new functional materials based on the 2,2'-Bi(1,8-naphthyridine) scaffold. Further studies to obtain and analyze the crystal structure of the pure compound are warranted to provide a more complete picture of its solid-state behavior.

References

A Technical Guide to the Spectroscopic Properties of 2,2'-Bi(1,8-naphthyridine) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2,2'-Bi(1,8-naphthyridine) scaffold is a compelling heterocyclic motif, valued for its rigid, planar structure and its multiple nitrogen donor sites, making it an exceptional ligand in coordination chemistry and a promising component in materials science and pharmaceutical development. Its derivatives are explored for applications ranging from fluorescent probes for biological imaging to components in organic light-emitting diodes (OLEDs). A profound understanding of the spectroscopic characteristics of these molecules is critical for their structural elucidation and the rational design of new derivatives with bespoke properties.

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-Bi(1,8-naphthyridine) derivatives. While comprehensive data for a wide range of these specific dimers is emerging, we can infer many of their properties by examining their constituent monomer, 1,8-naphthyridine, and closely related analogous systems like 2,2'-bipyridine. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential spectroscopic techniques, and visualizes experimental workflows and conceptual structure-property relationships.

Core Photophysical Properties: Insights from 1,8-Naphthyridine Monomers

The 1,8-naphthyridine core is a privileged structure in medicinal chemistry and materials science due to its wide array of biological activities and interesting photophysical properties.[1] The fundamental spectroscopic behavior of the 2,2'-Bi(1,8-naphthyridine) dimer is rooted in the electronic transitions of its monomeric units. Substituents on the naphthyridine rings can significantly modulate these properties. Electron-donating groups (e.g., -NH₂, -OH) typically cause a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) tend to cause a hypsochromic (blue) shift or quenching of fluorescence.

Table 1: Spectroscopic Data for Selected 1,8-Naphthyridine Derivatives

Derivative Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φ_F_) Reference
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine (L¹) CH₂Cl₂ 358 425 Not Reported [1]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine (L²) CH₂Cl₂ 350 410 Not Reported [1]

| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine (L³) | CH₂Cl₂ | 365 | 450 | Not Reported |[1] |

Note: Comprehensive quantum yield data for many 1,8-naphthyridine derivatives requires specialized measurement and is not always available in the literature.

Influence of Dimerization and Substitution: The 2,2'-Bipyridine Analogy

The dimerization of two 1,8-naphthyridine units to form 2,2'-Bi(1,8-naphthyridine) extends the π-conjugated system, which is expected to shift the absorption and emission spectra to longer wavelengths compared to the monomer. The spectroscopic properties of substituted 2,2'-bipyridines, a closely related and extensively studied class of compounds, provide a valuable model for understanding how substituents might influence the photophysics of 2,2'-Bi(1,8-naphthyridine) derivatives. For instance, α-arylamino-2,2'-bipyridines have been shown to be intense blue-to-green fluorophores, with their emission maxima and quantum yields being highly sensitive to the nature of the substituent and the polarity of the solvent.[2][3]

Table 2: Spectroscopic Data for α-(N-Biphenyl)-Substituted 2,2'-Bipyridine Derivatives in THF

Compound Substituent on Biphenyl Ring Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F_) Reference
3a 4-H 352 443 5723 0.491 [3]
3b 4-Me 353 445 5714 0.443 [3]
3g 4-F 352 444 5782 0.407 [3]
3h 4-Cl 354 447 5693 0.485 [3]
3i 4-OMe 359 454 5678 0.359 [3]

| 3l | 4-NMe₂ | 390 | 505 | 5863 | 0.170 |[3] |

This data illustrates a clear trend where stronger electron-donating groups (like -NMe₂) cause a significant red shift in both absorption and emission, a phenomenon attributed to an intramolecular charge transfer (ICT) character.[3] A similar structure-property relationship is anticipated for 2,2'-Bi(1,8-naphthyridine) derivatives.

Effects of Metal Coordination

The defining feature of 2,2'-Bi(1,8-naphthyridine) is its capacity as a multidentate ligand for metal ions.[4] Coordination to a metal center drastically alters the electronic structure and, consequently, the spectroscopic properties of the ligand. Key effects include:

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with certain metal ions can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.

  • Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) often leads to fluorescence quenching through energy or electron transfer processes.

  • Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (e.g., Ru(II), Re(I), Pt(II)), new, often intense and long-lived, absorption bands can appear at lower energies.[5][6][7] These MLCT bands correspond to the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital and are responsible for the rich photophysical and photochemical properties of these complexes.

Visualized Relationships and Workflows

G cluster_core Core Structure cluster_mods Substituent Effects cluster_props Spectroscopic Outcome Core 2,2'-Bi(1,8-naphthyridine) EDG Electron Donating Groups (-NH₂, -OR) Core->EDG EWG Electron Withdrawing Groups (-NO₂, -CF₃) Core->EWG Metal Metal Ion Coordination Core->Metal RedShift Bathochromic Shift (Red Shift) EDG->RedShift π -> π* energy gap ↓ QY_Up Increased Quantum Yield EDG->QY_Up Often BlueShift Hypsochromic Shift (Blue Shift) EWG->BlueShift π -> π* energy gap ↑ QY_Down Decreased Quantum Yield EWG->QY_Down Quenching Metal->RedShift Ligand field effects Metal->QY_Up CHEF Metal->QY_Down Paramagnetic Quenching MLCT New MLCT Bands (Visible Region) Metal->MLCT

G cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_photo Photophysical Analysis Syn Synthesis of Derivative Pur Purification (Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR MS Mass Spectrometry Pur->MS UVVis UV-Vis Absorption Spectroscopy Pur->UVVis Fluor Fluorescence Spectroscopy UVVis->Fluor QY Quantum Yield Determination Fluor->QY Lifetime Lifetime Measurement Fluor->Lifetime

Detailed Experimental Protocols

The following protocols provide a standardized methodology for the spectroscopic analysis of 2,2'-Bi(1,8-naphthyridine) derivatives.[1]

5.1 UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a stock solution of the derivative in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of approximately 1 mM. From this stock, create a dilution to ~10 µM for measurement.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline spectrum.

    • Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

    • The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) should be determined.

5.2 Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance of the solution at the intended excitation wavelength should be kept below 0.1 to prevent inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators and a photon-counting detector.

  • Measurement:

    • Set the excitation wavelength, typically at the λₘₐₓ determined from the UV-Vis spectrum.

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to where the emission intensity returns to the baseline.

    • The wavelength of maximum emission (λₑₘ) is determined from this spectrum.

5.3 Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

  • Standard Selection: Choose a standard fluorophore with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement: Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_r_ * (Slope_s_ / Slope_r_) * (n_s_² / n_r_²)

    where 'r' denotes the reference standard, 's' denotes the sample, 'Slope' is the slope from the integrated intensity vs. absorbance plot, and 'n' is the refractive index of the respective solvent.

5.4 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum, which may require a significantly larger number of scans.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. The chemical shifts, coupling constants, and signal integrations are used to confirm the chemical structure of the synthesized derivative.[1]

Conclusion and Future Outlook

The 2,2'-Bi(1,8-naphthyridine) framework represents a class of compounds with significant potential, driven by their tunable spectroscopic properties. While direct, comprehensive studies on a wide range of its derivatives are still forthcoming, analysis of its monomeric components and analogous bipyridine systems provides a robust predictive framework. The influence of substitution and metal coordination follows well-established photophysical principles, allowing for the rational design of new molecules for targeted applications in sensing, imaging, and materials science. Future research should focus on systematically synthesizing and characterizing a library of 2,2'-Bi(1,8-naphthyridine) derivatives to populate spectroscopic databases and unlock the full potential of this versatile molecular scaffold.

References

Illuminating the Future of Drug Discovery: A Technical Guide to the Photophysical Properties of Novel 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure and electron-rich nature of the 1,8-naphthyridine core have established it as a privileged scaffold in medicinal chemistry and materials science.[1] Recent advancements in synthetic methodologies have unlocked a new generation of 1,8-naphthyridine derivatives with tailored photophysical properties, positioning them as powerful tools in drug discovery and development. These novel compounds are increasingly utilized as fluorescent probes for bioimaging, sensing of metal ions and biomolecules, and as potential therapeutic agents themselves.[1] This technical guide provides an in-depth exploration of the core photophysical characteristics of these emerging compounds, detailed experimental protocols for their characterization, and a visual representation of their mechanisms of action.

Core Photophysical Properties of Novel 1,8-Naphthyridine Derivatives

The utility of 1,8-naphthyridine compounds in various applications is intrinsically linked to their unique photophysical properties. These properties, including absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the nature and position of substituents on the naphthyridine core. This tunability allows for the rational design of probes for specific biological targets and environments.

Data Presentation

The following tables summarize the key photophysical data for a selection of recently developed 1,8-naphthyridine and structurally related 1,8-naphthalimide derivatives, providing a comparative overview for researchers.

Table 1: Photophysical Properties of Novel 1,8-Naphthyridine and 1,8-Naphthalimide Derivatives

Compound/Derivative Classλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent/ConditionsReference(s)
2,7-bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN)---475------CH₂Cl₂[1]
BPN with octyl β-d-glucopyranoside---535------CH₂Cl₂[1]
2-Amino-1,8-naphthalimide (2APNI)---420-445---0.2-0.3Various Solvents[2][3]
3-Amino-1,8-naphthalimide (3APNI)---429 (Hexane)------Solvent Dependent[2][3]
3-Amino-1,8-naphthalimide (3APNI)---564 (Methanol)------Solvent Dependent[2][3]
4-Amino-1,8-naphthalimide (4APNI)---460 (Hexane)------Solvent Dependent[2][3]
4-Amino-1,8-naphthalimide (4APNI)---538 (Methanol)------Solvent Dependent[2][3]
4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid~400~500~100---Nonpolar Solvents[4]
4-substituted 1,8-naphthalimides with extended conjugation------up to 200Low in protic solvents---[5]
2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1)See Table 1 in sourceSee Table 1 in sourceSee Table 1 in sourceSee Table 1 in sourceVarious Solvents[6]
N-(2-hydroxyethyl)-4-(pyridin-4-ylmethoxy)-1,8-naphthalimide (NI2)See Table 2 in sourceSee Table 2 in sourceSee Table 2 in sourceSee Table 2 in sourceVarious Solvents[6]

Note: "---" indicates data not specified in the cited sources. The photophysical properties of many of these compounds are highly solvent-dependent.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount for the development and application of novel 1,8-naphthyridine compounds. This section provides detailed methodologies for key experiments.

Synthesis of 1,8-Naphthyridine Derivatives

A general and efficient method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group.

Example Protocol: Synthesis of 2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1) [6]

  • Reaction Setup: To a solution of 1,8-naphthalic anhydride (1.97 g, 0.01 M) in ethanol, add 2-aminomethylpyridine (1.0 mL, 0.01 M) dropwise over 60 minutes at 60 °C.

  • Reaction: Stir the reaction mixture for an additional 60 minutes at 60 °C.

  • Isolation: After cooling, the final product precipitates as needle-like crystals. Isolate the product by filtration.

  • Characterization: The synthesized compound can be characterized by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.

Measurement of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a standard with a known quantum yield and an absorption profile similar to the 1,8-naphthyridine compound under investigation.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' denote the sample and reference, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode).

  • Excitation: Excite the sample with the pulsed light source at a suitable wavelength.

  • Photon Counting: The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

  • Decay Curve: A histogram of the arrival times is constructed, representing the fluorescence decay curve.

  • Data Fitting: The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s).

Mechanisms of Action and Signaling Pathways

The application of novel 1,8-naphthyridine compounds as fluorescent probes often relies on specific interactions with biological targets, leading to a measurable change in their fluorescence properties. These interactions can be visualized as signaling pathways or workflows.

Metal Ion Sensing

Many 1,8-naphthyridine derivatives are designed as chemosensors for metal ions. The binding of a metal ion to the naphthyridine scaffold can modulate the photophysical properties through mechanisms like Photoinduced Electron Transfer (PET) or chelation-enhanced fluorescence (CHEF). For instance, a novel Schiff-base probe based on 1,8-naphthyridine and naphthalimide exhibits high selectivity towards Al³⁺, with a significant increase in fluorescence intensity upon binding due to the inhibition of the PET process.[7]

Metal_Ion_Sensing cluster_Probe 1,8-Naphthyridine Probe cluster_Target Target Analyte cluster_Complex Complex Formation Probe Fluorophore-Receptor (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding MetalIon Metal Ion (e.g., Al³⁺) MetalIon->Complex Chelation Fluorescence Signal Fluorescence Signal Complex->Fluorescence Signal Emission

Caption: Mechanism of a 'turn-on' fluorescent 1,8-naphthyridine probe for metal ion detection.

Biomolecule Interaction (DNA/RNA Sensing)

The planar structure of 1,8-naphthyridines allows them to intercalate into the base pairs of DNA and RNA. Specific derivatives can be designed to recognize and bind to particular nucleic acid structures, such as mismatched base pairs or bulges, leading to a change in fluorescence that can be used for detection. For example, a dimeric 2-amino-1,8-naphthyridine has been shown to selectively bind to G-G mismatches in DNA.[1]

DNA_Interaction cluster_Probe Naphthyridine Probe cluster_DNA Target Biomolecule cluster_Binding Binding Event cluster_Signal Signal Output Naphthyridine 1,8-Naphthyridine Derivative Binding Intercalation/ Groove Binding Naphthyridine->Binding DNA DNA/RNA with Specific Feature (e.g., Mismatch) DNA->Binding Signal Change in Fluorescence Binding->Signal

Caption: Interaction of a 1,8-naphthyridine derivative with a specific DNA/RNA feature.

Experimental Workflow for Cellular Imaging

The application of these fluorescent probes in a biological context involves a series of steps from probe introduction to signal detection.

Cellular_Imaging_Workflow A Synthesize & Purify 1,8-Naphthyridine Probe B Prepare Probe Solution (e.g., in DMSO) A->B D Incubate Cells with Probe B->D C Culture Cells C->D E Wash Cells to Remove Excess Probe D->E F Fluorescence Microscopy (e.g., Confocal) E->F G Image Acquisition & Analysis F->G

Caption: A typical experimental workflow for cellular imaging using a 1,8-naphthyridine probe.

Conclusion

The versatile 1,8-naphthyridine scaffold continues to be a fertile ground for the development of novel fluorescent compounds with significant potential in drug discovery and diagnostics. The ability to fine-tune their photophysical properties through synthetic modifications allows for the creation of highly specific and sensitive probes for a wide range of biological targets. This guide provides a foundational understanding of their key characteristics and the experimental approaches required for their evaluation, empowering researchers to harness the full potential of these luminous molecules in their scientific endeavors.

References

Exploring the Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro anticancer activity of selected 1,8-naphthyridine-3-carboxamide derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
12 HBL-100Breast1.37[1]
17 KBOral3.7[1]
22 SW-620Colon3.0[1]
22 A-549Lung>100[2]
31 A-549Lung89.4[2]
34 A-549Lung78.5[2]
34 K-562Leukemia1.1[3]
34 MIAPaCaPancreatic0.41[3]
Mechanisms of Anticancer Action

The anticancer properties of 1,8-naphthyridine derivatives are attributed to their ability to interfere with key cellular pathways essential for cancer cell growth and survival.

Several 1,8-naphthyridine derivatives function as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, these derivatives induce DNA damage, leading to cell cycle arrest and apoptosis.

Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Certain 1,8-naphthyridine derivatives have been shown to target components of this pathway.

MAPK_Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 1,8-Naphthyridine Derivative inhibitor->raf inhibitor->mek

MAPK signaling pathway inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate. start->step1 step2 Treat cells with various concentrations of 1,8-naphthyridine derivatives. step1->step2 step3 Incubate for 24-72 hours. step2->step3 step4 Add MTT solution to each well and incubate for 4 hours. step3->step4 step5 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 Measure absorbance at 570 nm using a microplate reader. step5->step6 end Calculate IC50 values. step6->end

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Derivatives of 1,8-naphthyridine have a long history as antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics. Modern derivatives continue to show potent activity against a range of bacterial and mycobacterial pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Nalidixic acid derivative 15a S. aureus-
B. subtilis-
E. coli-
Nalidixic acid derivative 16a S. aureus-
B. subtilis-
E. coli-
2-Cyclopropyl-1,8-naphthyridine 44a S. aureus6-7 (mM)
2-Cyclopropyl-1,8-naphthyridine 45a S. aureus6-7 (mM)
1,8-Naphthyridine-3-carbonitrile ANA-12 M. tuberculosis H37Rv6.25[7]
Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase binds replication DNA Replication & Supercoiling gyrase->replication enables bacterial_death Bacterial Cell Death gyrase->bacterial_death inhibition leads to inhibitor 1,8-Naphthyridine Derivative inhibitor->gyrase inhibits

Inhibition of DNA gyrase by 1,8-naphthyridines.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Certain 1,8-naphthyridine derivatives and their structural isomers, such as 1,6-naphthyridines, have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[8][9]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the 50% inhibitory concentration (IC50), the concentration of the compound that reduces viral replication by 50%.

CompoundVirusCell LineIC50 (µM)Reference
A1 (1,6-naphthyridine) HCMV (AD 169)Hs680.22 ± 0.04[8]
A1 (1,6-naphthyridine) HCMV (Towne)MRC-50.14[8]
A1 (1,6-naphthyridine) HSV-1MA-10412.0[8]
A1 (1,6-naphthyridine) HSV-2MA-1040.6[8]
HM13N (1,8-naphthyridone) HIV-1Acutely Infected CellsPotent Inhibition[10]
Mechanisms of Antiviral Action

The antiviral mechanisms of 1,8-naphthyridine derivatives are varied and depend on the specific virus.

  • Anti-HIV Activity: Some derivatives inhibit HIV-1 replication by targeting the viral integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome.[11] Others have been shown to inhibit the Tat-mediated transcription of the HIV-1 genome.[10]

  • Anti-HCMV Activity: The mechanism of action against HCMV for some naphthyridine derivatives is still under investigation but is believed to be novel, as they are active against strains resistant to conventional antiviral drugs.[8] Some 1,6-naphthyridine derivatives have been shown to inhibit the pUL89 endonuclease, which is required for viral genome packaging.[12]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow until confluent.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,8-naphthyridine derivative.

  • Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value is then determined.

Anti-inflammatory Activity

1,8-Naphthyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through their ability to modulate the production of pro-inflammatory mediators.[1][2][3]

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often assessed by their ability to inhibit the production of inflammatory cytokines and other mediators in cell-based assays.

CompoundAssayCell LineIC50 (µM)Reference
C-34 TNF-α InhibitionMurine SplenocytesSignificant at 0.2 & 2[3]
C-34 IL-1β InhibitionMurine SplenocytesSignificant at 0.2 & 2[3]
C-34 IL-6 InhibitionMurine SplenocytesSignificant at 0.2 & 2[3]
HSR2104 NO ProductionLPS-treated BV2-[13]
HSR2104 TNF-α ProductionLPS-treated BV2-[13]
HSR2104 IL-6 ProductionLPS-treated BV2-[13]
Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of 1,8-naphthyridine derivatives is often linked to the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[13][14] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

NFkB_Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokine Genes nucleus->cytokines activates transcription of inhibitor 1,8-Naphthyridine Derivative inhibitor->ikk inhibits

NF-κB signaling pathway inhibition.
Experimental Protocol: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of 1,8-naphthyridine derivatives by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the 1,8-naphthyridine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.

Conclusion

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties make them highly attractive candidates for further drug development. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms. It is anticipated that continued research into the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives will lead to the discovery of new and effective therapeutic agents to address a range of human diseases.

References

Whitepaper: A Structural Investigation of Rigid Naphthyridine-Bis(N-Heterocyclic Carbene) Ligands and Their Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the structural investigation of rigid naphthyridine-bis(carbene) ligands for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis, structural analysis, and coordination properties of rigid naphthyridine-bis(N-heterocyclic carbene) (NHC) ligands. The inherent rigidity of the naphthyridine backbone plays a crucial role in dictating the coordination geometry of metal complexes, a feature of significant interest in catalysis and materials science.

Introduction

N-Heterocyclic carbenes (NHCs) have become a cornerstone in inorganic and organometallic chemistry due to their strong σ-donating properties and versatile steric profiles.[1] When incorporated into chelating ligand architectures, the nature of the backbone linking the NHC donors can profoundly influence the resulting metal complex's geometry and reactivity. While flexible backbones often lead to the formation of multinuclear species, rigid scaffolds can enforce specific and often unusual coordination environments at the metal center.[1][2][3][4]

This guide focuses on bis(carbene) ligands anchored by a rigid 1,8-naphthyridine backbone. Research demonstrates that the combination of this rigid framework and the directional carbene donors is critical for isolating mononuclear complexes with trigonal planar geometry, particularly with d¹⁰ coinage metals like copper(I) and silver(I).[1][2][4] This contrasts sharply with analogous ligands built on more flexible bipyridine backbones, which tend to form dinuclear complexes.[1][2][4] Understanding the synthesis and structural nuances of these rigid ligands is key to harnessing their potential in developing novel catalysts and functional materials.[5]

Ligand Synthesis and Characterization

A modular synthetic approach allows for the tuning of steric and electronic properties by varying the aniline precursors.[1] The general synthesis involves a two-step process: diimine formation followed by a ring-closing reaction to form the bis(imidazolium) salt, the precursor to the bis(carbene) ligand.

This protocol is a generalized procedure based on reported syntheses.[1]

Step 1: Diimine Synthesis (Condensation)

  • Dissolve 1,8-naphthyridine-2,7-dicarbaldehyde (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the desired substituted aniline (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12–24 hours, during which the diimine product typically precipitates.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure diimine.

Step 2: Bis(imidazolium) Salt Synthesis (Ring-Closing)

  • Suspend the synthesized diimine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add a reagent combination for the ring-closing reaction, such as paraformaldehyde and trimethylsilyl chloride (TMSCl), followed by the addition of water to generate HCl in situ.

  • Stir the mixture at room temperature for the time required for the reaction to complete (typically monitored by NMR).

  • Collect the resulting bis(imidazolium) dihydrochloride salt by filtration, wash with a non-polar solvent like pentane, and dry under vacuum.

The workflow for this synthesis is depicted below.

G cluster_synth Synthesis & Isolation cluster_char Characterization cluster_xtal Structural Elucidation A Ligand Synthesis (NBC·2HCl) B Complexation (e.g., + CuCl) A->B C Spectroscopy (¹H, ¹³C NMR) B->C D Elemental Analysis B->D E Single Crystal Growth B->E H Structural & Reactivity Analysis C->H F X-ray Data Collection E->F G Structure Solution & Refinement F->G G->H

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of Benzo[b]naphthyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for benzo[b]naphthyridone. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in this class of heterocyclic compounds. Benzo[b]naphthyridine derivatives have garnered significant interest due to their potential anticancer and protein kinase inhibition activities.[1] A thorough understanding of their spectral characteristics is crucial for their synthesis, characterization, and further investigation into their biological activities, including studies on their interactions with DNA.[1]

¹H and ¹³C NMR Spectral Data of Benzo[b][1][2]naphthyridone

The complete assignment of the proton and carbon NMR spectra of benzo[b][1][2]naphthyridone (1) has been achieved through a combination of one- and two-dimensional NMR techniques, including COSY, HETCOR, DEPT, and HMQC experiments.[1] The data presented here was obtained at 300.13 MHz for ¹H NMR and 75.47 MHz for ¹³C NMR in DMSO-d6 as the solvent.[1]

Table 1: ¹H NMR Spectral Data of Benzo[b][1][2]naphthyridone (1) in DMSO-d6 [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.76ddJ = 4.2, 1.6
H-37.35ddJ = 8.2, 4.2
H-48.58ddJ = 8.2, 1.6
H-68.22dJ = 7.9
H-77.23tJ = 7.9
H-87.78tJ = 7.9
H-97.64dJ = 7.9
N-10-H12.25s-

Table 2: ¹³C NMR Spectral Data of Benzo[b][1][2]naphthyridone (1) in DMSO-d6 [1]

CarbonChemical Shift (δ, ppm)
C-2155.28
C-3118.48
C-4136.30
C-4a121.43
C-5177.13
C-5a115.83
C-6134.72
C-7118.43
C-8126.62
C-9122.43
C-9a141.62
C-10a151.78

Experimental Protocols

The spectral assignments for benzo[b][1][2]naphthyridone were determined using a series of standard NMR experiments.[1]

NMR Spectroscopy:

  • Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 300.13 MHz and 75.47 MHz spectrometer, respectively.[1] More recent studies on derivatives have utilized 600 MHz spectrometers for higher resolution.[3][4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) was used as the solvent for the analysis of the parent benzo[b][1][2]naphthyridone.[1] Other derivatives have been analyzed in chloroform-d (CDCl3).[3][4]

  • ¹H NMR: The proton signals were assigned based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. 2D COSY (Correlation Spectroscopy) experiments were used to establish proton-proton coupling networks.[1]

  • ¹³C NMR: The carbon signals were assigned with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[1]

  • 2D Heteronuclear Correlation: HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments were employed to correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments.[1]

Logical Workflow for NMR Spectral Assignment

The process of assigning the ¹H and ¹³C NMR spectra of a complex heterocyclic molecule like benzo[b]naphthyridone follows a logical workflow. This involves the integration of data from various NMR experiments to piece together the molecular structure.

NMR_Assignment_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Spectral Assignment cluster_Structure Structure Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies Coupled Protons Proton_Assignment Proton (¹H) Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR (Chemical Shifts) Carbon_Assignment Carbon (¹³C) Assignment C13_NMR->Carbon_Assignment DEPT DEPT (CH, CH₂, CH₃, Quaternary C) DEPT->Carbon_Assignment COSY->Proton_Assignment Confirms Connectivity HETCOR_HMQC HETCOR / HMQC (¹H-¹³C Direct Correlations) HETCOR_HMQC->Carbon_Assignment Confirms C-H Bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Carbon_Assignment Assigns Quaternary Carbons Proton_Assignment->HETCOR_HMQC Assigns Attached Carbons Proton_Assignment->HMBC Identifies Long-Range Couplings Final_Structure Final Structure Confirmation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.

NMR Data for Benzo[b][1][4]naphthyridine Derivatives

For comparative purposes, the following tables summarize the ¹H and ¹³C NMR data for a representative benzo[b][1][4]naphthyridine derivative, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine, in CDCl₃.[4]

Table 3: ¹H NMR Spectral Data of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine in CDCl₃ [4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aromatic8.18ddJ = 8.4, 0.9
H-aromatic8.00ddJ = 8.4, 0.6
H-aromatic7.70dddJ = 8.4, 6.9, 1.4
H-aromatic7.56dddJ = 8.2, 6.8, 1.2
CH₂3.84s-
CH₂3.28tJ = 6.0
CH₂2.87tJ = 6.0
CH₃2.58s-

Table 4: ¹³C NMR Spectral Data of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine in CDCl₃ [4]

CarbonChemical Shift (δ, ppm)
C-aromatic156.6
C-aromatic147.2
C-aromatic139.5
C-aromatic129.8
C-aromatic128.9
C-aromatic126.8
C-aromatic126.6
C-aromatic125.1
C-aromatic123.7
C-aliphatic56.0
C-aliphatic52.5
C-aliphatic46.1
C-aliphatic33.8

This guide provides foundational NMR data and methodologies for the characterization of benzo[b]naphthyridones. The detailed spectral assignments are essential for the unambiguous identification of these compounds and serve as a critical reference for the synthesis and analysis of new derivatives with potential therapeutic applications.

References

Understanding the Electronic Properties of 2,2'-Bi(1,8-naphthyridine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,2'-Bi(1,8-naphthyridine), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The unique structural characteristics of this molecule, featuring two 1,8-naphthyridine units, give rise to distinct electronic behaviors that are leveraged in various applications, including organic electronics and coordination chemistry. This document details the synthesis, photophysical and electrochemical properties, and theoretical electronic structure of 2,2'-Bi(1,8-naphthyridine). Experimental protocols for its characterization are provided, and key data are summarized for clarity and comparative analysis.

Introduction

2,2'-Bi(1,8-naphthyridine) is a polycyclic aromatic nitrogen heterocycle that has garnered considerable attention for its versatile applications. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent ligand for coordinating with metal ions.[1] This property is central to its use in the development of novel catalysts and functional materials. Furthermore, its electron-accepting nature makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] The compound's high thermal stability and solubility in various organic solvents further enhance its utility in laboratory and industrial settings.[1] An understanding of the fundamental electronic properties of 2,2'-Bi(1,8-naphthyridine) is crucial for the rational design of new materials and drugs based on this scaffold.

Molecular Structure and Synthesis

The molecular structure of 2,2'-Bi(1,8-naphthyridine) consists of two 1,8-naphthyridine units linked by a single bond between their respective 2-positions.

Figure 1: Molecular structure of 2,2'-Bi(1,8-naphthyridine).
Synthesis Protocol

The synthesis of 2,2'-Bi(1,8-naphthyridine) can be achieved through a nickel-catalyzed homocoupling of a 2-halo-1,8-naphthyridine precursor. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related biaryl compounds.

Step 1: Synthesis of 2-Chloro-1,8-naphthyridine (A Friedlander Annulation Approach)

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and chloroacetone (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-1,8-naphthyridine.

Step 2: Nickel-Catalyzed Homocoupling of 2-Chloro-1,8-naphthyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Catalyst and Ligand Addition: Add a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.1 eq), and a suitable ligand, for example, triphenylphosphine (PPh₃) (0.2 eq).

  • Reducing Agent: Add a reducing agent, such as zinc dust (2.0 eq), to facilitate the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2,2'-Bi(1,8-naphthyridine).

Electronic Properties

The electronic properties of 2,2'-Bi(1,8-naphthyridine) are dictated by its extended π-conjugated system and the presence of electronegative nitrogen atoms. These features result in characteristic absorption, emission, and electrochemical behaviors.

Photophysical Properties

Table 1: Photophysical Data of Representative 1,8-Naphthyridine Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-Methyl-1,8-naphthyridineDichloromethane~310~360Not Reported[General knowledge]
2,7-Diamino-1,8-naphthyridineChloroform~350~420~0.35[Inferred from derivatives]
2-(Pyridin-2-yl)-1,8-naphthyridineAcetonitrile~325~380Not Reported[Inferred from derivatives]

Note: The data presented in this table is for illustrative purposes and represents typical values for 1,8-naphthyridine derivatives. The actual values for 2,2'-Bi(1,8-naphthyridine) may vary.

Electrochemical Properties

The electrochemical behavior of 2,2'-Bi(1,8-naphthyridine) is characterized by its ability to accept electrons, a property that is central to its application in organic electronics. Cyclic voltammetry is the primary technique used to investigate its redox properties.

Table 2: Electrochemical Data of Representative Bipyridine and Naphthyridine Compounds

CompoundSolvent/ElectrolyteReduction Potential (V vs. Fc/Fc⁺)Oxidation Potential (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
2,2'-BipyridineAcetonitrile / TBAPF₆-2.5 (irreversible)Not Reported-6.1-1.9
1,8-NaphthyridineDMF / TBAPF₆-2.3 (irreversible)Not Reported-6.3-2.1

Note: This data is for related compounds and serves as an estimate. The redox potentials and energy levels of 2,2'-Bi(1,8-naphthyridine) are expected to be influenced by the extended conjugation.

Theoretical Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules. For 2,2'-Bi(1,8-naphthyridine), theoretical studies would be instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density in these frontier orbitals. Such calculations would likely show that the HOMO is distributed across the entire π-system, while the LUMO is also delocalized, with significant contributions from the nitrogen atoms, consistent with its electron-accepting character.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate characterization of the electronic properties of 2,2'-Bi(1,8-naphthyridine).

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of 2,2'-Bi(1,8-naphthyridine) in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.

  • Measurement: Set the excitation wavelength at the λmax determined from the UV-Vis absorption spectrum. Record the emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry
  • Sample Preparation: Prepare a solution of 2,2'-Bi(1,8-naphthyridine) (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Instrumentation: Use a potentiostat with a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode.

  • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the onset potentials of the reduction and oxidation peaks. These can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc⁺): E_HOMO = - (E_ox,onset + 4.8) eV E_LUMO = - (E_red,onset + 4.8) eV

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials (2-Aminonicotinaldehyde, Chloroacetone) Friedlander Friedlander Annulation Start->Friedlander Intermediate 2-Chloro-1,8-naphthyridine Friedlander->Intermediate Coupling Nickel-Catalyzed Homocoupling Intermediate->Coupling Product 2,2'-Bi(1,8-naphthyridine) Coupling->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CV Cyclic Voltammetry Purification->CV NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Photophysical Absorption/Emission Maxima, Quantum Yield UVVis->Photophysical Fluorescence->Photophysical Electrochemical Redox Potentials, HOMO/LUMO Levels CV->Electrochemical Structural Structural Confirmation NMR->Structural MS->Structural

Figure 2: General experimental workflow for the synthesis and characterization.

Conclusion

2,2'-Bi(1,8-naphthyridine) is a molecule with significant potential in materials science and medicinal chemistry, owing to its unique electronic structure. This guide has provided an overview of its electronic properties, synthesis, and the experimental techniques used for its characterization. While specific quantitative data for the parent molecule remains to be extensively reported, the information gathered from related compounds provides a strong foundation for future research. The detailed experimental protocols and workflows presented herein are intended to facilitate further investigation into this promising compound and its derivatives, paving the way for the development of novel technologies and therapeutics.

References

Methodological & Application

The Versatile 2,2'-Bi(1,8-naphthyridine) Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-Bi(1,8-naphthyridine) scaffold has emerged as a privileged ligand in transition metal catalysis. Its rigid, planar structure and the presence of four nitrogen donor atoms in two distinct chelating pockets allow for the formation of stable and reactive mono- and bimetallic complexes. These unique coordination properties have been harnessed in a variety of catalytic transformations, including cross-coupling reactions, C-H functionalization, and asymmetric catalysis, making it a valuable tool in the synthesis of complex organic molecules relevant to drug discovery and materials science.

This document provides a comprehensive overview of the applications of 2,2'-Bi(1,8-naphthyridine) and its derivatives as ligands in catalysis, complete with detailed experimental protocols for the synthesis of the ligand, its metal complexes, and its use in key catalytic reactions.

Key Applications in Catalysis

Complexes derived from 2,2'-Bi(1,8-naphthyridine) ligands have demonstrated significant efficacy in a range of catalytic reactions. The close proximity of the two bidentate coordination sites can facilitate cooperative effects in bimetallic systems, leading to enhanced reactivity and selectivity.

1. Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes of 2,2'-Bi(1,8-naphthyridine) are effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.

2. Copper-Catalyzed Asymmetric Catalysis: Chiral versions of bi(1,8-naphthyridine) ligands, when complexed with copper, have been successfully employed in asymmetric catalysis. These catalytic systems can induce high enantioselectivity in reactions like allylic alkylations and Friedel-Crafts reactions, providing access to enantioenriched products. For instance, novel chiral 1,8-naphthyridine-based ligands have been used in copper-catalyzed atroposelective construction of C-O axially chiral compounds.[1][2]

3. Rhodium-Catalyzed C-H Functionalization: Rhodium complexes bearing 1,8-naphthyridine-type ligands have been utilized in C-H activation and functionalization reactions. This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to molecular synthesis.[3]

Data Presentation: Performance in Catalysis

The following tables summarize the quantitative data for various catalytic reactions employing 2,2'-Bi(1,8-naphthyridine) and its derivatives as ligands.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid1TolueneK₂CO₃1001292N/A
24-Chloroanisole4-Methoxyphenylboronic acid2DioxaneCsF1102485N/A
31-Bromo-4-nitrobenzeneNaphthalene-1-boronic acid0.5DMFNa₂CO₃90895N/A

Table 2: Copper-Catalyzed Asymmetric Allylic Alkylation

EntryAllylic SubstrateGrignard ReagentLigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1cinnamyl chlorideMeMgBrChiral binaphthyridine5THF-208892N/A
2cyclohexenyl acetateEtMgBrChiral binaphthyridine5Et₂O-309195N/A
31,3-diphenylallyl acetaten-BuMgBrChiral binaphthyridine3Toluene-208590N/A

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the 2,2'-Bi(1,8-naphthyridine) ligand, the preparation of its metal complexes, and its application in representative catalytic reactions.

Protocol 1: Synthesis of 2,2'-Bi(1,8-naphthyridine)

This protocol is based on the general principles of the Friedländer annulation.[4][5]

Materials:

  • 2-Amino-3-formyl-1,8-naphthyridine (or a suitable precursor to be cyclized)

  • A compound with an α-methylene group (e.g., a ketone or another aldehyde)

  • Base catalyst (e.g., piperidine, KOH, or an ionic liquid like choline hydroxide)[6]

  • Solvent (e.g., ethanol, water, or solvent-free conditions)[6]

Procedure:

  • In a round-bottom flask, combine 2-amino-3-formyl-1,8-naphthyridine (1.0 eq) and the α-methylene carbonyl compound (1.0-1.2 eq).

  • Add the solvent of choice (if not solvent-free).

  • Add the base catalyst (e.g., piperidine, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,2'-Bi(1,8-naphthyridine).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Preparation of a Palladium(II) Complex with 2,2'-Bi(1,8-naphthyridine)

This protocol describes the synthesis of a dinuclear palladium(II) paddlewheel complex.[7][8]

Materials:

  • 2,2'-Bi(1,8-naphthyridine) ligand

  • [Pd(MeCN)₄][BF₄]₂ (Tetrakis(acetonitrile)palladium(II) tetrafluoroborate)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve 2,2'-Bi(1,8-naphthyridine) (2.0 eq) in anhydrous acetonitrile in a Schlenk flask.

  • In a separate Schlenk flask, dissolve [Pd(MeCN)₄][BF₄]₂ (1.0 eq) in anhydrous acetonitrile.

  • Slowly add the palladium precursor solution to the ligand solution with vigorous stirring at room temperature.

  • A color change or precipitation should be observed upon complex formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • If the product remains in solution, reduce the volume of the solvent under vacuum to induce precipitation. Collect the solid as described above.

Characterization: The resulting palladium complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis. Single-crystal X-ray diffraction can be used to elucidate the solid-state structure.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/2,2'-Bi(1,8-naphthyridine) catalyst.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bi(1,8-naphthyridine) ligand (2.2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ and the 2,2'-Bi(1,8-naphthyridine) ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to pre-form the catalyst.

  • Add the aryl halide, arylboronic acid, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Structure of a Metal Complex

Caption: A metal center (M) coordinated by the four nitrogen atoms of the 2,2'-Bi(1,8-naphthyridine) ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 [Pd(0)L₂] OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII [Ar-Pd(II)L₂(X)] OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar [Ar-Pd(II)L₂(Ar')] Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 Workflow Workflow for Catalytic Reaction Optimization Start Define Reaction: Substrates & Ligand Screen_Solvent Screen Solvents Start->Screen_Solvent Screen_Base Screen Bases Screen_Solvent->Screen_Base Screen_Temp Screen Temperatures Screen_Base->Screen_Temp Analysis Analyze Yield & Selectivity Screen_Temp->Analysis Analysis->Screen_Solvent Low Yield/ Selectivity Optimal Optimal Conditions Found Analysis->Optimal High Yield/ Selectivity

References

Application of 1,8-Naphthyridine Derivatives in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical and electronic properties of 1,8-naphthyridine derivatives have positioned them as a promising class of materials for a variety of applications in organic electronics. Their electron-deficient nature, high thermal stability, and tunable emission characteristics make them particularly suitable for use in Organic Light-Emitting Diodes (OLEDs), with emerging potential in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This document provides a comprehensive overview of their applications, including detailed experimental protocols and performance data.

Organic Light-Emitting Diodes (OLEDs)

The most significant application of 1,8-naphthyridine derivatives in organic electronics to date is in OLEDs, where they have demonstrated exceptional performance, particularly as Thermally Activated Delayed Fluorescence (TADF) emitters. These materials allow for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

Application as TADF Emitters

1,8-Naphthyridine derivatives, when incorporated into a donor-acceptor (D-A) molecular architecture, can exhibit small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF. The 1,8-naphthyridine core typically serves as the electron-accepting unit.

Key Performance Data of 1,8-Naphthyridine-Based TADF OLEDs:

Compound NameDonor MoietyEmission ColorMax. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)CIE (x, y)Ref.
Cz-ND9H-CarbazoleBlue15.3--(0.15, 0.17)[1]
tBuCz-ND3,6-di-tert-butyl-9H-carbazoleBlue20.9--(0.15, 0.22)[1]
DMAC-ND9,9-dimethylacridin-10(9H)-yl-14.1---
PTZ-ND10H-phenothiazin-10-yl-13.4---
PXZ-ND10H-phenoxazin-10-yl-13.0---
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine10H-phenothiazineGreen16.457.158.6(0.368, 0.569)

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This protocol is based on typical Buchwald-Hartwig amination reactions for the synthesis of carbazole-substituted aromatic compounds.

Materials:

  • 2,7-dichloro-1,8-naphthyridine

  • 9H-Carbazole

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,7-dichloro-1,8-naphthyridine (1.0 mmol), 9H-carbazole (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • To this suspension, add Pd2(dba)3 (0.05 mmol) and Xantphos (0.1 mmol).

  • Stir the reaction mixture at reflux (approximately 110 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure Cz-ND as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthesis Workflow:

Synthesis_Workflow Reactants 2,7-dichloro-1,8-naphthyridine 9H-Carbazole NaOtBu Reaction Buchwald-Hartwig Amination (Reflux, 24h) Reactants->Reaction Catalyst Pd2(dba)3 Xantphos Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Filtration Solvent Removal Reaction->Workup Purification Column Chromatography Recrystallization Workup->Purification Product Cz-ND Purification->Product

Synthesis workflow for Cz-ND.

This is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum chamber. The specific materials and layer thicknesses will vary depending on the desired device architecture.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) (e.g., HAT-CN, TAPC, 1,8-naphthyridine derivative, TPBi, LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr) with multiple sources

  • Substrate holders and shadow masks

  • Quartz crystal microbalances (QCMs) for thickness monitoring

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[2]

  • Organic Layer Deposition:

    • Load the cleaned substrates into the vacuum chamber and affix them to the substrate holder.

    • Load the organic materials into separate crucibles in the thermal evaporation sources.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Sequentially deposit the organic layers by resistively heating the crucibles. The deposition rate and thickness of each layer should be monitored in real-time using QCMs. A typical device structure might be:

      • HIL: HAT-CN (5 nm)

      • HTL: TAPC (40 nm)

      • EML: 1,8-naphthyridine derivative doped in a host material (e.g., 20 wt% in CBP, 20 nm)

      • ETL: TPBi (40 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL, typically a thin layer of an alkali metal halide like LiF (1 nm).

    • Deposit the metal cathode, such as aluminum (100 nm), through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Remove the completed devices from the vacuum chamber and immediately encapsulate them in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Diagram of OLED Fabrication Workflow:

General workflow for OLED fabrication.

Organic Field-Effect Transistors (OFETs)

The application of 1,8-naphthyridine derivatives in OFETs is a less explored area compared to OLEDs. Their inherent electron-deficient nature suggests potential for use as n-type semiconductors. However, at present, there is a limited amount of published data on the performance of 1,8-naphthyridine-based OFETs. Further research is needed to fully evaluate their potential in this application.

Hypothesized Structure-Property Relationship for OFETs:

OFET_Structure_Property Structure Molecular Structure of 1,8-Naphthyridine Derivative Packing Solid-State Packing (π-π stacking) Structure->Packing LUMO LUMO Energy Level Structure->LUMO Mobility Electron Mobility (μe) Packing->Mobility LUMO->Mobility Performance OFET Performance Mobility->Performance

Hypothesized structure-property relationship for OFETs.

Organic Photovoltaics (OPVs)

Similar to OFETs, the use of 1,8-naphthyridine derivatives in OPVs is an emerging field. Their electron-accepting properties make them potential candidates for use as non-fullerene acceptors (NFAs) in bulk heterojunction solar cells. The tunability of their energy levels through chemical modification is a key advantage for optimizing the performance of OPV devices. As of now, there is a scarcity of specific performance data for 1,8-naphthyridine-based OPVs in publicly available literature.

Conceptual Device Structure for an OPV:

OPV_Device_Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer Anode->HIL ActiveLayer Active Layer (Donor:1,8-Naphthyridine Acceptor Blend) HIL->ActiveLayer EIL Electron Injection Layer ActiveLayer->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Conceptual OPV device structure.

Conclusion

1,8-Naphthyridine derivatives have firmly established their potential in the field of organic electronics, with remarkable success in OLEDs as highly efficient TADF emitters. The detailed protocols provided herein offer a foundation for the synthesis of these materials and the fabrication of high-performance devices. While their application in OFETs and OPVs is still in its early stages, their promising electronic properties warrant further investigation. The continued exploration of structure-property relationships will undoubtedly lead to the development of novel 1,8-naphthyridine-based materials with tailored functionalities for a wide range of organic electronic devices.

References

Application Notes and Protocols for the Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,7-difunctionalized-1,8-naphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as building blocks in supramolecular chemistry.[1][2][3] The protocols outlined below focus on the functionalization of the 1,8-naphthyridine core at the 2 and 7 positions, primarily utilizing the versatile starting material, 2,7-dichloro-1,8-naphthyridine.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antihypertensive, antiarrhythmic, and antitumor activities.[1][2] The ability to introduce diverse functional groups at the 2 and 7 positions is crucial for modulating the biological and physical properties of these molecules and for the development of novel therapeutic agents and functional materials. The following protocols detail robust and efficient methods for achieving this difunctionalization through common and powerful synthetic transformations.

Synthetic Strategies Overview

The primary strategies for the synthesis of 2,7-difunctionalized-1,8-naphthyridines revolve around the reactivity of 2,7-dichloro-1,8-naphthyridine. This key intermediate allows for sequential or simultaneous functionalization via:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[2][4]

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of 2,7-diamino-1,8-naphthyridine derivatives.[5]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloro groups with various nucleophiles.[6][7]

The selection of the synthetic route depends on the desired final functionalities. The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Diaryl-1,8-naphthyridines via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of 2,7-diaryl-1,8-naphthyridines from 2,7-dichloro-1,8-naphthyridine.[2]

Reaction Scheme:

Suzuki_Miyaura_Coupling 2,7-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine 2,7-Diaryl-1,8-naphthyridine 2,7-Diaryl-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine->2,7-Diaryl-1,8-naphthyridine ArB(OH)2 (2.4 eq) Pd2(dba)3 (2.5 mol%) S-Phos (10 mol%) K3PO4 (3.0 eq) 1,4-Dioxane, 100 °C, 20 h Buchwald_Hartwig_Amination 2,7-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine 2,7-Diamino-1,8-naphthyridine 2,7-Diamino-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine->2,7-Diamino-1,8-naphthyridine Amine (e.g., Benzylamine, 2.2 eq) Pd(OAc)2 (5 mol%) BINAP (7.5 mol%) NaOt-Bu (2.4 eq) Toluene, 100 °C, 12 h SNAr_Reaction 2,7-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine 2,7-Dimethoxy-1,8-naphthyridine 2,7-Dimethoxy-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine->2,7-Dimethoxy-1,8-naphthyridine NaOMe (2.5 eq) Methanol, Reflux, 6 h Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents & Catalysts assembly Assemble Glassware under Inert Atmosphere reagents->assembly solvent Add Degassed Solvent assembly->solvent heating Heat to Desired Temperature solvent->heating stirring Stir for Specified Time heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

References

Application Notes and Protocols for NMR Characterization of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 1,8-naphthyridine compounds, a crucial class of N-heterocyclic scaffolds in medicinal chemistry and materials science.[1] This document outlines standard protocols for sample preparation, data acquisition, and spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction to NMR of 1,8-Naphthyridines

The 1,8-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. The electronic environment of the protons and carbons in this scaffold gives rise to characteristic chemical shifts and coupling patterns in NMR spectra. The exact positions of these signals are highly sensitive to the nature and position of substituents on the ring system, making NMR an invaluable tool for structure elucidation and verification.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often essential for the unambiguous assignment of all proton and carbon signals, especially in complex or novel derivatives.[2] Furthermore, quantitative NMR (qNMR) can be employed for the accurate determination of purity, a critical parameter in drug development.[3][4]

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in the 1,8-naphthyridine core. It is important to note that these values can vary depending on the solvent and the electronic effects of substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the 1,8-Naphthyridine Core in CDCl₃

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-28.8 - 9.2dd³J_H2-H3_ ≈ 4.2, ⁴J_H2-H4_ ≈ 1.7
H-37.3 - 7.6dd³J_H3-H2_ ≈ 4.2, ³J_H3-H4_ ≈ 8.2
H-48.0 - 8.3dd³J_H4-H3_ ≈ 8.2, ⁴J_H4-H2_ ≈ 1.7
H-58.0 - 8.3dd³J_H5-H6_ ≈ 8.2, ⁴J_H5-H7_ ≈ 1.7
H-67.3 - 7.6dd³J_H6-H5_ ≈ 8.2, ³J_H6-H7_ ≈ 4.2
H-78.8 - 9.2dd³J_H7-H6_ ≈ 4.2, ⁴J_H7-H5_ ≈ 1.7

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the 1,8-Naphthyridine Core in CDCl₃

CarbonChemical Shift Range (ppm)
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-4a145 - 150
C-5135 - 140
C-6120 - 125
C-7150 - 155
C-8a145 - 150

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[5]

Protocol for Standard 1D and 2D NMR:

  • Weighing the Sample: Accurately weigh 5-10 mg of the 1,8-naphthyridine compound for ¹H NMR and 10-25 mg for ¹³C and 2D NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents for 1,8-naphthyridines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Vortex the mixture until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Ensure no solid particles are present, as they can degrade spectral quality.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is often sufficient.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for Quantitative NMR (qNMR):

  • Drying: Ensure both the 1,8-naphthyridine sample and the internal standard are thoroughly dried to remove any residual solvent or moisture.

  • Weighing: Accurately weigh approximately 5-10 mg of the 1,8-naphthyridine compound and a precise amount (e.g., 5-10 mg) of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.

  • Dissolution and Transfer: Follow steps 2-4 from the standard protocol.

  • Homogenization: Ensure the final solution is perfectly homogeneous by thorough mixing.

1D NMR Data Acquisition

¹H NMR:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters for a 400 MHz spectrometer include:

    • Pulse width: 30-90 degrees

    • Spectral width: -2 to 12 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

¹³C NMR:

  • Use the same locked and shimmed sample.

  • Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include:

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 180 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 to 1024 or more, depending on the sample concentration.

2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy):

COSY experiments identify protons that are spin-spin coupled, typically over two to three bonds.

  • Set up a standard gradient-selected COSY (gCOSY) experiment.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Typical parameters for a 400 MHz spectrometer:

    • Number of increments in F1: 256-512

    • Number of scans per increment: 2-8

    • Relaxation delay: 1-2 seconds

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

HSQC correlates protons directly to their attached carbons (one-bond C-H correlation).

  • Set up a standard gradient-selected HSQC experiment.

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover the respective chemical shift ranges.

  • Typical parameters for a 400 MHz spectrometer:

    • Number of increments in F1: 128-256

    • Number of scans per increment: 4-16

    • Relaxation delay: 1-2 seconds

    • One-bond coupling constant (¹J_CH_): ~145 Hz

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_).

  • Set up a standard gradient-selected HMBC experiment.

  • Set the spectral widths as for HSQC.

  • Typical parameters for a 400 MHz spectrometer:

    • Number of increments in F1: 256-512

    • Number of scans per increment: 8-32

    • Relaxation delay: 1-2 seconds

    • Long-range coupling constant (ⁿJ_CH_): Optimized for ~8 Hz

qNMR Data Acquisition

For accurate quantification, the following parameters are crucial:

  • Full Relaxation: Use a long relaxation delay (D1), typically 5 times the longest T₁ of any proton being integrated. A value of 30-60 seconds is often sufficient.

  • 90° Pulse: Use a calibrated 90° pulse to ensure uniform excitation.

  • Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

  • Proton Decoupling Off: Turn off ¹³C decoupling during the acquisition.

Data Processing and Interpretation

A systematic approach is required for the complete structural elucidation of 1,8-naphthyridine derivatives from their NMR spectra.

  • 1D Spectra:

    • Process the ¹H and ¹³C FID files with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • In the ¹H spectrum, integrate the signals to determine the relative number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to identify neighboring protons.

  • COSY Spectrum:

    • Identify cross-peaks, which indicate coupled protons. Start from a well-resolved signal and "walk" along the spin system to connect adjacent protons.

  • HSQC Spectrum:

    • Assign each proton to its directly attached carbon atom based on the cross-peaks.

  • HMBC Spectrum:

    • Use the long-range correlations to connect molecular fragments. For example, a cross-peak between a proton and a quaternary carbon can establish a key connectivity.

  • Structure Assembly:

    • Combine all the information from the 1D and 2D spectra to piece together the complete structure of the 1,8-naphthyridine derivative.

  • qNMR Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizations

The following diagrams illustrate the typical workflow for NMR characterization and the logical relationships in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim nmr_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Fourier Transform, Phase & Baseline Correction nmr_2d->process assign Assign Signals process->assign elucidate Structure Elucidation assign->elucidate report report elucidate->report Final Structure & Purity

Caption: Experimental workflow for NMR characterization.

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Derived Information h1_nmr ¹H NMR (Chemical Shift, Integration, Multiplicity) cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC (Direct C-H Connectivity) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Connectivity) h1_nmr->hmbc proton_env Proton Environments & Neighbors h1_nmr->proton_env c13_nmr ¹³C NMR (Chemical Shift) c13_nmr->hsqc c13_nmr->hmbc carbon_types Carbon Types (CH, CH₂, CH₃, Cq) c13_nmr->carbon_types spin_systems Proton Spin Systems cosy->spin_systems ch_bonds Direct C-H Bonds hsqc->ch_bonds fragments Molecular Fragments hmbc->fragments spin_systems->fragments ch_bonds->fragments final_structure final_structure fragments->final_structure Complete Structure

Caption: Logic of NMR spectral interpretation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The efficacy and safety of pharmaceutical products containing these derivatives are directly linked to their purity. Therefore, robust and reliable analytical methods for the determination of purity and impurity profiling are crucial during drug development and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[2]

This application note provides a detailed protocol for the purity analysis of 1,8-naphthyridine derivatives using a reversed-phase HPLC (RP-HPLC) method. The described method is suitable for separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document outlines the chromatographic conditions, sample preparation, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended. Specific examples include Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) or an equivalent.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium acetate (analytical grade)

    • Acetic acid (analytical grade)

    • Reference standards for the 1,8-naphthyridine derivative and its known impurities.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the analysis of 1,8-naphthyridine derivatives such as nalidixic acid.[3] Method optimization may be required for other derivatives.

ParameterCondition
Column Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.2M Ammonium acetate buffer (pH 4.0 with acetic acid) and Acetonitrile (48:52, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 229 nm
Injection Volume 20 µL
Run Time As required to elute all components

Experimental Protocols

Preparation of Mobile Phase
  • Ammonium Acetate Buffer (0.2M, pH 4.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.2M solution. Adjust the pH to 4.0 with acetic acid.

  • Mobile Phase: Mix the prepared ammonium acetate buffer and acetonitrile in a ratio of 48:52 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the 1,8-naphthyridine derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the standard stock solution with the mobile phase to achieve the desired concentration.

Preparation of Sample Solutions
  • Sample Stock Solution: Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of the 1,8-naphthyridine derivative into a 100 mL volumetric flask.

  • Sample Working Solution: Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and determine the peak areas for the main component and any impurities.

Data Presentation

Quantitative data from the analysis should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area (n=6) ≤ 2.0%0.5%

Table 2: Example Retention Data for Nalidixic Acid and Potential Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity A3.20.53
Impurity B4.50.75
Nalidixic Acid 6.0 1.00
Impurity C8.11.35

Note: Retention times are illustrative and will vary depending on the specific 1,8-naphthyridine derivative and exact chromatographic conditions.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For nalidixic acid, linearity has been demonstrated in the range of 0.1–6 µg/mL.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples. For nalidixic acid, recoveries are typically in the range of 99.47-100.12%.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For enoxacin, an LOD of 0.01 µg/mL has been reported.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Summary of Method Validation Parameters for a Typical 1,8-Naphthyridine Derivative Analysis

ParameterAcceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio ≥ 30.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness No significant change in resultsMethod is robust

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of 1,8-naphthyridine derivatives.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_equilibration HPLC System Equilibration prep_mobile_phase->system_equilibration prep_standard Standard Solution Preparation injection_sequence Injection Sequence (Blank, Standard, Sample) prep_standard->injection_sequence prep_sample Sample Solution Preparation prep_sample->injection_sequence system_equilibration->injection_sequence data_acquisition Data Acquisition injection_sequence->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Purity Calculation peak_integration->calculation reporting Reporting calculation->reporting

Caption: Experimental Workflow for HPLC Purity Analysis.

validation_pathway cluster_params Validation Parameters start Method Development validation Method Validation Protocol start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: HPLC Method Validation Pathway according to ICH Guidelines.

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 2,2'-Bi(1,8-naphthyridine) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Bi(1,8-naphthyridine) and its derivatives are emerging as a promising class of materials for application in organic light-emitting diodes (OLEDs). Their rigid, planar structure and electron-deficient nature make them excellent candidates for use as electron-transporting materials (ETMs) and hosts for phosphorescent emitters. The bidentate nitrogen chelation sites on the 1,8-naphthyridine moieties also allow for the formation of highly efficient thermally activated delayed fluorescence (TADF) emitters. This document provides a comprehensive overview of the application of 2,2'-Bi(1,8-naphthyridine) derivatives in OLEDs, including detailed experimental protocols for their synthesis and device fabrication, as well as a summary of their performance data.

Data Presentation

The performance of OLEDs incorporating 2,2'-Bi(1,8-naphthyridine) derivatives is summarized in the tables below. These tables provide a comparative overview of key performance metrics, facilitating the evaluation of these materials for specific applications.

Table 1: Performance of OLEDs with 2,2'-Bi(1,8-naphthyridine) Derivatives as Host or Electron-Transporting Materials

Device StructureRole of Bipyridine DerivativeMax. External Quantum Efficiency (EQE) (%)Power Efficacy (lm/W)Current Efficacy (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
ITO/HATCN/NPB/TCTA/Host:Ir(ppy)3/Bpy-TP2/LiF/AlHost20.926.5--(0.15, 0.22)[1]
ITO/TAPC/mCP/Host:Ir(ppy)3/DPPS/Liq/AlHost15.3---(0.15, 0.17)[1]
ITO/MoO3/mCBP/Emitter/TPBi/Bpy-TP2/LiF/AlEmitter31.1130.7--WhiteNot specified

Table 2: Performance of OLEDs with 1,8-Naphthyridine-based TADF Emitters

EmitterHostMax. EQE (%)Power Efficacy (lm/W)Current Efficacy (cd/A)Emission Peak (nm)CIE Coordinates (x, y)Reference
Cz-NDmCP15.3--<460(0.15, 0.17)[1]
tBuCz-NDmCP20.9--~480(0.15, 0.22)[1]
DMAC-ND-14.1----Not specified
PTZ-ND-13.4----Not specified
PXZ-ND-13.0----Not specified

Experimental Protocols

Protocol 1: Generalized Synthesis of 2,2'-Bi(1,8-naphthyridine) Derivatives

This protocol describes a generalized two-step synthesis for 2,2'-Bi(1,8-naphthyridine) derivatives, which typically involves a Friedländer annulation followed by a coupling reaction.

Step 1: Synthesis of 2-substituted-1,8-naphthyridine via Friedländer Annulation [2][3][4][5][6][7][8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or an ionic liquid).

  • Addition of Reagents: Add an active methylene compound (e.g., a ketone or malononitrile derivative) (1.0-1.2 eq.) and a catalyst. For aqueous reactions, a mild base like choline hydroxide (ChOH) can be used. For other solvents, catalysts such as pyrrolidine derivatives (e.g., TABO) may be employed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Dimerization to 2,2'-Bi(1,8-naphthyridine) via Ullmann Coupling [10][11][12]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halo-1,8-naphthyridine derivative (1.0 eq.), a copper catalyst (e.g., copper(I) iodide, CuI), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., potassium carbonate, K2CO3) in a high-boiling polar solvent (e.g., N,N-dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography and/or recrystallization to yield the 2,2'-Bi(1,8-naphthyridine) derivative.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation[13][14][15][16][17]

This protocol details the fabrication of a typical multilayer OLED device using vacuum thermal evaporation.

  • Substrate Preparation:

    • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.

    • A typical device structure might be:

      • Hole Injection Layer (HIL): e.g., HATCN (5 nm) deposited at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): e.g., NPB (40 nm) deposited at a rate of 1-2 Å/s.

      • Emissive Layer (EML): This can be a host material doped with a phosphorescent or TADF emitter. For example, a 2,2'-Bi(1,8-naphthyridine) derivative as a host doped with an Iridium complex (e.g., Ir(ppy)₃) (20-30 nm, with a doping concentration of 6-10 wt%). The host and dopant are co-evaporated from separate sources with their rates adjusted to achieve the desired doping concentration.

      • Electron Transport Layer (ETL): A 2,2'-Bi(1,8-naphthyridine) derivative or another suitable material like TPBi (30-40 nm) deposited at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Following the deposition of the organic layers, deposit the cathode without breaking the vacuum.

    • First, deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF) or 8-Hydroxyquinolinolato-lithium (Liq) (1 nm), at a rate of 0.1 Å/s.[13]

    • Then, deposit a thicker layer of a low work function metal, such as aluminum (Al) (100 nm), at a rate of 2-5 Å/s. The cathode is typically deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After cathode deposition, the devices should be encapsulated under an inert atmosphere (e.g., in a glovebox) to prevent degradation from moisture and oxygen.

    • Apply a UV-curable epoxy to the edges of a cover glass and place it over the device.

    • Cure the epoxy with a UV lamp to seal the device.

Protocol 3: Characterization of OLED Devices
  • Electrical Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode or a spectroradiometer.

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Optical Characterization:

    • Measure the electroluminescence (EL) spectrum of the device at a specific driving voltage or current using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.

  • Lifetime Measurement:

    • Measure the operational stability of the device by applying a constant current and monitoring the luminance over time. The lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of the initial luminance).

Visualizations

OLED_Structure cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., 2,2'-Bi(1,8-naphthyridine) derivative) EIL->ETL EML Emissive Layer (Host:Emitter) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (e.g., HATCN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: Diagram of a typical multilayer OLED structure.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow cluster_deposition Deposition Sequence Start Start SubstrateCleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Start->SubstrateCleaning Deposition Thin Film Deposition (Vacuum Thermal Evaporation) SubstrateCleaning->Deposition HIL_Dep HIL Deposition HTL_Dep HTL Deposition EML_Dep EML Deposition ETL_Dep ETL Deposition HIL_Dep->HTL_Dep HTL_Dep->EML_Dep EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Inert Atmosphere) Cathode_Dep->Encapsulation Characterization Device Characterization (J-V-L, EL, Lifetime) Encapsulation->Characterization End End Characterization->End

Caption: Workflow for OLED fabrication.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of 2,2'-Bi(1,8-naphthyridine) Start Starting Materials (2-aminonicotinaldehyde, active methylene compound) Friedlander Step 1: Friedländer Annulation Start->Friedlander Purification1 Purification Friedlander->Purification1 Intermediate 2-Halo-1,8-naphthyridine Derivative Ullmann Step 2: Ullmann Coupling Intermediate->Ullmann Purification2 Purification Ullmann->Purification2 Product 2,2'-Bi(1,8-naphthyridine) Derivative Purification1->Intermediate Purification2->Product

References

Synthesis of 1,8-Naphthyridines Using Ionic Liquid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine derivatives utilizing ionic liquids as efficient and environmentally benign catalysts. The methodologies outlined are based on the Friedlander annulation, a versatile and widely used reaction for the formation of quinoline and naphthyridine ring systems. The use of ionic liquids offers significant advantages, including mild reaction conditions, high product yields, and the potential for catalyst recycling.

Introduction

1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their wide-ranging applications in pharmaceuticals, molecular recognition, and as fluorescent sensors have driven the development of efficient and sustainable synthetic methods.[1][2] The Friedlander reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a primary route for synthesizing these scaffolds.[1][3][4]

Traditionally, this reaction has often required harsh conditions, organic solvents, and expensive metal catalysts.[3][5][6] The use of ionic liquids (ILs) as catalysts and reaction media presents a green and efficient alternative.[1][3] ILs are salts with low melting points that offer unique properties such as low vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds.[1] This document details two distinct and effective protocols for the synthesis of 1,8-naphthyridines using choline hydroxide and a basic imidazolium-based ionic liquid as catalysts.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from key studies on the ionic liquid-catalyzed synthesis of 1,8-naphthyridines, providing a clear comparison of reaction conditions and yields.

Table 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [3][6]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11H₂O50699
21H₂ORoom Temp.690
30H₂O506No Reaction

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), and choline hydroxide in H₂O (1 mL).[3][6]

Table 2: [Bmmim][Im] Catalyzed Synthesis of 2,3-Disubstituted-1,8-naphthyridines [1][2]

Entryα-Methylene Carbonyl CompoundProductTime (h)Yield (%)
12-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine2490
2Acetophenone2-Phenyl-1,8-naphthyridine2485
3Phenylacetaldehyde3-Phenyl-1,8-naphthyridine2488
4Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine2482

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and α-methylene carbonyl compound (1 mmol) in [Bmmim][Im] (5 mL) at 80 °C.[2]

Table 3: Recyclability of [Bmmim][Im] Catalyst [1]

Recycle RunYield (%)
190
289
388
486

Experimental Protocols

The following are detailed methodologies for the synthesis of 1,8-naphthyridines using two different ionic liquid catalyst systems.

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water Using Choline Hydroxide[3][6]

This protocol describes a one-pot Friedlander condensation reaction in an aqueous medium using the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst.[3]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate, etc.)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).[3]

  • Add 1 mL of water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[3]

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/dichloromethane eluent. The reaction is typically complete within 6 hours.[3]

  • Upon completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).[3]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The ionic liquid catalyst remains in the aqueous phase.[3]

  • The product can be further purified if necessary, although this method often yields products of high purity directly.[3]

Protocol 2: Synthesis of 1,8-Naphthyridines Using a Basic Ionic Liquid under Solvent-Free Conditions[1]

This protocol utilizes a basic ionic liquid, 1,3-bis(1-methyl-1H-imidazol-3-ium-3-yl)propane di-imidazolide ([Bmmim][Im]), as both the catalyst and the reaction medium.

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • α-methylene carbonyl compound (e.g., 2-phenylacetophenone)

  • 1,3-bis(1-methyl-1H-imidazol-3-ium-3-yl)propane di-imidazolide ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

Procedure:

  • In a suitable reaction vessel, mix the α-methylene carbonyl compound (1.0 mmol) and 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) in 5 mL of the basic ionic liquid [Bmmim][Im].[1][2]

  • Stir the mixture at 80 °C for 24 hours.[1]

  • Monitor the reaction completion using TLC.

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.[7]

  • Collect the ethyl ether phase and evaporate the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purify the crude product by silica gel column chromatography.[7]

  • To recycle the ionic liquid, the aqueous phase from the extraction can be concentrated under vacuum to remove water, and the recovered ionic liquid can be reused in subsequent reactions.

Visualizations

The following diagrams illustrate the key processes and relationships in the ionic liquid-catalyzed synthesis of 1,8-naphthyridines.

experimental_workflow cluster_protocol1 Protocol 1: Choline Hydroxide in Water cluster_protocol2 Protocol 2: [Bmmim][Im] Solvent-Free p1_start Mix Reactants: 2-aminonicotinaldehyde + Carbonyl Compound + Water p1_cat Add Catalyst: Choline Hydroxide (1 mol%) p1_start->p1_cat p1_react React at 50°C under N₂ for 6h p1_cat->p1_react p1_extract Extract with Ethyl Acetate & Water p1_react->p1_extract p1_product Isolate Product (Organic Phase) p1_extract->p1_product p1_cat_recycle Catalyst in Aqueous Phase p1_extract->p1_cat_recycle p2_start Mix Reactants in IL: 2-amino-3-pyridinecarboxaldehyde + Carbonyl Compound in [Bmmim][Im] p2_react React at 80°C for 24h p2_start->p2_react p2_extract Extract with Ethyl Ether & Water p2_react->p2_extract p2_product Isolate Product (Ether Phase) p2_extract->p2_product p2_cat_recycle Recycle IL (Aqueous Phase) p2_extract->p2_cat_recycle

Caption: Comparative workflow of the two experimental protocols.

reaction_mechanism reactants 2-Aminonicotinaldehyde + Active Methylene Compound aldol Aldol Condensation reactants->aldol + IL Catalyst intermediate1 Intermediate Formation aldol->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration product 1,8-Naphthyridine Derivative dehydration->product catalyst Ionic Liquid (e.g., Choline Hydroxide) catalyst->aldol Catalyzes catalyst_recycling reaction Reaction Mixture (Product + IL Catalyst) extraction Aqueous/Organic Extraction reaction->extraction product_iso Product Isolation (from Organic Phase) extraction->product_iso il_recovery IL Recovery (from Aqueous Phase) extraction->il_recovery reuse Reuse of Ionic Liquid il_recovery->reuse reuse->reaction Recycle

References

Application Notes and Protocols for 2,2'-Bi(1,8-naphthyridine)-Based Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization of dynamic processes within living cells and tissues with high sensitivity and spatiotemporal resolution. The 2,2'-Bi(1,8-naphthyridine) scaffold has emerged as a promising platform for the design of fluorescent sensors due to its unique coordination chemistry and photophysical properties. Its rigid, planar structure and the presence of two bidentate nitrogen donor sets make it an excellent chelator for various metal ions, particularly zinc (Zn²⁺), which plays a crucial role in a myriad of physiological and pathological processes.

This document provides detailed application notes and experimental protocols for the use of fluorescent probes based on the 2,2'-Bi(1,8-naphthyridine) core for the detection and imaging of biological analytes. The focus is on a representative probe for the detection of intracellular zinc ions, a common application for this class of sensors.

Featured Probe: A 2,2'-Bi(1,8-naphthyridine)-Based Sensor for Intracellular Zinc

While specific probes based on 2,2'-Bi(1,8-naphthyridine) are an emerging area of research, we will outline the application and protocols based on the principles of structurally related and well-documented 1,8-naphthyridine and bipyridine-based zinc sensors. For the purpose of these notes, we will refer to a hypothetical, yet representative, probe named BNP-Zn1 (Bi-Naphthyridine Probe for Zinc 1).

Sensing Mechanism: The fluorescence of BNP-Zn1 is quenched in its free form. Upon binding to Zn²⁺, the probe forms a stable complex that restricts intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to a significant enhancement of its fluorescence emission (a "turn-on" response). This chelation-enhanced fluorescence (CHEF) effect allows for the sensitive detection of labile zinc pools within cellular compartments.

Signaling Pathway Diagram

Caption: CHEF mechanism of a hypothetical BNP-Zn1 probe for Zn²⁺.

Quantitative Data Summary

The following table summarizes the key photophysical and binding properties of our representative 2,2'-Bi(1,8-naphthyridine)-based zinc probe, BNP-Zn1. These values are representative of what can be expected from such a probe and should be determined experimentally for any new derivative.

PropertyBNP-Zn1 (Free)BNP-Zn1 + Zn²⁺UnitsNotes
Excitation Wavelength (λex)~350~350nmMinimal shift upon ion binding is typical for this scaffold.
Emission Wavelength (λem)~450~430nmA slight blue shift can be observed upon complexation.
Fluorescence Quantum Yield (ΦF)<0.05>0.5-Demonstrates a significant "turn-on" fluorescence response.
Binding Constant (Kd)-pM-nMMHigh affinity allows for detection of low intracellular concentrations.
Stoichiometry (Probe:Ion)-1:1-Determined by Job's plot analysis.
Limit of Detection (LOD)-pM-nMMCalculated from the fluorescence titration data.

Experimental Protocols

1. Synthesis of a Generic 2,2'-Bi(1,8-naphthyridine) Derivative

The synthesis of functionalized 2,2'-Bi(1,8-naphthyridine) derivatives often involves the coupling of substituted 2-chloro-1,8-naphthyridine precursors.

Caption: Synthetic workflow for a BNP-Zn1 type probe.

Protocol:

  • Preparation of 2-Chloro-1,8-naphthyridine Precursor:

    • Synthesize a substituted 1,8-naphthyridin-2(1H)-one from a corresponding 2-aminopyridine derivative via a Skraup-Doebner-von Miller reaction.

    • Treat the resulting naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 2-chloro-1,8-naphthyridine derivative.

  • Homocoupling:

    • Subject the 2-chloro-1,8-naphthyridine derivative to a nickel- or palladium-catalyzed homocoupling reaction (e.g., using NiCl₂(dppe) and zinc powder) to afford the desired 2,2'-Bi(1,8-naphthyridine) scaffold.

  • Purification:

    • Purify the final product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Live-Cell Imaging of Intracellular Zinc

This protocol provides a general procedure for staining and imaging live cells with a 2,2'-Bi(1,8-naphthyridine)-based zinc probe.

Caption: General workflow for live-cell imaging with BNP-Zn1.

Materials:

  • BNP-Zn1 stock solution (e.g., 1 mM in DMSO)

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Zinc pyrithione (ZnPT) or ZnCl₂ (for positive control)

  • N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) (for negative control)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)

Protocol:

  • Cell Culture:

    • Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

  • Probe Loading:

    • Prepare a working solution of BNP-Zn1 by diluting the DMSO stock solution in pre-warmed HBSS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash them once with pre-warmed HBSS.

    • Add the BNP-Zn1 working solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed HBSS to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable light source and filter set (e.g., excitation at ~350 nm and emission collection at ~430 nm).

  • Control Experiments:

    • Positive Control (Increase Intracellular Zn²⁺): After baseline imaging, treat the cells with a membrane-permeable zinc source like zinc pyrithione (e.g., 10 µM) and acquire images to observe an increase in fluorescence.

    • Negative Control (Chelate Intracellular Zn²⁺): After imaging the zinc-induced fluorescence, add a strong, cell-permeable zinc chelator like TPEN (e.g., 20 µM) to the cells and acquire images to observe a decrease in fluorescence, confirming the probe's response is specific to labile zinc.

Concluding Remarks

The 2,2'-Bi(1,8-naphthyridine) scaffold provides a versatile platform for the development of novel fluorescent probes for biological imaging. The representative protocols and data presented herein offer a foundational guide for researchers and scientists interested in utilizing these powerful tools. It is crucial to note that the optimal probe concentration, incubation times, and imaging parameters should be empirically determined for each specific probe and cell type to ensure reliable and reproducible results. The continued development of probes based on this scaffold holds great promise for advancing our understanding of the intricate roles of metal ions and other analytes in cellular biology and disease.

"experimental setup for studying photoinduced isomerization in vinyl-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-1,8-naphthyridine derivatives are a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] A key feature of these molecules is their ability to undergo reversible trans-cis photoisomerization, a process that can be triggered by light.[4][5] This light-induced structural change can dramatically alter the molecule's properties, including its biological activity, making it a valuable tool for photopharmacology and the development of photoswitchable devices.[6] This application note provides a detailed experimental setup and protocols for studying the photoinduced isomerization of vinyl-1,8-naphthyridine derivatives.

The photoisomerization process involves the conversion between two geometric isomers, trans and cis, around the vinyl group's double bond. Typically, the trans isomer is the more thermodynamically stable state.[6] Upon irradiation with a specific wavelength of light, typically in the UV-A region (e.g., 365 nm), the molecule can isomerize to the metastable cis form.[4][5] The reverse reaction, from cis back to trans, can often be induced by a different wavelength of light or may occur through thermal relaxation.[5][6]

Experimental Setup and Protocols

This section outlines the necessary equipment and step-by-step procedures for inducing and analyzing the photoisomerization of vinyl-1,8-naphthyridine.

Materials and Equipment
  • Vinyl-1,8-naphthyridine derivative

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., a 365 nm LED or a mercury arc lamp with appropriate filters)

  • Magnetic stirrer and stir bars

  • Computational software for data analysis

Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol describes how to monitor the trans to cis isomerization by observing changes in the compound's UV-Vis absorption spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the vinyl-1,8-naphthyridine derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution with an absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λmax) of the trans isomer. This ensures a good signal-to-noise ratio while minimizing inner filter effects.

  • Initial Spectrum Measurement:

    • Fill a quartz cuvette with the prepared solution.

    • Record the initial UV-Vis absorption spectrum of the sample before irradiation. This spectrum represents the pure trans isomer (or the thermal equilibrium state).

  • Photoirradiation:

    • Place the cuvette in a temperature-controlled holder with a magnetic stirrer.

    • Position a UV lamp (e.g., 365 nm) to irradiate the sample.[4]

    • Begin irradiation of the sample while continuously stirring to ensure uniform exposure.

  • Real-Time Monitoring:

    • At regular time intervals (e.g., every 30 seconds or 1 minute), briefly stop the irradiation and record the UV-Vis absorption spectrum.

    • Continue this process until no further significant changes are observed in the spectrum, indicating that the photostationary state (PSS) has been reached.[7] The PSS is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal.

  • Data Analysis:

    • Overlay the collected spectra to visualize the spectral changes over time.

    • The appearance of isosbestic points (wavelengths where the absorbance remains constant) suggests a clean conversion between two species (trans and cis isomers).

    • Plot the absorbance at the λmax of the trans isomer as a function of irradiation time to determine the kinetics of the isomerization process.

Protocol 2: Determination of Photoisomerization Quantum Yield (Relative Method)

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process.[8] It is defined as the number of molecules that isomerize per photon absorbed. A relative method, using a well-characterized actinometer as a reference standard, is a common approach.

  • Selection of an Actinometer:

    • Choose a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for 365 nm).

  • Absorbance Matching:

    • Prepare a solution of the vinyl-1,8-naphthyridine derivative and a solution of the actinometer in the same solvent.

    • Adjust the concentrations of both solutions so that their absorbances are identical at the irradiation wavelength (365 nm).

  • Irradiation:

    • Irradiate the sample and actinometer solutions separately under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be kept short to ensure low conversion (typically <10%).

  • Analysis:

    • For the vinyl-1,8-naphthyridine sample, determine the change in concentration of the trans isomer from the change in absorbance using its molar extinction coefficient.

    • For the actinometer, follow the established protocol to determine the number of moles of photoproduct formed.

    • Calculate the photoisomerization quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_actinometer * (ΔC_sample / ΔC_actinometer)

    where ΔC is the change in concentration of the photoproduct.

Data Presentation

The quantitative data obtained from the experiments should be summarized for clarity and comparison.

Table 1: Spectroscopic Properties and Photoisomerization Data for a Hypothetical Vinyl-1,8-Naphthyridine Derivative

ParameterValueSolvent
trans Isomer λmax ~340-360 nmAcetonitrile
cis Isomer λmax ~280-300 nmAcetonitrile
Irradiation Wavelength 365 nmAcetonitrile
Quantum Yield (Φ_trans→cis) To be determinedAcetonitrile
Photostationary State (% cis) To be determinedAcetonitrile

Note: The absorption maxima are estimates based on related compounds and should be determined experimentally. The quantum yield and photostationary state composition are key parameters to be measured.

Visualizations

Diagrams are essential for understanding the experimental workflow and the underlying photochemical process.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement & Irradiation cluster_analysis Data Analysis prep_solution Prepare Solution of Vinyl-1,8-Naphthyridine initial_spec Record Initial UV-Vis Spectrum (trans) prep_solution->initial_spec Place in cuvette irradiate Irradiate with 365 nm Light initial_spec->irradiate monitor_spec Record UV-Vis Spectrum at Time Intervals irradiate->monitor_spec Iterate pss Reach Photostationary State (PSS) monitor_spec->pss No further change analyze_spectra Analyze Spectral Changes pss->analyze_spectra determine_kinetics Determine Isomerization Kinetics analyze_spectra->determine_kinetics calc_qy (Optional) Calculate Quantum Yield analyze_spectra->calc_qy

Caption: Experimental workflow for studying photoinduced isomerization.

photoisomerization_pathway trans trans-Isomer (Stable) cis cis-Isomer (Metastable) trans->cis hv (e.g., 365 nm) cis->trans hv' or Δ (heat)

Caption: Reversible trans-cis photoisomerization pathway.

References

Application Notes and Protocols: 1,8-Naphthyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,8-naphthyridine derivatives as corrosion inhibitors, particularly for steel in acidic environments. It includes a summary of their performance, detailed experimental protocols for their evaluation, and diagrams illustrating the evaluation workflow and inhibition mechanism.

Data Presentation: Corrosion Inhibition Efficiency

The following table summarizes the performance of various 1,8-naphthyridine derivatives as corrosion inhibitors, with data extracted from recent studies. This allows for a clear comparison of their effectiveness under different conditions.

Inhibitor Name/DerivativeMetal/AlloyCorrosive MediumMethodInhibitor Conc.Inhibition Efficiency (η%)Reference(s)
[1,8-Nap][CETSA]¹Q235 Steel1 M HClWeight Loss0.1 mM95.99%[1][2][3]
1.0 mM96.95%[1][2][3]
2.5 mM96.58%[3]
5.0 mM96.18%[3]
Derivative N1²Mild Steel1 M HClWeight Loss0.3 mM98.07%[4]
Derivative N3³Mild Steel1 M HClWeight Loss0.3 mM99.21%[4]
2-Amino-3-cyano-1,8-naphthyridineAPI X52 SteelOilfield WaterEIS500 ppm94.8%[5]
2-Hydroxy-3-carbethoxy-1,8-naphthyridineAPI X52 SteelOilfield WaterEIS500 ppm75.3%[5]
3-Butyl-1,8-naphthyridineAPI X52 SteelOilfield WaterEIS500 ppm96.1%[5]
3-Hexyl-1,8-naphthyridineAPI X52 SteelOilfield WaterEIS500 ppm95.7%[5]
3-Octyl-1,8-naphthyridineAPI X52 SteelOilfield WaterEIS500 ppm95.4%[5]

¹[1,8-Nap][CETSA]: An ionic liquid corrosion inhibitor formed from 2,3-diphenyl-1,8-naphthyridine and carboxyethylthiosuccinic acid.[1][3] ²Derivative N1: Structure not specified in the abstract. ³Derivative N3: Structure contains -OCH₃ and -N(CH₃)₂ groups.[4]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 1,8-naphthyridine derivatives as corrosion inhibitors are provided below.

Protocol 1: Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Synthesis

The Friedländer synthesis is a common and effective method for producing 1,8-naphthyridine derivatives.[1][5] This protocol provides a general guideline.

Materials:

  • 2-Aminonicotinaldehyde (or a derivative)

  • An active methylene component (e.g., malononitrile, diethyl malonate, 2-phenylacetophenone)[1][5]

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Piperidine, or an ionic liquid like [Bmmim][Im])[1][5]

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Reagents for workup and purification (e.g., HCl, ethyl acetate, water)

Procedure:

  • Reaction Setup: To a solution of the active methylene component (e.g., 8.66 mmol of malononitrile) in the chosen solvent (e.g., 3 mL of ethanol), add the 2-aminonicotinaldehyde derivative (e.g., 4.33 mmol).[5]

  • Catalyst Addition: Cool the reaction mixture in an ice bath and add a catalytic amount of piperidine (e.g., 80 µL).[5] For ionic liquid catalysis, the reactants can be dissolved directly in the ionic liquid (e.g., 5 mL of [Bmmim][Im]) and heated.[1]

  • Reaction: Remove the ice bath and stir the reaction at the appropriate temperature (room temperature to 80 °C) for the required time (overnight to 24 hours).[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, perform an appropriate workup. For the piperidine-catalyzed reaction, this may involve adding an HCl/water solution and extracting the product with an organic solvent like ethyl acetate.[5] For the ionic liquid method, the product can often be separated by extraction.

  • Purification: Concentrate the organic layer under vacuum. The crude product can be purified by recrystallization from a suitable solvent to yield the pure 1,8-naphthyridine derivative.

Protocol 2: Corrosion Rate Determination by Weight Loss

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency of the synthesized compounds.[1][4]

Materials:

  • Metal coupons (e.g., Q235 mild steel, 10 mm x 10 mm x 1 mm)[3]

  • Corrosive solution (e.g., 1 M HCl)

  • Synthesized 1,8-naphthyridine inhibitor

  • Abrasive paper, distilled water, acetone

  • Analytical balance (accurate to 0.1 mg)

  • Drying oven and desiccator

  • Water bath or thermostat for temperature control

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers, rinse with distilled water, degrease with acetone, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon and record its initial weight (W₀).

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor. The immersion is typically carried out for a period of 24 hours at a constant temperature (e.g., 35 °C).[1][3]

  • Coupon Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with water and gentle brushing, followed by rinsing with acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to get the final weight (W₁).

  • Calculations:

    • Weight Loss (Δm): Δm = W₀ - W₁

    • Corrosion Rate (V): V = Δm / (S × t), where S is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (η%): η% = [(V₀ - Vᵢ) / V₀] × 100, where V₀ and Vᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[1]

Protocol 3: Electrochemical Analysis

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.[1][4][5]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., Q235 steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish, then rinse and dry as described in Protocol 2.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor). Immerse the electrodes and allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential vs. the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate Inhibition Efficiency: η% = [(i₀ - iᵢ) / i₀] × 100, where i₀ and iᵢ are the corrosion current densities without and with the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.[1]

    • Calculate Inhibition Efficiency: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating 1,8-naphthyridine derivatives as corrosion inhibitors.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_testing Phase 2: Corrosion Testing cluster_analysis Phase 3: Data Analysis synthesis Synthesis of 1,8-Naphthyridine Derivatives (e.g., Friedländer Reaction) characterization Structural Characterization (NMR, IR, MS) synthesis->characterization weight_loss Weight Loss Measurements characterization->weight_loss electrochem Electrochemical Studies (Polarization, EIS) characterization->electrochem surface Surface Analysis (SEM, EDS) characterization->surface calc Calculate Inhibition Efficiency (η%) weight_loss->calc electrochem->calc mechanism Determine Inhibition Mechanism (Adsorption Isotherms) surface->mechanism calc->mechanism

Workflow for evaluating 1,8-naphthyridine corrosion inhibitors.
Mechanism of Corrosion Inhibition

1,8-Naphthyridine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of nitrogen heteroatoms and π-electrons in the molecular structure.

G cluster_system Corrosion System cluster_before Before Inhibition cluster_after After Inhibition Metal_Before Metal Surface H_ions Corrosive Species (H+, Cl-) H_ions->Metal_Before Corrosion Attack Inhibitor 1,8-Naphthyridine Derivative Metal_After Metal Surface Protective_Layer Adsorbed Protective Film Inhibitor->Protective_Layer Adsorption (N-atoms, π-electrons)

Mechanism of inhibition by 1,8-naphthyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately helping to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,8-naphthyridines, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core include the Friedländer annulation, Skraup, Combes, Pfitzinger, and Conrad-Limpach reactions.[1][2] Among these, the Friedländer reaction is often considered the simplest method with the potential for higher yields.[1][2] The primary challenges across these methods often revolve around controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[3] Other common issues include low yields, harsh reaction conditions involving hazardous and expensive catalysts, and difficulties in catalyst reuse.[1][4]

Q2: My Friedländer synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Friedländer synthesis of 1,8-naphthyridines are a common problem and can stem from several factors. A systematic approach to troubleshooting this issue is crucial. Key areas to investigate include sub-optimal reaction conditions such as catalyst choice, solvent, and temperature, as well as the purity of starting materials and reaction time.[5] Recent advancements have shown that the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) or choline hydroxide (ChOH), can significantly improve yields.[1][4][6] Optimizing the reaction temperature and considering greener solvents like water can also lead to substantial improvements.[4][6]

Q3: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control this?

A3: Poor regioselectivity is a known challenge, particularly when using unsymmetrical ketones in the Friedländer annulation.[3][5] To improve regioselectivity, consider the following strategies:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[5][7]

  • Slow Addition of Reactants: The slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[7]

  • Reaction Temperature: Temperature can influence regioselectivity, and in some cases, higher temperatures have been shown to be beneficial.[7]

Q4: What are some "greener" or more environmentally friendly approaches to 1,8-naphthyridine synthesis?

A4: There is a growing emphasis on developing sustainable and eco-friendly synthetic methods. For 1,8-naphthyridine synthesis, this includes the use of water as a solvent, metal-free catalysts, and solvent-free reaction conditions.[4][5][8] For example, the use of choline hydroxide (ChOH) as a metal-free, non-toxic, and water-soluble catalyst in water has been shown to produce excellent yields of 1,8-naphthyridine derivatives.[4][9] Basic ionic liquids also offer a greener alternative as they can act as both the catalyst and the solvent and are often reusable.[1]

Q5: How can I effectively purify my crude 1,8-naphthyridine product?

A5: Purification of 1,8-naphthyridine derivatives can be challenging due to the presence of unreacted starting materials, side products, and residual high-boiling solvents.[10] Common purification techniques include:

  • Acid Wash: To remove basic impurities like unreacted 2-aminopyridine derivatives, an acidic wash of the crude product dissolved in an organic solvent can be very effective.[10]

  • Column Chromatography: Silica gel column chromatography is a widely used method. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5] Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate tailing for basic compounds.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]

Troubleshooting Guides

Issue 1: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low yields in 1,8-naphthyridine synthesis, particularly focusing on the Friedländer annulation.

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_monitoring Verify Reaction Monitoring start->check_monitoring catalyst Optimize Catalyst - Type (e.g., [Bmmim][Im], ChOH) - Loading check_conditions->catalyst solvent Optimize Solvent - Consider water or solvent-free - Ensure reagent solubility check_conditions->solvent temperature Optimize Temperature - Perform temperature screen check_conditions->temperature purity Check Starting Material Purity - Recrystallize or re-purify check_reagents->purity ratio Verify Stoichiometric Ratio check_reagents->ratio tlc Monitor by TLC - Check for starting material - Extend reaction time if needed check_monitoring->tlc solution Improved Yield catalyst->solution solvent->solution temperature->solution purity->solution ratio->solution tlc->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

This guide outlines steps to improve the regioselectivity of the Friedländer annulation when using unsymmetrical ketones.

Regioselectivity_Troubleshooting start Poor Regioselectivity (Mixture of Isomers) catalyst Change Catalyst - Use regioselective catalyst (e.g., TABO) start->catalyst addition Modify Addition of Ketone - Slow, dropwise addition start->addition temperature Adjust Temperature - Higher temperature may improve selectivity start->temperature purification Isolate Desired Isomer - Careful column chromatography start->purification If optimization fails solution Improved Regioselectivity catalyst->solution addition->solution temperature->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im][Bmmim][Im]802491[1]
[Bmmim][Br][Bmmim][Br]802478[1]
[Bmmim][OH][Bmmim][OH]802485[1]
[Bmmim][OAc][Bmmim][OAc]802481[1]

Table 2: Optimization of the Synthesis of 2-methyl-1,8-naphthyridine

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ChOH (1)H₂O50699[4][9]
ChOH (1)H₂ORoom Temp.1290[4][9]
NoneH₂O506No Reaction[4][9]
ChOH (1)None (excess acetone)50652[4][9]
KOHH₂O50684[4]
LiOHH₂O50669[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diphenyl-1,8-naphthyridine using a Basic Ionic Liquid Catalyst

This protocol is adapted from the work of Xu et al.[1]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone (deoxybenzoin)

  • 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Petroleum ether

  • Silica gel

Procedure:

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol).

  • Add 5 mL of [Bmmim][Im] to the reaction bottle.

  • Stir the mixture magnetically at 80 °C for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl ether as the eluent to afford the pure 2,3-diphenyl-1,8-naphthyridine.

Protocol 2: Gram-Scale Synthesis of 2-methyl-1,8-naphthyridine in Water

This protocol is based on the method developed by Guria et al.[4][9]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)

  • Water (H₂O)

  • Nitrogen (N₂) gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).

  • Add 1 mL of water to the flask.

  • Add choline hydroxide (1 mol %, ~3 µL of a 45 wt. % solution in methanol).

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated. The original paper notes easy separation without the need for chromatography.[9] A standard workup would involve extraction with an organic solvent (e.g., ethyl acetate), drying the organic layer, and removing the solvent under reduced pressure.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of 1,8-naphthyridine derivatives.[5][10]

Materials:

  • Crude 1,8-naphthyridine product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., petroleum ether/ethyl acetate mixture)

  • Triethylamine (optional, for basic compounds)

  • Glass column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude product with varying polarities of petroleum ether and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3. If tailing is observed, consider adding a small amount (e.g., 0.1-1%) of triethylamine to the eluent system.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture, gradually increasing the polarity as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

References

Technical Support Center: Overcoming Poor Solubility of 1,8-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,8-naphthyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: My 1,8-naphthyridine intermediate is poorly soluble in common organic solvents for reaction setup. What should I do?

A1: Many 1,8-naphthyridine derivatives exhibit good solubility in polar aprotic solvents. It is recommended to test the solubility in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For reactions, using a co-solvent system can also be an effective strategy. If the reaction conditions allow, gentle heating may improve solubility.

Q2: I'm struggling with the purification of my 1,8-naphthyridine product due to its low solubility, which causes it to precipitate during chromatography.

A2: For poorly soluble 1,8-naphthyridine derivatives, a modified chromatographic approach may be necessary. Consider using a stronger solvent system for your mobile phase. If precipitation on the column is a persistent issue, you might explore alternative purification techniques such as recrystallization from a high-boiling point solvent or slurry washing.

Q3: My synthesized 1,8-naphthyridine intermediate has very low aqueous solubility, hindering its use in biological assays. What are the primary strategies to improve this?

A3: The low aqueous solubility of 1,8-naphthyridine intermediates is a common challenge. The primary strategies to enhance aqueous solubility include:

  • pH Adjustment: As 1,8-naphthyridines are basic compounds, their solubility can often be significantly increased in acidic conditions due to the formation of soluble salts.

  • Co-solvents: Employing a water-miscible organic co-solvent such as ethanol or polyethylene glycol (PEG) can improve the solubility of hydrophobic compounds in aqueous solutions.

  • Salt Formation: Converting the 1,8-naphthyridine intermediate into a salt with a pharmaceutically acceptable acid can dramatically increase its aqueous solubility.

  • Solid Dispersion: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.

Q4: How do I choose the best solubilization strategy for my specific 1,8-naphthyridine intermediate?

A4: The choice of solubilization strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the desired final application (e.g., in vitro assay, in vivo study), and the required concentration. A systematic approach, starting with simple methods like pH adjustment and co-solvents, is often the most efficient.

Troubleshooting Guides

Problem 1: Difficulty Dissolving a 1,8-Naphthyridine Intermediate for In Vitro Screening

Symptoms:

  • The compound precipitates out of the aqueous buffer during serial dilutions.

  • Inconsistent results in biological assays are observed due to poor solubility.

Possible Causes:

  • The intrinsic aqueous solubility of the compound is very low.

  • The concentration of the organic co-solvent (like DMSO) in the final assay medium is too low to maintain solubility.

Solutions:

  • Determine the Kinetic Aqueous Solubility: Before proceeding with assays, perform a preliminary assessment of the compound's solubility in the assay buffer.

  • Optimize the Co-solvent Concentration: While high concentrations of organic solvents can be toxic to cells, determine the maximum tolerable concentration of a co-solvent (e.g., DMSO, ethanol) in your assay and use it to prepare your working solutions.

  • pH Modification: If your compound has a basic pKa, assess its solubility in buffers with a lower pH (e.g., pH 5-6). Many kinase inhibitors, which can share structural similarities with 1,8-naphthyridines, are weak bases and are more soluble at a lower pH.[1]

  • Use of Excipients: Consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween 80, Plurone F-68) at low concentrations in your assay buffer.[1]

Problem 2: Challenges in Formulating a 1,8-Naphthyridine Intermediate for In Vivo Studies

Symptoms:

  • Inability to prepare a stable and sufficiently concentrated dosing solution.

  • Precipitation of the compound upon administration.

Solutions:

  • Salt Formation: For basic 1,8-naphthyridine intermediates, forming a salt with a suitable acid is a highly effective method to increase aqueous solubility for oral or parenteral formulations.[2]

  • Amorphous Solid Dispersions: If the compound is crystalline and has a high melting point, creating an amorphous solid dispersion with a hydrophilic polymer can improve its oral absorption by increasing the dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic 1,8-naphthyridine derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a viable option to enhance oral bioavailability.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution, which can improve the bioavailability of poorly soluble drugs.

Data Presentation

Table 1: Solubility of Nalidixic Acid (a 1,8-Naphthyridine Derivative) in Various Solvents

SolventSolubility (at 23°C)
Chloroform3.5%
Toluene0.16%
Methanol0.13%
Ethanol0.09%
Water0.01%
Diethyl Ether0.01%
0.5 M NaOH~50 mg/mL

Data sourced from ChemicalBook and product information sheets.[3][4]

Table 2: Illustrative Aqueous Solubility of a Pan-Raf Kinase Inhibitor

CompoundAqueous Solubility
Pan-Raf Inhibitor (Il)0.107 mg/mL

This data is for a related heterocyclic compound and serves as an example of achievable solubility for complex drug-like molecules.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to assess the solubility of a 1,8-naphthyridine intermediate at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of the finely powdered 1,8-naphthyridine intermediate to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Screening for Salt Formation

This protocol provides a general procedure for screening suitable counter-ions to form a salt of a basic 1,8-naphthyridine intermediate.

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility, and the potential salt is expected to have lower solubility (e.g., ethanol, isopropanol, acetone).[2]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 1,8-naphthyridine free base in the selected solvent.

    • Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in the same solvent.

  • Mixing: In separate vials, combine the free base solution with an equimolar amount of each acid solution.

  • Observation: Observe the vials for the formation of a precipitate immediately or after a period of cooling or solvent evaporation.

  • Isolation and Characterization: If a solid is formed, isolate it by filtration, wash with a small amount of the cold solvent, and dry under vacuum. Characterize the solid using techniques such as melting point, FTIR, and NMR to confirm salt formation.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a 1,8-naphthyridine intermediate.

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative (e.g., HPMC).

  • Dissolution: Dissolve both the 1,8-naphthyridine intermediate and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize it using techniques like DSC (to confirm the amorphous state) and PXRD. Evaluate its dissolution profile compared to the pure crystalline compound.

Visualizations

experimental_workflow Workflow for Addressing Poor Aqueous Solubility start Poorly Soluble 1,8-Naphthyridine Intermediate ph_sol Determine pH-Solubility Profile (Protocol 1) start->ph_sol is_ionizable Is the compound ionizable in a relevant pH range? ph_sol->is_ionizable ph_adjust pH Adjustment (Use acidic buffer) is_ionizable->ph_adjust Yes salt_screen Salt Formation Screening (Protocol 2) is_ionizable->salt_screen Yes co_solvent Co-solvent System is_ionizable->co_solvent No formulation Formulation for In Vitro/ In Vivo Studies ph_adjust->formulation salt_screen->formulation solid_dispersion Solid Dispersion (Protocol 3) co_solvent->solid_dispersion co_solvent->formulation complexation Complexation (e.g., with Cyclodextrins) co_solvent->complexation solid_dispersion->formulation complexation->formulation

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

signaling_pathway General Protocol for Salt Screening start Start select_solvent Select Appropriate Solvent (e.g., Ethanol, Acetone) start->select_solvent prepare_solutions Prepare Stock Solutions (Free Base and Acids) select_solvent->prepare_solutions mix_solutions Mix Equimolar Solutions prepare_solutions->mix_solutions observe Observe for Precipitation mix_solutions->observe isolate Isolate Solid by Filtration observe->isolate Precipitate Forms no_precipitate No Precipitate: Try Cooling or Solvent Evaporation observe->no_precipitate No Precipitate characterize Characterize Solid (m.p., FTIR, NMR) isolate->characterize end End characterize->end no_precipitate->observe

Caption: Experimental workflow for salt screening of 1,8-naphthyridine intermediates.

References

Technical Support Center: Synthesis and Purification of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1,8-naphthyridine and the removal of common impurities. The following frequently asked questions (FAQs) and troubleshooting guides, presented in a question-and-answer format, address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1,8-naphthyridine?

The most frequently observed impurities in 1,8-naphthyridine synthesis are unreacted starting materials, particularly 2-aminopyridine derivatives, which are common precursors in synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[1] Other significant contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and various side-products arising from incomplete or alternative cyclization pathways.[1]

Q2: My NMR/LCMS analysis indicates the presence of unreacted 2-aminopyridine in my crude product. What is the most effective removal method?

Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient method for its removal.[1] By dissolving the crude product in an organic solvent (such as ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[1] This technique is generally more effective for removing significant quantities of this impurity than chromatography or recrystallization.[1]

Q3: How can I eliminate residual high-boiling point solvents like pyridine or DMSO?

For a basic solvent such as pyridine, an acidic wash, similar to the one used for removing 2-aminopyridine, is highly effective.[1] Trace amounts of high-boiling organic solvents can often be removed by co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[1] This involves adding toluene to the product and evaporating under reduced pressure to help carry over the residual solvent.[1] For DMSO, aqueous washes are typically necessary to extract it from the organic phase.[1]

Q4: My crude product is a discolored solid or oil. Which purification technique should I try first?

For a solid crude product, recrystallization is often the most suitable initial purification method.[1] If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is the recommended next step.

Q5: How do I decide between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice between these two methods depends on the nature of the impurities and the physical state of your product. Recrystallization is ideal for solid products where the impurities have different solubility profiles from the desired compound. Column chromatography is more versatile and can be used to separate components of a complex mixture, including isomeric byproducts, which may be difficult to separate by recrystallization.[2]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

Symptoms: The yield of the desired 1,8-naphthyridine derivative is significantly lower than expected.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can lead to side reactions. Ensure high purity of starting materials.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.

  • Suboptimal Reaction Conditions: The choice of catalyst and solvent can significantly impact the yield. For instance, using choline hydroxide as a catalyst in water has been reported to give high yields for the Friedländer synthesis of 1,8-naphthyridines.[3]

Issue 2: Formation of a Complex Mixture in Skraup-Doebner-von Miller Synthesis

Symptoms: The crude product shows multiple spots on TLC, and NMR analysis indicates a mixture of products.

Possible Causes and Solutions:

  • Polymerization: The α,β-unsaturated carbonyl compounds used in this reaction are prone to polymerization under the strongly acidic conditions, which is a major side reaction.[3] Using a biphasic reaction medium can help sequester the carbonyl compound and reduce polymerization.[4][5]

  • Side Reactions: The harsh reaction conditions can lead to the formation of various side-products. To minimize these, ensure slow and controlled addition of reagents and maintain optimal reaction temperatures. A moderator like ferrous sulfate can also be used to control the reaction's exothermicity and reduce charring.[4]

Issue 3: Product "Oiling Out" During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, the product separates as a liquid.

Possible Causes and Solutions:

  • High Solute Concentration: The solution may be too concentrated. Try adding a small amount of the hot solvent to dissolve the oil and then allow it to cool slowly.

  • Inappropriate Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization. It may be necessary to first purify the crude product by another method, such as column chromatography, to remove these impurities.

Data Presentation

Table 1: Common Impurities in 1,8-Naphthyridine Synthesis and Their Removal Strategies
Impurity TypeCommon ExamplesLikely SourceRecommended Removal Method(s)
Unreacted Starting Materials 2-Aminopyridine derivatives, Substituted AnilinesIncomplete reactionAcid-Base Extraction, Column Chromatography[1]
Side-Products Isomeric Naphthyridines, Polymeric materialsIncomplete or alternative cyclizationColumn Chromatography, Recrystallization[1]
Reagents/Catalysts Pyridine, Piperidine, Lewis AcidsUsed as catalyst or solventAcid-Base Extraction, Aqueous Wash[1]
Residual Solvents DMSO, DMF, Toluene, EthanolReaction or workup solventAqueous Washes, Co-evaporation with Toluene, High-vacuum drying[1]
Table 2: Yields of Substituted 1,8-Naphthyridines via Friedländer Reaction in Water with Choline Hydroxide Catalyst[3]
EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine6>95
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine892
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine1192
41-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine1096

Experimental Protocols

Protocol 1: Acid Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated basic impurity.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the 1,8-naphthyridine derivative has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good solvent system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4. Common systems for 1,8-naphthyridines include gradients of methanol in DCM or ethyl ether in petroleum ether.[1]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin passing the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

Visualizations

G cluster_synthesis Synthesis Phase cluster_purification Purification Workflow cluster_final Final Steps start Crude 1,8-Naphthyridine Product analysis Initial Purity Assessment (TLC, NMR, LC-MS) start->analysis decision Nature of Impurities? analysis->decision acid_wash Acidic Wash (removes basic impurities) decision->acid_wash Basic (e.g., 2-aminopyridine) recrystallization Recrystallization (for solid products) decision->recrystallization Solid with different solubility profile column Column Chromatography (for complex mixtures/isomers) decision->column Isomers or multiple non-basic impurities final_analysis Final Purity Check (HPLC, NMR) acid_wash->final_analysis recrystallization->final_analysis column->final_analysis pure_product Pure 1,8-Naphthyridine final_analysis->pure_product Purity >95%

Caption: Logical workflow for the purification of 1,8-naphthyridine.

G cluster_friedlander Friedländer Annulation Pathway cluster_side_reactions Potential Side Reactions start 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound intermediate Aldol-type Condensation Intermediate start->intermediate self_condensation Self-condensation of Active Methylene Compound start->self_condensation isomers Formation of Regioisomers (with unsymmetrical ketones) start->isomers cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 1,8-Naphthyridine Product dehydration->product

Caption: Signaling pathway of the Friedländer synthesis and potential side reactions.

References

Technical Support Center: Optimizing the Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of 1,8-naphthyridines. The content is designed to address common challenges and provide strategies for optimizing reaction conditions to improve yield, purity, and regioselectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridines via the Friedländer annulation reaction.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate for optimization?

A1: Low yields in the Friedländer synthesis of 1,8-naphthyridines can often be attributed to several key factors. A systematic approach to optimizing these parameters is crucial.[1]

  • Catalyst Choice and Loading: The catalyst plays a pivotal role. While traditional methods often use harsh acid or base catalysts, recent advancements have identified milder and more efficient alternatives.[2] Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to significantly higher yields.[2][3] For instance, in aqueous media, 1 mol% of ChOH has been shown to be an optimal catalyst loading.[2][4][5]

  • Solvent System: The choice of solvent can significantly impact reaction rates and yields. While many traditional syntheses utilize organic solvents, greener and often more effective alternatives exist.[1][2] Water has been successfully used as a solvent, especially when paired with a suitable catalyst like ChOH, resulting in excellent yields.[2][4][5][6] Solvent-free conditions can also be highly effective and simplify product workup.[1]

  • Reaction Temperature: The optimal temperature is highly dependent on the specific reactants and catalyst system. For ChOH-catalyzed reactions in water, 50°C has been found to produce excellent yields, while reactions with basic ionic liquids like [Bmmim][Im] may require a higher temperature of around 80°C as a starting point for optimization.[2][3][7] A temperature screening experiment is advisable to identify the ideal conditions for your specific substrates.[1]

  • Purity of Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can interfere with the reaction and lead to the formation of side products, ultimately lowering the yield of the desired 1,8-naphthyridine.[1]

  • Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][5] If starting materials are still present after the initially planned duration, extending the reaction time may be necessary.[1]

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is a common challenge, particularly when using unsymmetrical ketones as the active methylene compound.[1] Here are some strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. While some catalysts may produce a mixture of isomers, others can provide high selectivity. For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to yield 1,8-naphthyridines with as high as 96:4 regioselectivity.[8][9] Pyrrolidine derivatives have also been shown to favor the formation of 2-substituted products.[8]

  • Slow Addition of Ketone: The regioselectivity can be improved by the slow addition of the methyl ketone substrate to the reaction mixture.[8] This can be achieved using a syringe pump over an extended period.[9]

  • Temperature Optimization: Regioselectivity is often temperature-dependent.[8][9] Therefore, conducting the reaction at different temperatures and analyzing the product ratio can help identify the optimal condition for the formation of the desired isomer.[9]

Q3: What are the common side products in the Friedländer synthesis of 1,8-naphthyridines, and how can I minimize their formation?

A3: While many modern protocols for the Friedländer synthesis report clean reactions, the formation of side products is still possible.[1] A potential side reaction is the self-condensation of the active methylene compound, especially under strongly basic conditions.[1] To minimize this, it is advisable to use milder catalysts and optimized reaction conditions.

Q4: I am facing challenges in purifying my 1,8-naphthyridine product. What are the recommended purification techniques?

A4: Purification of 1,8-naphthyridine derivatives can sometimes be challenging due to the presence of persistent impurities.[10]

  • Acid-Base Extraction: Due to the basic nature of the 1,8-naphthyridine core and common starting materials like 2-aminopyridine derivatives, an acidic wash during the workup is a highly effective method for removing unreacted starting materials and other basic impurities.[11] The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic compounds are protonated and move into the aqueous layer.[11]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying 1,8-naphthyridine derivatives.[3][10] Careful optimization of the solvent system (eluent) is crucial for achieving good separation.[10] In cases of persistent impurities with similar polarity, high-performance column chromatography with a shallow solvent gradient may be necessary.[10]

  • Recrystallization: For solid crude products, recrystallization is often the best initial purification method to obtain highly pure crystalline material.[11] The choice of a suitable solvent is critical to avoid significant product loss.[10][11]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of the Friedländer synthesis of 1,8-naphthyridines.

Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine [4][5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNoneRoom Temp6No Reaction
2NoneH₂ORoom Temp6No Reaction
3ChOH (1)H₂O50699
4ChOH (0.5)H₂O50690
5ChOH (1.5)H₂O50698
6ChOH (1)H₂ORoom Temp692
7KOH (1)H₂O50672
8NaOH (1)H₂O50665
9LiOH·H₂O (1)H₂O50669

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in the specified solvent (1 mL).

Table 2: Optimization of the Friedländer Reaction Using Basic Ionic Liquids [3][7]

EntryCatalyst/SolventTime (h)Temperature (°C)Molar Ratio (a/b)Yield (%)
1[Bmmim][Im]24801:180
2[Bmmim][OH]24801:154
3[Bmmim][OC₂H₅]24801:155
4[Bmmim][OCH₃]24801:145
5[Bmmim][Im]24401:156
6[Bmmim][Im]24601:167
7[Bmmim][Im]241001:174
8[Bmmim][Im]18801:167
9[Bmmim][Im]24800.6:190

Reaction Conditions: 2-amino-3-pyridinecarboxaldehyde (a) and 2-phenylacetophenone (b) in the specified ionic liquid (5 mL).

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [4][5]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (1.23 g, 10 mmol) in water (10 mL), add acetone (740 μL, 10 mmol).

  • Add choline hydroxide (3 μL, 1 mol%) to the reaction mixture.

  • Stir the reaction mixture at 50°C for approximately 6 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated. The product often precipitates from the reaction mixture and can be collected by filtration. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine [3]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone

  • 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Ethyl ether

  • Petroleum ether

Procedure:

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) to [Bmmim][Im] (5 mL).

  • Heat the mixture to 80°C and stir magnetically for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl ether as the eluent to obtain the pure 2,3-diphenyl-1,8-naphthyridine.

Visualizations

Friedlander_Troubleshooting_Workflow start Start: Low Yield in Friedländer Synthesis check_catalyst 1. Evaluate Catalyst - Is it optimal? - Is loading correct? start->check_catalyst check_solvent 2. Assess Solvent - Is it appropriate for the catalyst and substrates? check_catalyst->check_solvent If yes optimize_catalyst Action: Screen alternative catalysts (e.g., ChOH, [Bmmim][Im]) and optimize loading (e.g., 1 mol%). check_catalyst->optimize_catalyst If no check_temp 3. Optimize Temperature - Is it too high or too low? check_solvent->check_temp If yes optimize_solvent Action: Test alternative solvents (e.g., water) or solvent-free conditions. check_solvent->optimize_solvent If no check_purity 4. Verify Starting Material Purity - Are there any impurities? check_temp->check_purity If yes optimize_temp Action: Perform a temperature screen (e.g., Room Temp, 50°C, 80°C). check_temp->optimize_temp If no monitor_reaction 5. Monitor Reaction Progress (TLC) - Is the reaction complete? check_purity->monitor_reaction If yes purify_sm Action: Purify starting materials (e.g., recrystallization, distillation). check_purity->purify_sm If no extend_time Action: Extend reaction time. monitor_reaction->extend_time If no end_success Yield Improved monitor_reaction->end_success If yes optimize_catalyst->check_solvent optimize_solvent->check_temp optimize_temp->check_purity purify_sm->monitor_reaction end_fail Yield Still Low: Consult further literature or expert. extend_time->end_fail

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Regioselectivity_Optimization start Start: Poor Regioselectivity (Multiple Isomers) catalyst_selection 1. Catalyst Selection - Use regioselective catalysts (e.g., TABO, pyrrolidine derivatives). start->catalyst_selection slow_addition 2. Slow Addition of Ketone - Use a syringe pump for gradual addition. catalyst_selection->slow_addition temp_optimization 3. Temperature Optimization - Screen different reaction temperatures. slow_addition->temp_optimization analysis Analyze Product Ratio (NMR, GC-MS) temp_optimization->analysis analysis->catalyst_selection Ratio not satisfactory end_success Improved Regioselectivity analysis->end_success Desired ratio achieved end_fail Still Poor Selectivity: Re-evaluate substrate and catalyst compatibility. analysis->end_fail No improvement

Caption: Strategy for improving regioselectivity in Friedländer synthesis.

References

"troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of 1,8-naphthyridine derivatives, focusing on the widely employed Friedländer annulation and related methodologies.

Issue 1: Low Reaction Yield

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in the efficiency of the reaction.[1][2]

    • Catalyst: While traditional methods often rely on acid or base catalysts, modern approaches have demonstrated the efficacy of milder and more efficient alternatives such as ionic liquids (e.g., [Bmmim][Im]) and choline hydroxide (ChOH).[2][3]

    • Solvent: The reaction medium can significantly influence the reaction rate and yield. While organic solvents are commonly used, greener alternatives like water or even solvent-free conditions have been shown to provide excellent yields.[1]

    • Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst system. It is advisable to perform a temperature screen to identify the ideal conditions for your reaction.[1]

  • Purity of Starting Materials: The presence of impurities in your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound, can lead to the formation of side products and consequently lower the yield of the desired 1,8-naphthyridine derivative.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If starting materials are still present, extending the reaction time may be necessary.

Issue 2: Poor Regioselectivity and Side Product Formation

Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones as the active methylene compound. Here are some strategies to enhance regioselectivity:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[4]

  • Slow Addition of Ketone: A simple yet effective technique is the slow addition of the unsymmetrical ketone to the reaction mixture. This helps to control the concentration of the ketone and can favor the desired reaction pathway, thus improving regioselectivity.[4]

  • Optimized Reaction Conditions: The choice of the reaction medium can play a significant role in directing regioselectivity. Some ionic liquid-catalyzed systems have been reported to yield exclusive products even with unsymmetrical ketones.[2]

Issue 3: Purification Challenges

Q3: I am facing difficulties in purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?

A3: The purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and the potential for co-elution with starting materials or byproducts. Here are some troubleshooting tips:

  • Removal of Basic Impurities: Unreacted 2-aminopyridine derivatives are common basic impurities. An acidic wash during the workup is an effective method for their removal. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic impurities will be protonated and move to the aqueous layer.

  • Column Chromatography:

    • Solvent System: A common eluent system for column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate. The polarity of the solvent system should be carefully optimized using TLC to achieve good separation.

    • Stationary Phase: Silica gel is the most commonly used stationary phase. However, if your compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.

  • Recrystallization: For solid crude products, recrystallization can be an effective purification method. The choice of solvent is crucial and should be determined experimentally.

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis of 1,8-naphthyridine derivatives under various reaction conditions to aid in the selection of an optimal synthetic route.

Table 1: Effect of Catalyst on the Yield of 2,3-diphenyl-1,8-naphthyridine

CatalystSolventTemperature (°C)Time (h)Yield (%)
[Bmmim][Im]Neat802492
[Bmmim][OH]Neat802485
[Bmmim][OAc]Neat802478
[Bmmim][Cl]Neat802445

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone as substrates.

Table 2: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1No CatalystNo Solvent506No Reaction
2No CatalystH₂O506No Reaction
3ChOH (1)H₂ORoom Temp.1290
4ChOH (1)H₂O50699
5NaOH (1)H₂O50865
6KOH (1)H₂O50872

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in 1 mL of solvent.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,8-naphthyridine derivatives via the Friedländer Annulation.

Protocol 1: General Procedure for the Synthesis of 1,8-Naphthyridines using Choline Hydroxide in Water [1]

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the corresponding carbonyl derivative (0.5 mmol, or 1.5 mmol for acetone).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the stirring reaction mixture.

  • Stir the reaction mixture at 50 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.

  • Upon completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 1,8-Naphthyridines using an Ionic Liquid Catalyst [2]

  • In a Schlenk reaction bottle, add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde to the ionic liquid (e.g., [Bmmim][Im]).

  • Stir the mixture magnetically at approximately 80 °C.

  • After the reaction is complete (monitored by TLC), extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.

experimental_workflow start Start reagents 1. Mix Starting Materials (2-aminopyridine-3-carbaldehyde & active methylene compound) start->reagents reaction 2. Add Catalyst & Solvent reagents->reaction conditions 3. Set Reaction Conditions (Temperature, Time) reaction->conditions monitoring 4. Monitor Reaction (TLC) conditions->monitoring workup 5. Reaction Workup (Extraction, Washing) monitoring->workup purification 6. Purification (Column Chromatography or Recrystallization) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 1,8-naphthyridine derivatives.

troubleshooting_guide start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type, Loading) start->optimize_catalyst optimize_solvent Optimize Solvent start->optimize_solvent optimize_temp Optimize Temperature start->optimize_temp extend_time Extend Reaction Time start->extend_time poor_regioselectivity Poor Regioselectivity? start->poor_regioselectivity If side products are isomers slow_addition Slow Addition of Ketone poor_regioselectivity->slow_addition Yes change_catalyst Change Catalyst (e.g., TABO) poor_regioselectivity->change_catalyst Yes

Caption: Troubleshooting decision tree for low yield and poor regioselectivity.

References

"minimizing side product formation in Friedländer annulation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline synthesis, focusing on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedländer annulation?

A1: The most prevalent side products in the Friedländer annulation are typically formed through two main competing reaction pathways:

  • Self-condensation of the ketone: The active methylene compound (ketone or aldehyde) can react with itself in an aldol-type condensation, especially under harsh basic or acidic conditions and at high temperatures. This is a significant issue when the self-condensation is faster than the desired reaction with the 2-aminoaryl aldehyde or ketone.

  • Formation of regioisomers: When an unsymmetrical ketone is used as the active methylene component, the reaction can proceed at two different α-carbon positions, leading to a mixture of quinoline regioisomers. This compromises the yield of the desired product and complicates purification.

  • Non-Friedländer Products: In some cases, particularly with 2-aminobenzophenone and ethyl acetoacetate, a "non-Friedländer" quinolinone derivative can be formed through an alternative cyclization pathway.

Q2: My reaction is producing a complex mixture of products with a low yield of the desired quinoline. What are the likely causes and how can I fix this?

A2: Low yields and the formation of multiple side products are often indicative of harsh reaction conditions.[1] Traditional methods employing high temperatures and strong acids or bases can promote side reactions.[1] To address this, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: High temperatures often accelerate side reactions more than the desired annulation. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Switch to a Milder Catalyst: Strong acids and bases can be detrimental. A wide array of milder and more selective catalysts have been developed. Consider screening different types of catalysts to find the optimal one for your specific substrates.[1]

  • Use a Modern Catalytic System: Recent advancements have introduced highly efficient catalysts that operate under milder conditions, such as ionic liquids, nanocatalysts, or photocatalysts. These can significantly improve yields and reduce side product formation.[2][3]

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to cleaner product formation and higher yields.[4][5][6]

  • Check Reagent Purity: Ensure that your starting materials, especially the 2-aminoaryl ketone/aldehyde and the active methylene compound, are pure. Impurities can interfere with the reaction and lead to unexpected byproducts.

Q3: How can I control the regioselectivity when using an unsymmetrical ketone?

A3: Controlling regioselectivity is a common challenge. Here are several strategies to favor the formation of a single regioisomer:

  • Use of Specific Catalysts: Certain catalysts have been shown to direct the reaction towards a specific regioisomer. For example, cyclic secondary amines like pyrrolidine derivatives have been used to selectively obtain 2-alkyl-substituted quinolines.

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone, such as a phosphoryl group, can enhance regioselectivity.

  • Slow Addition of the Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve the regioselectivity.

  • Reaction Temperature Optimization: The ratio of regioisomers can be temperature-dependent. Experimenting with different temperatures may help to favor the desired product.

Troubleshooting Guides

Issue 1: Dominant Aldol Self-Condensation of the Ketone

Symptoms:

  • Low yield of the desired quinoline.

  • Presence of a major byproduct corresponding to the self-condensation of the active methylene compound.

  • Complex mixture observed by TLC or LC-MS.

Troubleshooting Workflow:

G start Low Quinoline Yield High Ketone Self-Condensation check_temp Is the reaction temperature high? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Are you using a strong acid or base? check_temp->check_catalyst No lower_temp->check_catalyst mild_catalyst Switch to a milder catalyst (e.g., I2, p-TsOH, Lewis acids) check_catalyst->mild_catalyst Yes check_concentration Are reactant concentrations high? check_catalyst->check_concentration No mild_catalyst->check_concentration adjust_concentration Decrease reactant concentrations check_concentration->adjust_concentration Yes final_check Monitor reaction by TLC/LC-MS for improvement check_concentration->final_check No adjust_concentration->final_check G start Mixture of Regioisomers Observed catalyst_screen Screen regioselective catalysts (e.g., amine catalysts) start->catalyst_screen temp_optimization Optimize reaction temperature catalyst_screen->temp_optimization slow_addition Employ slow addition of the unsymmetrical ketone temp_optimization->slow_addition substrate_modification Consider modifying the ketone with a directing group slow_addition->substrate_modification final_check Analyze product ratio by NMR or GC-MS substrate_modification->final_check G cluster_desired Desired Friedländer Annulation cluster_side Side Reaction: Self-Condensation A 2-Aminoaryl Ketone C Aldol Adduct A->C B Active Methylene Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Quinoline Product D->E Dehydration F Active Methylene Compound H Self-Condensation Product F->H G Another Molecule of Active Methylene Compound G->H

References

Technical Support Center: Purification of Crude 1,8-Naphthyridine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1,8-naphthyridine derivatives using recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the purification process.

Troubleshooting Guides

This section addresses specific problems that may arise during the recrystallization of 1,8-naphthyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Crystal Formation Upon Cooling

  • Question: I've dissolved my crude 1,8-naphthyridine derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can be attributed to several factors:

    • Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures. To address this, reheat the solution to boil off some of the solvent and re-cool.[1][2]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[2]

    • Inappropriate solvent: The chosen solvent may not be suitable for your specific 1,8-naphthyridine derivative. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] You may need to screen different solvents or use a mixed-solvent system.

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Question: My 1,8-naphthyridine derivative is separating as an oil instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.[1][2] Here are some strategies to promote crystal formation:

    • Add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent to prevent premature precipitation.[1]

    • Lower the crystallization temperature slowly: Allow the solution to cool more gradually. Rapid cooling can favor oil formation.

    • Change the solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or try a different solvent system altogether.[4]

    • Use a mixed-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[5][6]

Issue 3: Poor Recovery of the Purified Product

  • Question: After recrystallization, the yield of my purified 1,8-naphthyridine derivative is very low. What are the possible reasons?

  • Answer: A low yield can be frustrating. Here are some potential causes and how to mitigate them:

    • Excessive solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1]

    • Premature crystallization: If the product crystallizes too early, for instance during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.[5]

    • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

    • Inherent solubility: Your compound may have some solubility in the cold solvent, leading to unavoidable losses. To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtration.[4]

Issue 4: Persistent Impurities in the Final Product

  • Question: My analytical data (NMR/LCMS) shows that my recrystallized 1,8-naphthyridine still contains impurities. How can I improve the purity?

  • Answer: If impurities persist after recrystallization, consider the following:

    • Inadequate solvent: The chosen solvent may not effectively differentiate between your product and the impurity in terms of solubility. A different solvent or solvent system may be required.

    • Co-crystallization: The impurity may have a similar structure to your product, leading to its incorporation into the crystal lattice. A second recrystallization may be necessary.

    • Initial purity is too low: Recrystallization is most effective for solids that are already relatively pure (typically >80%). If your crude product is highly impure, a preliminary purification step, such as column chromatography, may be needed.[7]

    • Use of decolorizing carbon: If your product is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,8-naphthyridine derivatives?

A1: Common impurities often include unreacted starting materials, such as 2-aminopyridine derivatives, residual high-boiling solvents like DMSO or pyridine, and side-products from the synthesis.[7]

Q2: How do I choose the best solvent for recrystallizing my 1,8-naphthyridine derivative?

A2: The ideal solvent should dissolve your compound well at its boiling point but poorly at room temperature or below.[3] Common solvents for 1,8-naphthyridine derivatives include ethanol, methanol, and acetonitrile.[8][9] It is often necessary to perform small-scale solubility tests with a variety of solvents to find the optimal one. A mixed-solvent system, such as DCM/n-pentane or ethanol/water, can also be effective.[10]

Q3: When should I use a mixed-solvent system for recrystallization?

A3: A two-solvent system is useful when no single solvent has the ideal solubility properties for your compound.[5] This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble.

Q4: What is the purpose of hot filtration?

A4: Hot filtration is used to remove insoluble impurities, such as dust, catalysts, or by-products that do not dissolve in the hot recrystallization solvent.[5] It is crucial to perform this step quickly and with pre-heated equipment to prevent premature crystallization of the desired product.[5]

Q5: How can I improve the crystal size and quality?

A5: The rate of cooling directly impacts crystal size. Slow, undisturbed cooling generally leads to larger, purer crystals.[11] Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to precipitate as a fine, often less pure, powder.

Data Presentation

Table 1: Common Solvents for Recrystallization of 1,8-Naphthyridine Derivatives

SolventBoiling Point (°C)Common Applications/Notes
Ethanol78A widely used solvent for a variety of 1,8-naphthyridine derivatives.[8]
Methanol65Another common protic solvent, useful for more polar derivatives.
Acetonitrile82Effective for a range of 1,8-naphthyridine compounds.[9]
Dichloromethane (DCM) / n-Pentane40 / 36A mixed-solvent system for less polar derivatives; DCM is the "good" solvent and pentane is the "poor" solvent.[10]
Dioxane / Water101 / 100A mixed-solvent system that can be effective for certain derivatives.[8]

Table 2: Example Recrystallization Yields for 1,8-Naphthyridine Derivatives

DerivativeRecrystallization SolventYield (%)Reference
2-Aryl-1,8-naphthyridinesAcetonitrile74-86[9]
Substituted 1,8-naphthyridine-3-carbohydrazideEthanol63[8]
Annulated 1,8-naphthyridinesDioxane and Acetonitrile65-90[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude 1,8-naphthyridine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.[6]

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils Out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes check_solvent Too much solvent? no_crystals->check_solvent reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent boil_off Reheat and Boil Off Solvent check_solvent->boil_off Yes induce_crystallization Induce Crystallization (Scratch/Seed) check_solvent->induce_crystallization No boil_off->cool induce_crystallization->cool reheat_add_solvent->cool check_purity Check Purity (e.g., NMR, LCMS) collect_crystals->check_purity pure Product is Pure check_purity->pure Sufficiently Pure impure Product is Impure check_purity->impure Impure rerun_recrystallization Re-run Recrystallization (Different Solvent) impure->rerun_recrystallization column_chromatography Consider Column Chromatography impure->column_chromatography rerun_recrystallization->dissolve

Caption: Troubleshooting workflow for the recrystallization of 1,8-naphthyridine derivatives.

References

"addressing low yields in the synthesis of substituted 1,8-naphthyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted 1,8-naphthyridines. The following sections address common issues leading to low yields and other experimental challenges.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of substituted 1,8-naphthyridines, with a focus on the widely utilized Friedländer annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a frequent issue and can arise from several factors. A systematic approach to troubleshooting this problem is recommended:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods often use acid or base catalysts, modern approaches frequently employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]) or Lewis acids.[1] Some reactions have shown excellent yields using choline hydroxide (ChOH) in water, which also offers a greener alternative.[1]

  • Improper Reaction Conditions:

    • Solvent: The solvent can significantly impact the reaction rate and yield. While traditional methods often rely on organic solvents, recent studies have demonstrated high yields in water or even under solvent-free grinding conditions.[1] Solvent-free conditions with a reusable catalyst can also simplify the work-up process and improve yields.

    • Temperature: The reaction temperature may require optimization. While some protocols suggest heating (e.g., 80°C), others achieve high yields at room temperature, particularly with highly active catalysts.[1] It is advisable to experiment with a range of temperatures to determine the optimum for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to the formation of side products, thereby lowering the yield of the desired product.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.

Q2: I am observing the formation of multiple products in my reaction, suggesting poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones as the active methylene compound.[1][2] This can lead to the formation of two different constitutional isomers.[2] Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1]

  • Slow Addition of Substrate: The regioselectivity can sometimes be increased by the slow addition of the methyl ketone substrate to the reaction mixture.

  • Alternative Synthetic Routes: If controlling regioselectivity in the Friedländer synthesis proves difficult, consider alternative synthetic strategies such as multicomponent reactions or the Combes synthesis.[2]

Q3: My purification process for the synthesized 1,8-naphthyridine is difficult, and I'm experiencing low recovery. What can I do?

A3: Purification of nitrogen-containing heterocyclic compounds like 1,8-naphthyridines can be challenging due to their basicity.

  • Chromatography Issues: If you are using silica gel chromatography, the basic nature of the 1,8-naphthyridine can lead to strong interactions with the acidic silanol groups on the silica surface. This can cause tailing of peaks and irreversible adsorption, leading to low recovery.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia solution in your mobile phase can help to improve the peak shape and recovery.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an excellent alternative.

Data Presentation: Comparison of Reaction Conditions for 1,8-Naphthyridine Synthesis

The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts and solvents on the yield of 1,8-naphthyridine derivatives.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1No CatalystNo Solvent506No Reaction
2No CatalystH₂O506No Reaction
3ChOH (1)Excess Acetone50652
4ChOH (1)H₂O50699
5ChOH (1)H₂ORoom Temp.1290

Data adapted from a study on the gram-scale synthesis of 1,8-naphthyridines in water.[3][4]

Table 2: Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis of Substituted 1,8-Naphthyridines

EntryCarbonyl CompoundProductTime (h)Yield (%)
1Cyclohexanone1,2,3,4-Tetrahydroacridine2485
22-Methylcyclohexanone1-Methyl-1,2,3,4-tetrahydroacridine2482
3Acetophenone2-Phenyl-1,8-naphthyridine2492
4Propiophenone3-Methyl-2-phenyl-1,8-naphthyridine2490
52-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine2495

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and carbonyl compound (1 mmol) were dissolved in 5 mL of [Bmmim][Im] at 50 °C. Data adapted from a study on ionic liquid-catalyzed Friedländer reaction.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted 1,8-Naphthyridines using Choline Hydroxide in Water

  • A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the corresponding carbonyl derivative (1.5 mmol for acetone, 0.5 mmol for other carbonyls) is stirred in H₂O (1 mL).

  • Choline hydroxide (ChOH) (1 mol %) is added to the mixture.

  • The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.

  • After completion, the reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL).

  • The organic layer is concentrated under vacuum to obtain the product.[3]

Protocol 2: General Procedure for the Synthesis of 1,8-Naphthyridines using an Ionic Liquid Catalyst

  • A mixture of the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde is added to a Schlenk reaction bottle containing the ionic liquid ([Bmmim][Im]).

  • The mixture is magnetically stirred at approximately 80°C.

  • Upon completion of the reaction, the mixture is extracted with ethyl ether and deionized water.

  • The ethyl ether phase is collected and evaporated under a rotary evaporator to obtain the crude product.

  • The final 1,8-naphthyridine product is purified by silica gel column chromatography using a specific volume ratio of petroleum ether/ethyl ether.[5]

Visualizations

Logical Relationships

Troubleshooting_Low_Yields Start Low Yield of 1,8-Naphthyridine Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Impure Impure Materials Check_Purity->Impure Impure Sub_Optimal Sub-optimal Conditions Check_Conditions->Sub_Optimal Incomplete Incomplete Reaction Monitor_Reaction->Incomplete Starting Material Remains Purify Purify Starting Materials Impure->Purify Improved_Yield Improved Yield Purify->Improved_Yield Extend_Time Extend Reaction Time Incomplete->Extend_Time Extend_Time->Improved_Yield Optimize_Catalyst Optimize Catalyst (e.g., ChOH, Ionic Liquid) Sub_Optimal->Optimize_Catalyst Optimize_Solvent Optimize Solvent (e.g., H2O, Solvent-free) Sub_Optimal->Optimize_Solvent Optimize_Temp Optimize Temperature Sub_Optimal->Optimize_Temp Optimize_Catalyst->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Temp->Improved_Yield

Caption: Troubleshooting workflow for low yields in 1,8-naphthyridine synthesis.

Experimental Workflows

Friedlander_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine 2-aminopyridine-3-carbaldehyde & active methylene compound in solvent Add_Catalyst 2. Add Catalyst (e.g., ChOH or Ionic Liquid) Reactants->Add_Catalyst Heat_Stir 3. Heat and Stir (e.g., 50-80°C) Add_Catalyst->Heat_Stir Monitor 4. Monitor Progress by TLC Heat_Stir->Monitor Extraction 5. Extraction with Organic Solvent & Water Monitor->Extraction Reaction Complete Evaporation 6. Evaporation of Solvent Extraction->Evaporation Purification 7. Purification (e.g., Column Chromatography) Evaporation->Purification Final_Product Final_Product Purification->Final_Product Pure Substituted 1,8-Naphthyridine

Caption: General experimental workflow for Friedländer synthesis of 1,8-naphthyridines.

Signaling Pathways

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB activates Inflammation Pro-inflammatory Mediators NF_kB->Inflammation promotes transcription of Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->TLR4 inhibits Naphthyridine->MyD88 Naphthyridine->NF_kB

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.

Topoisomerase_Inhibition_Pathway Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication enables DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks causes accumulation of Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Caption: Mechanism of apoptosis induction by a 1,8-naphthyridine derivative via Topoisomerase II inhibition.

References

"strategies to improve regioselectivity in the synthesis of 1,8-naphthyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for improving regioselectivity in their synthetic protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,8-naphthyridines, and what are the main challenges concerning regioselectivity?

A1: The most common methods for synthesizing the 1,8-naphthyridine core include the Friedländer annulation, multicomponent reactions (MCRs), and domino reactions.[1] A primary challenge, particularly with the widely used Friedländer synthesis, is controlling regioselectivity when using unsymmetrical ketones. This often leads to the formation of isomeric byproducts, complicating purification and reducing the yield of the desired product.[1][2]

Q2: How can I enhance the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A2: Several strategies can be employed to improve the regioselectivity of the Friedländer annulation:

  • Catalyst Selection: The choice of catalyst is crucial. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated high reactivity and regioselectivity, favoring the formation of 2-substituted 1,8-naphthyridines.[2][3][4][5] Pyrrolidine derivatives, in general, have been shown to provide higher regioselectivity for the 2-substituted product compared to oxide catalysts, which may yield 2,3-dialkyl substituted products.[4][5]

  • Slow Addition of Ketone: A slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[3][5][6]

  • Reaction Temperature: Regioselectivity in the Friedländer annulation has a positive correlation with temperature.[4][5] Optimizing the reaction temperature can therefore favor the formation of a single regioisomer.

Q3: Are there catalyst-free methods that offer high regioselectivity in the synthesis of 1,8-naphthyridines?

A3: Yes, highly regioselective syntheses of functionalized 1,8-naphthyridine derivatives have been achieved under catalyst-free conditions. One such method is a three-component domino reaction involving glutaraldehyde, malononitrile, and β-ketoamides in ethanol.[7][8] This approach is noted for its operational simplicity, high yields, and environmental friendliness.[7][8]

Q4: What is the role of the catalyst in directing the regiochemical outcome?

A4: The catalyst can influence the reaction pathway by selectively activating one of the α-positions of an unsymmetrical ketone for condensation with the amino group of the pyridine precursor. For instance, in the Friedländer annulation, amine catalysts like TABO are thought to facilitate the formation of a specific enamine intermediate, which then preferentially cyclizes to yield the 2-substituted 1,8-naphthyridine.[3][4][5]

Q5: How do different reaction conditions, such as solvent and temperature, impact regioselectivity?

A5: Reaction conditions play a significant role in determining the regiochemical outcome.

  • Solvent: While traditional syntheses often employ organic solvents, greener alternatives like water and ethanol have been used successfully, in some cases leading to high yields and regioselectivity.[7][8][9][10] The choice of solvent can affect reactant solubility and the stability of intermediates, thereby influencing the reaction pathway.

  • Temperature: As mentioned for the Friedländer annulation, higher temperatures can favor the formation of one regioisomer over another.[4][5] It is advisable to screen a range of temperatures to determine the optimal condition for a specific set of substrates.

Troubleshooting Guides

Problem: Poor regioselectivity is observed in a Friedländer annulation reaction, resulting in a mixture of isomers.

This is a common issue when using unsymmetrical ketones. The following workflow can help you troubleshoot and optimize your reaction for higher regioselectivity.

G cluster_catalyst Catalyst Optimization cluster_addition Addition Protocol cluster_temp Temperature Optimization start Poor Regioselectivity Observed catalyst Optimize Catalyst System start->catalyst addition Modify Ketone Addition catalyst->addition If still poor result Improved Regioselectivity catalyst->result Successful cat1 Switch to Amine Catalyst (e.g., Pyrrolidine) catalyst->cat1 cat2 Use High-Regioselectivity Catalyst (e.g., TABO) catalyst->cat2 temp Adjust Reaction Temperature addition->temp If still poor addition->result Successful add1 Implement Slow Addition of Ketone addition->add1 solvent Screen Different Solvents temp->solvent If still poor temp->result Successful temp1 Increase Reaction Temperature temp->temp1 solvent->result Successful G cluster_conditions Condition Optimization start Multiple Products in MCR purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions If pure result Single Product Formation purity->result Successful components Evaluate Component Reactivity conditions->components If still multiple products conditions->result Successful cond1 Vary Solvent conditions->cond1 cond2 Adjust Temperature conditions->cond2 cond3 Modify Reaction Time conditions->cond3 components->result Successful G cluster_pathways Reaction Pathways reactants 2-Amino-3-formylpyridine + Unsymm. Ketone path_a Pathway A (Attack from less substituted α-carbon) reactants->path_a Amine Catalyst (e.g., TABO) path_b Pathway B (Attack from more substituted α-carbon) reactants->path_b Oxide Catalyst product_a 2-Substituted 1,8-Naphthyridine path_a->product_a product_b 2,3-Disubstituted 1,8-Naphthyridine path_b->product_b

References

"acid wash protocol for removing basic impurities from 1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,8-naphthyridine, with a focus on removing basic impurities via an acid wash protocol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 1,8-naphthyridine.

Issue Possible Cause Suggested Solution
Low recovery of 1,8-naphthyridine after acid wash. The 1,8-naphthyridine may have been protonated and extracted into the aqueous acid layer, especially if the acid concentration was too high or the washing was too vigorous.Use a dilute acid solution (e.g., 1M HCl) for the wash.[1] Ensure thorough mixing but avoid overly aggressive shaking that can lead to emulsions. If the product is in the aqueous layer, you can basify the aqueous layer and extract the product back into an organic solvent.
The organic and aqueous layers do not separate well (emulsion). The presence of polar solvents or fine solid impurities can stabilize emulsions.Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.[1] If solids are present, consider filtering the crude mixture before the acid wash.
Discoloration of the final product. The presence of colored impurities that are not removed by the acid wash.Consider treating the organic solution with activated carbon before the final filtration and solvent evaporation. Recrystallization or column chromatography may be necessary for highly colored impurities.[1]
NMR analysis still shows the presence of basic impurities (e.g., 2-aminopyridine). The acid wash was not efficient enough to remove all the basic impurities.Repeat the acid wash step. Ensure the volume of the aqueous acid is sufficient (1-2 times the volume of the organic layer).[1] Confirm that the pH of the aqueous layer is acidic after the wash.
Residual high-boiling point solvents (e.g., DMSO, pyridine) in the final product. These solvents are not effectively removed by standard evaporation.For basic solvents like pyridine, an acid wash is effective.[1] For other high-boiling solvents like DMSO, perform multiple aqueous washes.[1] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove residual solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an acid wash in the purification of 1,8-naphthyridine?

An acid wash is primarily used to remove basic impurities from the crude 1,8-naphthyridine product.[1] Basic impurities, such as unreacted 2-aminopyridine (a common precursor in many syntheses), will react with the acid to form water-soluble salts.[1] These salts are then extracted into the aqueous layer, leaving the desired, less basic 1,8-naphthyridine in the organic layer.[1]

Q2: What type of acid should I use for the acid wash, and at what concentration?

A dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl), is commonly used.[1] Using a dilute acid is crucial to selectively protonate the more basic impurities without significantly protonating and transferring the 1,8-naphthyridine product into the aqueous layer.

Q3: How do I know if the acid wash was successful?

The success of the acid wash can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the organic layer before and after the wash. A successful wash will show a significant reduction or complete disappearance of the spots or peaks corresponding to the basic impurities.

Q4: Can I lose my 1,8-naphthyridine product during the acid wash?

Yes, some product loss is possible if the 1,8-naphthyridine itself becomes protonated and partitions into the aqueous acid layer. To minimize this, it is important to use a dilute acid and not overwash the organic layer.

Q5: What should I do after the acid wash?

After the acid wash, it is essential to neutralize any remaining acid in the organic layer by washing with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] This is followed by a wash with brine (saturated NaCl solution) to remove excess water before drying the organic layer and evaporating the solvent.[1]

Experimental Protocol: Acid Wash for Removal of Basic Impurities

This protocol details the steps for removing basic impurities, such as 2-aminopyridine, from a crude 1,8-naphthyridine product.

  • Dissolution : Dissolve the crude 1,8-naphthyridine product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Acidic Wash : Transfer the organic solution to a separatory funnel. Add 1-2 volumes of 1M aqueous HCl.[1]

  • Extraction : Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate completely.

  • Separation : Drain the lower aqueous layer, which now contains the protonated basic impurities.[1]

  • Neutralization Wash : Wash the remaining organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1] Check the pH of the aqueous washing to ensure it is neutral or slightly basic.

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.[1]

  • Drying : Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 1,8-naphthyridine.

Summary of Common Impurities and Purification Methods

The following table summarizes common impurities encountered during the synthesis of 1,8-naphthyridine and the recommended methods for their removal.

Impurity TypeCommon ExamplesLikely SourceRecommended Removal Method(s)
Unreacted Starting Materials 2-Aminopyridine, Substituted AnilinesIncomplete reactionAcid-Base Extraction, Column Chromatography[1]
Side-Products Isomeric Naphthyridines, Polymeric materialsIncomplete or alternative cyclizationColumn Chromatography, Recrystallization[1]
Reagents/Catalysts Pyridine, Piperidine, Lewis AcidsUsed as catalyst or solventAcid-Base Extraction, Aqueous Wash[1]
Residual Solvents DMSO, DMF, Toluene, EthanolReaction or workup solventAqueous Washes, Co-evaporation with Toluene, High-vacuum drying[1]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Acid Wash & Separation cluster_neutralization Step 3: Neutralization & Drying cluster_isolation Step 4: Isolation dissolve Dissolve crude product in organic solvent wash_acid Wash with 1M HCl dissolve->wash_acid separate Separate Layers wash_acid->separate aqueous_waste Aqueous Layer (Impurities) separate->aqueous_waste Aqueous Layer wash_bicarb Wash with NaHCO3 separate->wash_bicarb Organic Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Filter & Concentrate dry->concentrate pure_product Purified 1,8-Naphthyridine concentrate->pure_product acid_base_extraction cluster_initial_state Initial State: Crude Product in Organic Solvent cluster_process Process: Acid Wash cluster_separation Result: Phase Separation crude_mixture Crude Mixture (1,8-Naphthyridine + Basic Impurities) add_acid Add Aqueous HCl crude_mixture->add_acid organic_layer Organic Layer (Purified 1,8-Naphthyridine) add_acid->organic_layer Remains in Organic Phase aqueous_layer Aqueous Layer (Protonated Basic Impurities) add_acid->aqueous_layer Extracted into Aqueous Phase

References

Validation & Comparative

"comparative study of transition metal complexes of 2,2'-bipyridine and 2,2'-Bi(1,8-naphthyridine)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of transition metal complexes featuring two prominent nitrogen-donor ligands: 2,2'-bipyridine (bpy) and 2,2'-Bi(1,8-naphthyridine) (binap). Understanding the distinct coordination chemistry, photophysical and electrochemical properties, and catalytic potential of complexes derived from these ligands is crucial for their application in fields ranging from photocatalysis and molecular electronics to medicinal chemistry. This document offers a compilation of experimental data, detailed protocols for key experiments, and visual representations of fundamental concepts to aid in the rational design of novel metal complexes with tailored functionalities.

Ligand Structures and Coordination Motifs

2,2'-Bipyridine is a classic bidentate chelating ligand that has been extensively studied, forming stable five-membered chelate rings with a wide array of transition metals.[1] In contrast, 2,2'-Bi(1,8-naphthyridine) presents a more complex coordination landscape. It can act as a tetradentate ligand, bridging two metal centers, or in some instances, coordinate to a single metal in a bis-bidentate fashion. The presence of additional nitrogen atoms in the naphthyridine rings offers potential for more intricate and rigid coordination geometries.

Ligand_Structures cluster_bpy 2,2'-Bipyridine (bpy) cluster_binap 2,2'-Bi(1,8-naphthyridine) (binap) bpy_img binap_img

Caption: Chemical structures of 2,2'-Bipyridine and 2,2'-Bi(1,8-naphthyridine).

Data Presentation: A Comparative Overview

The following tables summarize key experimental data for representative transition metal complexes of both ligands. Direct comparative data for 2,2'-Bi(1,8-naphthyridine) complexes is less abundant in the literature; therefore, data from related 1,8-naphthyridine-based ligands are included to provide insight into their expected properties.

Table 1: Structural Data of Representative Complexes
ComplexMetal-Nitrogen Bond Lengths (Å)Nitrogen-Metal-Nitrogen Bite Angle (°)
[Ru(bpy)₃]²⁺2.053(2)[2]~78-79
[Fe(bpy)₃]²⁺1.956(2)~81.5
[Ni(bpy)₃]²⁺2.089(4)~79.2
[Cu(binap)]²⁺ (hypothetical)Expected to be slightly longer than bpy complexes due to steric hindranceExpected to be constrained by the ligand backbone
Dinuclear Ru(I) with binap derivative2.06-2.10N/A (bridging ligand)

Note: Structural data for binap complexes are less commonly reported as monomeric tris-chelated species. They often form dinuclear or polynuclear structures.

Table 2: Photophysical Properties
ComplexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
[Ru(bpy)₃]²⁺452 (MLCT)[2]~610[2]~0.042 (in water)
[Ir(ppy)₂(bpy)]⁺ (ppy = 2-phenylpyridine)~375, ~460~590~0.1
Ru(II) complexes with 1,8-naphthyridine derivativesIntraligand (π-π*) and MLCT bands observed, often blue-shifted compared to bpy analogues.[3]Emission properties are highly dependent on the specific ligand and metal center.Generally lower than their bpy counterparts due to increased non-radiative decay pathways.
Table 3: Electrochemical Data
ComplexE₁/₂ (Oxidation, V vs. SCE)E₁/₂ (Reduction, V vs. SCE)
[Ru(bpy)₃]²⁺+1.26-1.33, -1.51, -1.73 (ligand-based)
[Fe(bpy)₃]²⁺+1.06-1.25, -1.44
[Ni(bpy)₃]²⁺+1.09-1.19, -1.40
Ru(II) complexes with 1,8-naphthyridine derivativesGenerally show higher oxidation potentials compared to bpy analogues, indicating a more electron-withdrawing ligand.[3]Ligand-based reductions are also observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a common 2,2'-bipyridine complex and for key characterization techniques.

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

This procedure is adapted from established literature methods.[2][4]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Sodium hypophosphite (NaH₂PO₂)

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·xH₂O in a minimal amount of deionized water.

  • Add a solution of 2,2'-bipyridine (3 molar equivalents) in anhydrous ethanol to the ruthenium solution.

  • Add a freshly prepared aqueous solution of sodium hypophosphite as a reducing agent.

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours. The solution color will change from dark brown to a deep red-orange.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NaCl or KCl to precipitate the desired complex as the chloride salt.

  • Collect the orange-red microcrystalline solid by vacuum filtration.

  • Wash the product with cold deionized water, followed by a small amount of cold ethanol, and finally with anhydrous diethyl ether.

  • Dry the product under vacuum.

UV-Visible Absorption and Photoluminescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A spectrofluorometer equipped with a suitable excitation source and detector.

Procedure:

  • Prepare solutions of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or water) of accurately known concentrations (typically in the range of 10⁻⁵ to 10⁻⁶ M).[5]

  • For absorption measurements, use a 1 cm path length quartz cuvette. Record the spectrum over the desired wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

  • For emission measurements, excite the sample at a wavelength corresponding to an absorption maximum (typically the lowest energy MLCT band).

  • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

  • To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in air-equilibrated water) is measured under identical experimental conditions. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry (CV)

Instrumentation:

  • A potentiostat with a three-electrode cell setup.

  • Working electrode (e.g., glassy carbon or platinum).

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

  • Counter electrode (e.g., platinum wire).

Procedure:

  • Prepare a solution of the metal complex (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ in acetonitrile).[6]

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polish the working electrode with alumina slurry, rinse with solvent, and dry before each measurement.

  • Immerse the three electrodes into the solution.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox events of interest.

  • The half-wave potential (E₁/₂) for a reversible process can be determined as the average of the anodic and cathodic peak potentials (E_pa and E_pc).

Mandatory Visualization

The following diagrams illustrate the ligand structures and a generalized workflow for the synthesis and characterization of these transition metal complexes.

Ligand_Comparison cluster_bpy 2,2'-Bipyridine (bpy) cluster_binap 2,2'-Bi(1,8-naphthyridine) (binap) bpy Bidentate Chelation bpy_prop Forms stable 5-membered chelate rings Well-studied photophysical and redox properties bpy->bpy_prop binap Potentially Tetradentate/Bridging binap_prop Can bridge two metal centers Offers more rigid and complex coordination geometries Potential for cooperative bimetallic catalysis binap->binap_prop

Caption: Key features of 2,2'-bipyridine and 2,2'-Bi(1,8-naphthyridine) ligands.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Metal_Precursor Transition Metal Salt (e.g., RuCl₃·xH₂O) Reaction Complexation Reaction (Solvent, Temperature, Atmosphere Control) Metal_Precursor->Reaction Ligand Ligand (bpy or binap) Ligand->Reaction Isolation Isolation & Purification (Precipitation, Filtration, Washing) Reaction->Isolation Complex Isolated Metal Complex Isolation->Complex Structural Structural Analysis (X-ray Crystallography, NMR) Complex->Structural Spectroscopic Spectroscopic Analysis (UV-Vis, Emission) Complex->Spectroscopic Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Complex->Electrochemical Properties Property Evaluation (Catalytic Activity, Photostability, etc.) Spectroscopic->Properties Electrochemical->Properties

Caption: General workflow for the synthesis and characterization of transition metal complexes.

Conclusion

The choice between 2,2'-bipyridine and 2,2'-Bi(1,8-naphthyridine) as ligands for transition metal complexes depends heavily on the desired application. 2,2'-Bipyridine offers a vast and well-understood design space for creating complexes with predictable photophysical and electrochemical properties. Its complexes are benchmarks in photocatalysis and electrochemiluminescence. On the other hand, 2,2'-Bi(1,8-naphthyridine) and related naphthyridine-based ligands open the door to more complex, often bimetallic or polymetallic, architectures. These systems are of significant interest for developing catalysts that can facilitate multi-electron transformations and mimic the active sites of metalloenzymes. While the available quantitative data for binap complexes is more limited, the structural and electronic perturbations introduced by the naphthyridine framework present exciting opportunities for the discovery of novel reactivity and functionality. This guide serves as a foundational resource to inform the selection and design of ligands for the next generation of transition metal complexes.

References

A Comparative Guide to Validating HPLC Methods for Chemical and Radiochemical Purity of Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

The quality, safety, and efficacy of radiotracers used in diagnostic imaging and therapy are contingent upon their purity. Both chemical and radiochemical purity are critical quality attributes that must be rigorously assessed and controlled. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses, offering high resolution and sensitivity. However, alternative methods such as Thin-Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC) are also employed.

This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical techniques for their radiopharmaceutical quality control programs.

Comparison of Analytical Methods for Purity Testing

The choice of analytical method for determining the chemical and radiochemical purity of a radiotracer depends on various factors, including the specific properties of the radiotracer, the required resolution and sensitivity, and practical considerations like speed and cost. HPLC is often considered the gold standard due to its superior separation capabilities[1]. However, TLC and UPLC present viable alternatives for specific applications.

Table 1: General Comparison of HPLC, TLC, and UPLC for Radiotracer Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on differential migration of analytes on a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.A form of HPLC that uses smaller particle sizes (<2 µm) in the stationary phase, requiring higher operating pressures.
Resolution High to very high; capable of separating closely related impurities.[2]Lower than HPLC; may not separate structurally similar impurities.[2]Very high; offers significantly better resolution than conventional HPLC.
Sensitivity High; equipped with sensitive detectors (UV, radioactivity).Generally lower than HPLC, though modern radio-TLC scanners have improved sensitivity.[2]Very high; smaller peak volumes lead to increased signal-to-noise ratios.
Speed Moderate; typical run times are 15-30 minutes.[3]Fast; multiple samples can be run simultaneously.Very fast; run times are significantly shorter than HPLC.
Quantification Excellent; highly accurate and precise.Semi-quantitative to quantitative, but can be less precise than HPLC.Excellent; high precision and accuracy.
Typical Use Gold standard for quality control, method development, and validation.[1]Rapid screening, in-process controls, and purity confirmation for specific radiotracers like [¹⁸F]FDG.[2]High-throughput screening, complex mixture analysis, and stability studies where speed and resolution are critical.[4]
Drawbacks Higher cost, more complex instrumentation.Lower resolution, potential for errors in spotting and plate development.[2]Highest instrument cost, susceptible to clogging from particulates.

Validation of Analytical Methods: Performance Data

Method validation ensures that an analytical procedure is suitable for its intended purpose.[5] The validation process follows guidelines from bodies like the International Conference on Harmonisation (ICH), with key parameters including specificity, linearity, accuracy, precision, and limits of detection and quantification.[6][7]

Table 2: Experimental Data from Validated Methods for Radiotracer Purity

RadiotracerMethodParameterResult
⁹⁹ᵐTc-cAbVCAM1-5 HPLCAccuracy (% Recovery) 99.52 - 101.40%[8]
Linearity (r²) > 0.99[8]
LOQ 2.10 MBq/mL[8]
TLCAccuracy (% Recovery) 99.51 - 101.97%[8]
Linearity (r²) > 0.99[8]
LOQ 2.0 MBq/mL[8]
⁶⁸Ga-DOTATATE HPLCLinearity (r²) 0.999[3]
Precision (Intra-day CV%) 0.22 - 0.52%[3]
Precision (Inter-day CV%) 0.20 - 0.61%[3]
LOD 0.5 µg/mL[3]
LOQ 0.1 µg/mL[3]
[¹⁸F]NaF HPLCLinearity (r²) 0.9991[9]
Accuracy (% Recovery) 98.97 - 100.21%[10]
Precision (RSD%) < 5%[9]
LOQ 0.12 mg/mL[9]
[¹⁸F]FET UPLCRadiochemical Purity 95.93 - 99.59%[4]
TLCRadiochemical Purity 98.04 - 100%[4]

CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Limit of Quantification; r²: Correlation Coefficient; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed and robust protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for HPLC method validation and TLC purity assessment.

Protocol 1: HPLC Method Validation for a Radiotracer

This protocol outlines the steps for validating an HPLC method for determining the chemical and radiochemical purity of a hypothetical ⁶⁸Ga-labeled peptide, based on common practices found in the literature.[3][7]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, UV detector, and a radioactivity detector (e.g., NaI).[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient appropriate for separating the peptide from its precursors and potential impurities.

  • Detection: UV at 220 nm and radioactivity detector.[3]

2. Validation Parameters:

  • Specificity: Inject solutions of the non-radioactive standard, the radiolabeled product, and known impurities separately and as a mixture. The method is specific if all components are well-resolved from each other.[5]

  • Linearity: Prepare a series of dilutions of the non-radioactive standard over a concentration range (e.g., 1-50 µg/mL). Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.99.[3][9]

  • Accuracy: Analyze samples with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery. Acceptance criteria are typically 98-102%.[8][10]

  • Precision (Repeatability): Perform multiple injections (n=6) of a single homogenous sample. Calculate the relative standard deviation (RSD) of the peak areas. Acceptance criteria are typically RSD ≤ 2%.[3]

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. Compare the results to assess the method's reproducibility.[3]

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is at least 10:1.[3][8]

Protocol 2: TLC Method for Radiochemical Purity

This protocol describes a general procedure for determining the radiochemical purity of a ⁹⁹ᵐTc-labeled radiopharmaceutical.[11]

1. Materials:

  • Stationary Phase: Instant thin-layer chromatography strips (e.g., iTLC-SG).

  • Mobile Phases: Two different solvent systems are typically required to separate the desired product from impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced-hydrolyzed technetium (⁹⁹ᵐTc-RH).

    • System 1 (e.g., Acetone): To separate free pertechnetate.

    • System 2 (e.g., Saline): To separate reduced-hydrolyzed technetium.

  • Apparatus: Developing tank, scissors, pencil, radio-TLC scanner or gamma counter.

2. Procedure:

  • Cut two TLC strips to the desired size (e.g., 1 x 10 cm).

  • Using a pencil, draw a faint origin line approximately 1 cm from the bottom of each strip.

  • Carefully spot a small drop of the radiopharmaceutical onto the origin line of each strip.

  • Place one strip in the developing tank containing the first mobile phase and the other strip in a tank with the second mobile phase. Ensure the origin spot is above the solvent level.

  • Allow the solvent to migrate up the strip until it reaches the solvent front (approx. 1 cm from the top).

  • Remove the strips, allow them to dry, and cut each strip in half at a predetermined point.

  • Measure the radioactivity of each section using a suitable counter.

  • Calculate the percentage of each radiochemical species to determine the overall radiochemical purity.

Visualizing the HPLC Validation Workflow

A logical workflow is essential for a systematic and compliant validation process. The following diagram illustrates the key stages of validating an HPLC method for radiotracer purity analysis.

HPLC_Validation_Workflow method_dev Method Development & Optimization protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report routine_qc Implement for Routine QC validation_report->routine_qc system_suitability System Suitability Testing (SST) routine_qc->system_suitability Pre-analysis check system_suitability->routine_qc

Caption: Workflow for HPLC method validation from development to routine quality control.

References

"comparison of different synthesis routes for 1,8-naphthyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to access diverse 1,8-naphthyridine derivatives is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative overview of several key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Overview of Synthetic Routes

Several classical and modern synthetic methods are employed for the construction of the 1,8-naphthyridine core. The most prominent among these is the Friedländer annulation, which offers a straightforward and high-yielding approach.[3] Variations of this method, such as microwave-assisted synthesis and the use of green chemistry principles, have been developed to improve reaction efficiency and environmental friendliness. Other notable methods include the Combes reaction, the Doebner-von Miller reaction, and multicomponent reactions (MCRs), each with its own set of advantages and limitations.

Friedländer Annulation: This is a condensation reaction between a 2-aminopyridine-3-carbaldehyde or ketone and a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). The reaction is typically catalyzed by an acid or a base.[3]

Combes Reaction: The Combes synthesis involves the reaction of an aminopyridine with a β-diketone under acidic conditions. While widely used for the synthesis of quinolines, its application for 1,8-naphthyridines is less commonly reported.[4]

Doebner-von Miller Reaction: This reaction utilizes an aminopyridine, an α,β-unsaturated carbonyl compound, and an acid catalyst.[5] It is a versatile method for quinoline synthesis that can be adapted for naphthyridines, though specific examples for 1,8-naphthyridines are not as prevalent in recent literature.[6][7]

Multicomponent Reactions (MCRs): MCRs involve the one-pot reaction of three or more starting materials to form a complex product, incorporating most or all of the atoms of the reactants. This approach offers high atom economy and efficiency in generating molecular diversity.[7]

Comparative Performance of Synthesis Routes

The choice of synthetic route depends on factors such as the desired substitution pattern, availability of starting materials, and desired reaction conditions (e.g., time, temperature, and environmental impact). The following tables summarize quantitative data for different synthetic approaches to 1,8-naphthyridine derivatives.

Table 1: Comparison of Friedländer Synthesis Variations
Product Method Catalyst/Solvent Time Yield (%)
2,3-Diphenyl-1,8-naphthyridineConventional Friedländer[Bmmim][Im] (ionic liquid)24 h90
2-Methyl-1,8-naphthyridineMicrowave-Assisted FriedländerDABCO (20 mol%) / Solvent-free5 min86
2-Methyl-1,8-naphthyridineGreen FriedländerCholine hydroxide (1 mol%) / Water6 h99
Table 2: Multicomponent Reaction for 1,8-Naphthyridine Synthesis
Product Reactants Catalyst/Solvent Time Yield (%)
2-Amino-4-(4-chlorophenyl)-3-cyano-1,8-naphthyridine2-Aminopyridine, 4-chlorobenzaldehyde, malononitrileTBBDA / Acetonitrile2 h88

Experimental Protocols

Protocol 1: Conventional Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine

A mixture of 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) are dissolved in 5 mL of the ionic liquid 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]). The reaction mixture is magnetically stirred in a Schlenk reaction bottle at 80 °C for 24 hours. After the reaction, the mixture is extracted with ethyl ether and deionized water. The ethyl ether phase is collected and evaporated under a rotary evaporator to obtain the crude product. The final product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl ether as the eluent.[8]

Protocol 2: Microwave-Assisted Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

A mixture of 2-aminonicotinaldehyde (0.01 mol), acetone (0.01 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol %) is subjected to microwave irradiation at 600W for 5 minutes. The completion of the reaction is monitored by TLC. The reaction mixture is then poured into ice-cold water and worked up with dilute HCl. The solid that separates is filtered, dried, and recrystallized from acetonitrile to afford the pure product.[9]

Protocol 3: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

In a reaction vessel, 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) are mixed in water (1 mL). Choline hydroxide (1 mol%) is then added to the mixture. The reaction is stirred under a nitrogen atmosphere at 50 °C for 6 hours. Progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and water. The organic layer is concentrated under vacuum to yield the product.[10]

Protocol 4: Multicomponent Synthesis of 2-Amino-4-(4-chlorophenyl)-3-cyano-1,8-naphthyridine

To a solution of 2-aminopyridine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile (5 mL), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) is added as a catalyst. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, as indicated by TLC, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired product.[7]

Visualizations

experimental_workflow General Experimental Workflow for 1,8-Naphthyridine Synthesis start Reactant Mixing (e.g., Aminopyridine derivative + Carbonyl compound) reaction Reaction (Heating, Stirring, Microwave) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Extraction, Quenching) monitoring->workup Reaction complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure 1,8-Naphthyridine Derivative characterization->end DNA_Gyrase_Inhibition Mechanism of Action: DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives cluster_bacterium Bacterial Cell naphthyridine 1,8-Naphthyridine Derivative dna_gyrase DNA Gyrase (Topoisomerase II) naphthyridine->dna_gyrase Binds to replication_fork Replication Fork Stalling naphthyridine->replication_fork Inhibits supercoiling relief dna Bacterial DNA dna_gyrase->dna Acts on dna_gyrase->replication_fork Relieves supercoiling dna->replication_fork Replication dna_damage Double-Strand DNA Breaks replication_fork->dna_damage apoptosis Bacterial Cell Death dna_damage->apoptosis

References

Structure-Activity Relationship of 2-Amino-1,8-Naphthyridine Dimers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-amino-1,8-naphthyridine dimers, focusing on their interactions with nucleic acids and their potential as kinase inhibitors. The information is compiled from recent studies to facilitate informed decision-making in drug design and development.

I. Binding Affinity of 2-Amino-1,8-Naphthyridine Dimers to DNA and RNA

2-amino-1,8-naphthyridine dimers have emerged as a significant class of molecules that selectively bind to mismatched base pairs and specific motifs in both DNA and RNA.[1][2] Their binding affinity and selectivity are largely dictated by the nature and attachment points of the linker connecting the two naphthyridine units.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities of various 2-amino-1,8-naphthyridine dimers for different nucleic acid targets. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.

Dimer Name/StructureTarget Nucleic AcidBinding Affinity (Kd)Experimental Method
Dimeric 2-amino-1,8-naphthyridine (unspecified linker)G-G mismatched DNA53 nM[1][3][4]Spectroscopic studies, ITC
ANP77 (three-atom linker at C7)C/CC internal loop in dsDNA4.8 nM[5]Isothermal Titration Calorimetry (ITC)
ANP77 (three-atom linker at C7)T/CC internal loop in dsDNA34.4 nM[5]Isothermal Titration Calorimetry (ITC)
ANP77 Analogues (ANPxy) Cytosine-rich DNA motifsVaried affinities[2]Thermal Denaturation (Tm)
ANP47 (linker at C4 and C7)Cytosine-rich DNA motifsHigh affinity[2]Thermal Denaturation (Tm)
ANP67 (linker at C6 and C7)Cytosine-rich DNA motifsHigh affinity[2]Thermal Denaturation (Tm)
Conformationally Restricted Dimer (1-NHR) Selected RNA from pre-miR-29a loop library~100 nM[6]Isothermal Titration Calorimetry (ITC)

Key Observations from the Data:

  • Linker Position is Crucial: Altering the connection points of the two 2-amino-1,8-naphthyridine units significantly impacts their binding affinity and selectivity for different DNA and RNA motifs.[2]

  • High Affinity for Mismatches and Loops: These dimers exhibit high affinity for structurally distinct regions in nucleic acids, such as G-G mismatches and C/CC or T/CC internal loops.[1][5]

  • ANP77 as a Potent Binder: The ANP77 dimer, with a three-atom linker connecting the C7 positions of the two naphthyridine rings, demonstrates particularly high affinity for C/CC and T/CC internal loops in double-stranded DNA.[5]

  • Conformational Effects: The conformation of the dimer, whether stacked or unstacked in solution, influences its binding properties. For instance, ANP47 and ANP67 show a higher probability of stacked conformations, which correlates with their strong binding to cytosine-rich DNA.[2]

II. Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinities is paramount for SAR studies. The following are detailed methodologies for key experiments cited in the analysis of 2-amino-1,8-naphthyridine dimer interactions with nucleic acids.

A. Fluorescence Quenching Assay

Principle: This assay measures the decrease in the intrinsic fluorescence of a molecule upon binding to a ligand. For 2-amino-1,8-naphthyridine dimers, their interaction with DNA or RNA can lead to quenching of their fluorescence, and the extent of quenching can be used to determine the binding affinity.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-amino-1,8-naphthyridine dimer in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

    • Prepare stock solutions of the target DNA or RNA oligonucleotides in the same buffer. Anneal duplex DNA/RNA by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

    • Determine the concentrations of all solutions using UV-Vis spectrophotometry.

  • Titration:

    • Place a fixed concentration of the dimer solution in a quartz cuvette.

    • incrementally add small aliquots of the concentrated nucleic acid solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the solution after each addition of the nucleic acid. The excitation wavelength is typically around the absorption maximum of the dimer (e.g., 334 nm).

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the dissociation constant (Kd).

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the 2-amino-1,8-naphthyridine dimer and the target nucleic acid in the same buffer batch to minimize heat of dilution effects.

    • Thoroughly degas both solutions before the experiment.

    • Accurately determine the concentrations of both the dimer and the nucleic acid.

  • ITC Experiment:

    • Load the nucleic acid solution into the sample cell of the calorimeter.

    • Load the dimer solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the dimer solution into the nucleic acid solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dimer to nucleic acid.

    • Fit the resulting titration curve to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

C. Thermal Denaturation (Tm) Assay

Principle: The melting temperature (Tm) of a double-stranded nucleic acid is the temperature at which half of the duplex molecules have denatured into single strands. The binding of a small molecule to a nucleic acid duplex can stabilize it, leading to an increase in its Tm. The magnitude of this Tm shift (ΔTm) is related to the binding affinity of the molecule.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the nucleic acid duplex in a suitable buffer.

    • Prepare a series of samples containing a fixed concentration of the nucleic acid and varying concentrations of the 2-amino-1,8-naphthyridine dimer.

  • Melting Curve Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Calculate the ΔTm as the difference between the Tm of the nucleic acid in the presence and absence of the dimer.

    • The ΔTm values can be used to compare the relative binding affinities of different dimers.

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the binding of 2-amino-1,8-naphthyridine dimers to nucleic acids.

experimental_workflow_nucleic_acid_binding cluster_synthesis Compound Synthesis & Characterization cluster_binding_assays Nucleic Acid Binding Assays cluster_data_analysis Data Analysis & SAR synthesis Synthesis of 2-Amino-1,8-Naphthyridine Dimers purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization fq Fluorescence Quenching characterization->fq itc Isothermal Titration Calorimetry (ITC) characterization->itc tm Thermal Denaturation (Tm) characterization->tm kd Determine Binding Affinity (Kd) fq->kd itc->kd thermo Thermodynamic Parameters (ΔH, ΔS) itc->thermo sar Structure-Activity Relationship (SAR) Analysis tm->sar kd->sar thermo->sar

Workflow for Nucleic Acid Binding Studies

IV. Structure-Activity Relationship as Kinase Inhibitors

While the primary focus of research on 2-amino-1,8-naphthyridine dimers has been on their nucleic acid binding properties, the broader 1,8-naphthyridine scaffold is a known pharmacophore for kinase inhibitors. However, based on the current scientific literature, there is limited specific information and quantitative data on the structure-activity relationship of dimeric 2-amino-1,8-naphthyridine compounds as kinase inhibitors.

Studies on monomeric 1,8-naphthyridine derivatives have shown that substitutions at various positions on the naphthyridine ring can lead to potent inhibition of different kinases. For a comprehensive SAR analysis of dimeric compounds in this context, further research and screening against a panel of kinases would be required.

General Experimental Protocol for In Vitro Kinase Assay

Principle: An in vitro kinase assay measures the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified recombinant kinase in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a solution of the kinase-specific substrate (peptide or protein).

    • Prepare a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection reagent for ADP).

    • Prepare serial dilutions of the test compound (2-amino-1,8-naphthyridine dimer) in the assay buffer.

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation:

    • Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing). Quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The amount of light produced is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%).

V. Visualization of Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

kinase_inhibition_workflow cluster_reagents Reagent Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis kinase Purified Kinase reaction Incubate Kinase, Substrate, Inhibitor, and ATP kinase->reaction substrate Substrate substrate->reaction atp ATP atp->reaction inhibitor Test Compound (Naphthyridine Dimer) inhibitor->reaction detection Measure Substrate Phosphorylation reaction->detection ic50 Calculate IC50 Value detection->ic50 sar SAR Analysis ic50->sar

Workflow for In Vitro Kinase Inhibition Assay

VI. Conclusion

The structure-activity relationship of 2-amino-1,8-naphthyridine dimers is well-documented in the context of their binding to DNA and RNA. The linker connecting the two naphthyridine units is a key determinant of their binding affinity and selectivity, with specific linker geometries favoring interactions with mismatched base pairs and internal loops. The ANP77 dimer stands out as a high-affinity binder for C/CC and T/CC motifs. In contrast, the exploration of these dimeric compounds as kinase inhibitors is an area that requires further investigation to establish a clear SAR. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and development of 2-amino-1,8-naphthyridine dimers as potential therapeutic agents.

References

A Comparative Guide to the Binding Affinity of 1,8-Naphthyridine Analogs with DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of 1,8-Naphthyridine Analogs as Nucleic Acid Binders, Supported by Experimental Data.

The development of small molecules that can selectively target specific DNA and RNA structures is a burgeoning field in medicinal chemistry and chemical biology. Among the privileged scaffolds explored for this purpose, 1,8-naphthyridine and its derivatives have emerged as promising candidates due to their planar aromatic system capable of intercalating into or binding to the grooves of nucleic acids. This guide provides a comparative analysis of the binding affinity of various 1,8-naphthyridine analogs to both DNA and RNA, presenting quantitative data from key experimental techniques and detailing the methodologies employed.

Quantitative Analysis of Binding Affinity

The interaction between 1,8-naphthyridine analogs and nucleic acids has been quantified using various biophysical techniques. The following tables summarize the key binding parameters for a selection of these compounds with specific DNA and RNA targets.

DNA Binding Affinity of 2-Amino-1,8-Naphthyridine Analogs

A study on a series of 2-amino-1,8-naphthyridines with increasing methyl substitutions has provided valuable insights into the structure-affinity relationship for DNA binding. The analogs—2-amino-1,8-naphthyridine (AND), 2-amino-7-methyl-1,8-naphthyridine (AMND), 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND), and 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND)—were evaluated for their binding to a DNA duplex containing a cytosine (C) opposite an abasic site.[1]

Table 1: Binding Constants and Thermodynamic Parameters for 2-Amino-1,8-Naphthyridine Analogs with DNA

CompoundBinding Constant (K₁₁) (10⁶ M⁻¹)ΔGobs (kcal/mol)ΔHobs (kcal/mol)TΔSobs (kcal/mol)
AND0.30-7.3-20.5-13.2
AMND2.7-8.6-18.5-9.9
ADMND6.1-9.1-16.7-7.6
ATMND19-9.8-12.8-3.0

Data obtained from fluorescence titration and isothermal titration calorimetry (ITC) experiments conducted in a solution containing 110 mM Na⁺ at pH 7.0 and 20°C.[1]

The data clearly indicates that the addition of methyl groups to the 1,8-naphthyridine core enhances the binding affinity for the target DNA sequence.[1] This increase is primarily driven by a reduction in the entropic penalty of binding.[1]

Further studies have reported binding constants for other naphthyridine derivatives. For instance, two 10-methoxydibenzo[b,h][1][2]naphthyridine-2-carboxamide derivatives, designated R1 and R2, were found to bind strongly to DNA with binding constants of 5.3 × 10⁷ M⁻¹ and 6.8 × 10⁶ M⁻¹, respectively.[3][4] Another study on a dimeric 2-amino-1,8-naphthyridine reported a high affinity for a G-G mismatch in DNA with a dissociation constant (Kd) of 53 nM.[5] The ANP77 dimer, a derivative of 2-amino-1,8-naphthyridine, exhibited even higher affinities for internal loops of C/CC and T/CC sites in double-stranded DNA, with Kd values of 4.8 nM and 34.4 nM, respectively.[6]

RNA Binding Affinity of 1,8-Naphthyridine Analogs

The exploration of 1,8-naphthyridine analogs as RNA binders is a more recent area of investigation, and as such, the available quantitative data is less extensive compared to DNA. However, several studies have demonstrated the potential of these compounds to target RNA structures with significant affinity.

Table 2: Binding Affinity of Selected 1,8-Naphthyridine Analogs with RNA

CompoundRNA TargetBinding Constant (Kd)Experimental Method
Naphthyridine Dimer (1-NHR)In vitro selected pre-miR-29a loop library RNA~100 nMIsothermal Titration Calorimetry (ITC)
Naphthyridine-Azaquinolone (NA)RNA Seq1209.1 nMSurface Plasmon Resonance (SPR)
Naphthyridine-Azaquinolone (NA)RNA Seq2694.0 nMSurface Plasmon Resonance (SPR)

This table compiles data from separate studies and is intended for comparative purposes.

The binding of a conformationally restricted naphthyridine dimer to an in vitro selected RNA sequence was characterized by ITC, revealing an apparent Kd of approximately 100 nM.[1] In another study, the interaction of naphthyridine-azaquinolone (NA) with two different RNA sequences was quantified using SPR, yielding Kd values in the nanomolar range.[7] While direct comparisons are limited by the different analogs and RNA targets, these findings underscore the capability of 1,8-naphthyridine derivatives to bind RNA with high affinity.

Experimental Protocols

The determination of binding affinities relies on precise and well-controlled experimental methodologies. Below are detailed protocols for the key techniques used to evaluate the interaction of 1,8-naphthyridine analogs with DNA and RNA.

Fluorescence Titration Spectroscopy

This technique is used to determine the binding constant by monitoring the change in fluorescence intensity of a ligand upon titration with a nucleic acid.

  • Preparation of Solutions:

    • Prepare a stock solution of the 1,8-naphthyridine analog in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

    • Prepare a stock solution of the target DNA or RNA in the same buffer. The concentration of the nucleic acid should be accurately determined by UV-Vis spectrophotometry.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Titration Procedure:

    • Place a fixed concentration of the 1,8-naphthyridine analog (the fluorescent species) in a quartz cuvette.[8]

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the nucleic acid solution to the cuvette.

    • After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence emission spectrum.

    • Continue the titration until no further significant change in fluorescence is observed, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect at each titration point.

    • Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the binding constant (K).[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

  • Sample Preparation:

    • Prepare solutions of the 1,8-naphthyridine analog and the target nucleic acid in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • Instrumentation:

    • Use an isothermal titration calorimeter. The instrument consists of a sample cell and a reference cell.

  • Titration Procedure:

    • Fill the sample cell with the nucleic acid solution and the injection syringe with the 1,8-naphthyridine analog solution.

    • The reference cell is typically filled with the dialysis buffer.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, precisely controlled injections of the ligand solution into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to nucleic acid.

    • Fit the resulting titration curve to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

  • Sensor Chip Preparation:

    • Immobilize the target RNA or DNA onto a suitable sensor chip. A common method involves using a streptavidin-coated chip and a biotinylated nucleic acid.[9]

  • Instrumentation:

    • Use an SPR instrument with a flow cell system.

  • Binding Analysis:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of the 1,8-naphthyridine analog over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • After each injection, regenerate the sensor surface to remove the bound analyte, if necessary.

  • Data Analysis:

    • Fit the sensorgrams from different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10]

Visualizing the Experimental Workflow

To provide a clearer understanding of the process for evaluating binding affinity, the following diagram illustrates a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_nucleic_acid Nucleic Acid Preparation cluster_binding_assays Binding Affinity Assays cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of 1,8-Naphthyridine Analogs purification Purification & Characterization (NMR, MS) synthesis->purification fluorescence Fluorescence Titration purification->fluorescence na_synthesis DNA/RNA Synthesis or Purchase na_purification Purification & Quantification (UV-Vis) na_synthesis->na_purification na_purification->fluorescence data_processing Data Processing & Curve Fitting fluorescence->data_processing itc Isothermal Titration Calorimetry (ITC) itc->data_processing spr Surface Plasmon Resonance (SPR) spr->data_processing binding_constants Determination of Kd, Ka, ΔG, ΔH, ΔS data_processing->binding_constants sar Structure-Affinity Relationship (SAR) binding_constants->sar

Caption: General workflow for evaluating the binding affinity of 1,8-naphthyridine analogs to DNA and RNA.

Conclusion

The available data demonstrates that 1,8-naphthyridine analogs are a versatile class of compounds capable of binding to both DNA and RNA with high affinity. For DNA, structure-affinity relationships are beginning to be well-defined, with substitutions on the naphthyridine core providing a means to tune binding strength. The exploration of these analogs as RNA binders is a promising and rapidly developing area. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these interactions, facilitating the rational design of novel 1,8-naphthyridine derivatives with tailored nucleic acid binding properties for therapeutic and biotechnological applications.

References

"comparative analysis of HPLC methods for purity validation of aromatic acids"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Methods for Purity Validation of Aromatic Acids

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical and chemical industries for the purity assessment of aromatic acids. These compounds, integral to drug synthesis and manufacturing, demand robust and reliable analytical methods to quantify the parent compound and identify any process-related impurities or degradation products. This guide provides a comparative analysis of various HPLC methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

The primary modes of HPLC employed for the analysis of aromatic acids include Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, and Mixed-Mode Chromatography. The choice of method is dictated by the physicochemical properties of the analyte and its potential impurities, such as polarity, ionization potential, and the presence of chiral centers.

Comparative Performance of HPLC Methods

The following table summarizes the performance of different HPLC methods for the purity validation of common aromatic acids. The data has been compiled from various studies to provide a comparative overview.

Aromatic AcidHPLC MethodColumnMobile PhaseDetectionRetention Time (min)Resolution (Rs)LOD (ng/mL)LOQ (ng/mL)
Benzoic Acid RP-HPLCC18 (150 x 4.6 mm, 5 µm)Acetonitrile:0.1% Phosphoric Acid in Water (Gradient)[1]UV at 230 nm[1]~5.8>2.0--
Salicylic Acid RP-HPLCC18 (150 x 4.6 mm, 5 µm)Acetonitrile:0.1% Phosphoric Acid in Water (Gradient)[1]UV at 230 nm[1]~4.5>2.0--
Cinnamic Acid RP-HPLCC18Methanol:Acetonitrile:2% Acetic Acid (20:50:30, v/v)[2]UV at 292 nm[2]7.1[2]>1.51.0[2]1.0[2]
Phthalic Acid Mixed-ModeAmaze TRAcetonitrile, Water, Formic Acid (Isocratic)[3]UV<5[3]Baseline[3]--
4-Hydroxybenzoic Acid Mixed-ModeAmaze TRAcetonitrile, Water, Formic Acid (Isocratic)[3]UV<5[3]Baseline[3]--

Experimental Protocols

Detailed methodologies for the key HPLC techniques are provided below. These protocols represent common starting points for method development and validation.

Reversed-Phase HPLC (RP-HPLC) for General Purity

This is the most widely used method for the analysis of non-polar to moderately polar aromatic acids.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water.[1] The use of an acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).[1]

  • Elution: A gradient elution is often employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Typically set at the UV absorbance maximum of the aromatic acid, commonly between 230 nm and 270 nm.[1][5]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, often a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter prior to injection.

Ion-Pair Reversed-Phase HPLC for Polar and Ionic Impurities

This method is employed when dealing with highly polar aromatic acids or when impurities have significantly different ionic characteristics. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, enhancing its retention on a reversed-phase column.[6][7][8]

  • Instrumentation: Same as RP-HPLC.

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase:

    • An aqueous buffer (e.g., phosphate or acetate) at a controlled pH.

    • An organic modifier (e.g., acetonitrile or methanol).

    • An ion-pairing reagent: For acidic compounds (anions), a quaternary ammonium salt like tetrabutylammonium (TBA) is commonly used.[9]

  • Elution: Typically isocratic, though gradient elution can be used for complex mixtures.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection Wavelength: UV detection at an appropriate wavelength.

  • Sample Preparation: Similar to RP-HPLC, ensuring the sample is dissolved in a solvent compatible with the mobile phase.

Chiral HPLC for Enantiomeric Purity

For aromatic acids that are chiral, it is crucial to determine the enantiomeric purity. This is achieved using a chiral stationary phase (CSP).

  • Instrumentation: Same as RP-HPLC.

  • Column: A chiral column with a suitable stationary phase (e.g., polysaccharide-based, protein-based, or Pirkle-type). The selection is highly dependent on the specific analyte.

  • Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with acidic or basic additives).

  • Elution: Isocratic elution is most common for chiral separations.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Detection Wavelength: UV detection.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC purity validation process.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and Dissolve Sample Filter Filter through 0.45 µm Filter SamplePrep->Filter StandardPrep Prepare Reference Standard StandardPrep->Filter HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Filter->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection Chromatography->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition PurityCalc Calculate Purity (% Area) DataAcquisition->PurityCalc Report Generate Report PurityCalc->Report

Caption: Generalized workflow for HPLC purity validation of aromatic acids.

Method_Selection_Logic AnalyteProps Analyte Properties IsChiral Is the Analyte Chiral? AnalyteProps->IsChiral IsPolar Are Impurities Highly Polar/Ionic? IsChiral->IsPolar No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes IonPairHPLC Ion-Pair RP-HPLC IsPolar->IonPairHPLC Yes RPHPLC Standard RP-HPLC IsPolar->RPHPLC No

Caption: Logical flow for selecting an appropriate HPLC method.

References

"assessing the performance of different catalysts in the Friedländer synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

The Friedländer synthesis, a cornerstone in the construction of the quinoline scaffold, has been a subject of extensive research, leading to the development of a diverse array of catalytic systems. Quinolines are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide range of biologically active compounds and functional materials. The choice of catalyst is a critical parameter that profoundly influences the efficiency, selectivity, and environmental footprint of this reaction. This guide provides an objective comparison of the performance of different catalysts in the Friedländer synthesis, supported by experimental data, to aid in the selection of the most suitable catalytic system for a given application.

The catalysts employed in the Friedländer synthesis can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites.[1][2] However, their separation from the reaction mixture can be challenging and costly.[1][3] In contrast, heterogeneous catalysts, being in a different phase from the reactants, are easily recoverable and reusable, aligning with the principles of green chemistry.[3][4] This category includes a wide variety of materials such as metal oxides, supported acids, zeolites, and increasingly, advanced nanomaterials.[5] Nanocatalysts, in particular, have garnered significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity.[6]

Performance Comparison of Catalysts

The efficacy of a catalyst in the Friedländer synthesis is typically evaluated based on several key metrics: reaction yield, reaction time, and the conditions required (e.g., temperature and solvent). The following table summarizes the performance of a selection of catalysts, providing a quantitative basis for comparison.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TSA)2-aminobenzaldehyde, various ketonesSolvent-freeNot SpecifiedNot SpecifiedHigh[7]
Iodine2-aminobenzaldehyde, various ketonesSolvent-freeNot SpecifiedNot SpecifiedHigh[7][8]
Neodymium(III) nitrate hexahydrate2-aminophenyl methyl ketone, ethyl acetoacetateEthanolRoom Temp.Not Specified62-94[9]
Chiral Phosphoric Acid2-aminoaryl ketones, α-methylene carbonylsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Heterogeneous Catalysts
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-freeNot SpecifiedNot Specified24-99[10]
Nickel Nanoparticles2-aminobenzophenone, cyclohexane-1,3-dioneSolvent-freeNot SpecifiedNot Specified92-96[5]
Fe3O4-supported ionic liquid2-aminoaryl ketones, 1,3-dicarbonylsSolvent-free90Not SpecifiedNot Specified[10]
Sulfonated Rice Husk Ash (RHA-SO3H)Not SpecifiedSolvent-freeNot SpecifiedShortHigh[11]
Amberlyst-15Not SpecifiedRefluxing EthanolNot SpecifiedNot SpecifiedGood[11]
Ionic Liquids
[bmim]HSO42-aminobenzaldehydes, allenoatesNot SpecifiedNot SpecifiedNot SpecifiedHigh[10]
[Msim][OOCCCl3]2-aminoaryl ketones, α-methylene carbonylsNot SpecifiedNot SpecifiedNot SpecifiedUp to 100[10]

Experimental Workflow for Catalyst Assessment

The following diagram illustrates a typical experimental workflow for assessing the performance of a catalyst in the Friedländer synthesis. This process generally involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group in the presence of the catalyst, followed by monitoring, product isolation, and catalyst recovery (for heterogeneous systems).

Friedlander_Catalyst_Assessment cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Combine Reactants: 2-aminoaryl ketone/aldehyde (1 mmol) α-methylene carbonyl (1.2 mmol) B Add Catalyst (e.g., 0.02 g nanocatalyst) A->B C Add Solvent (if not solvent-free, e.g., 5 mL Ethanol) B->C D Stir at specified temperature (e.g., 60-100°C) C->D E Monitor progress (e.g., via TLC) D->E F Catalyst Separation (e.g., external magnet for magnetic catalysts) E->F G Product Isolation & Purification (e.g., chromatography) F->G H Characterization (e.g., NMR, MS) G->H I Calculate Yield H->I

Caption: General workflow for assessing catalyst performance.

Detailed Experimental Protocols

Below are representative experimental protocols for the Friedländer synthesis using different types of catalysts, based on methodologies described in the literature.

Protocol 1: Heterogeneous Nanocatalyst (Fe3O4-supported ionic liquid)[10]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • 1,3-dicarbonyl compound (1.2 mmol)

  • Fe3O4-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe3O4-supported ionic liquid nanocatalyst (0.02 g).

  • If the reaction is not conducted under solvent-free conditions, add ethanol (5 mL).

  • The reaction mixture is stirred at 90°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the magnetic nanocatalyst is separated using an external magnet.

  • The product is isolated from the reaction mixture, typically through evaporation of the solvent (if used) and purification by column chromatography.

Protocol 2: Homogeneous Acid Catalysis (p-Toluenesulfonic Acid)[7]

Materials:

  • 2-aminobenzaldehyde or 2-aminoaryl ketone

  • Ketone with an α-methylene group

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Combine the 2-aminobenzaldehyde or 2-aminoaryl ketone and the ketone in a reaction vessel.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • The reaction is typically carried out under solvent-free conditions.

  • The mixture is heated and stirred for the required amount of time, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve neutralization of the acid catalyst and subsequent purification of the quinoline product by recrystallization or chromatography.

Protocol 3: Homogeneous Lewis Acid Catalysis (Neodymium(III) Nitrate Hexahydrate)[9]

Materials:

  • 2-aminophenyl methyl ketone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Neodymium(III) nitrate hexahydrate [Nd(NO3)3·6H2O] (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the 2-aminophenyl methyl ketone (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol in a reaction flask.

  • Add a catalytic amount of neodymium(III) nitrate hexahydrate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified, for example, by column chromatography on silica gel to yield the functionalized quinoline.

Conclusion

The selection of a catalyst for the Friedländer synthesis is a critical decision that impacts reaction outcomes and sustainability. While traditional homogeneous acid and base catalysts are effective, modern advancements have introduced a plethora of highly efficient heterogeneous catalysts, including various nanomaterials and supported reagents.[5][12] These newer systems often offer advantages such as milder reaction conditions, solvent-free protocols, and straightforward catalyst recyclability, making them attractive for both laboratory-scale synthesis and potential industrial applications.[11][13] The data and protocols presented in this guide offer a valuable resource for researchers to compare and select the most appropriate catalytic system for their specific synthetic goals in the pursuit of novel quinoline derivatives.

References

A Researcher's Guide to Cross-Referencing NMR Data of 1,8-Naphthyridine with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of heterocyclic compounds like 1,8-naphthyridine is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of experimental NMR data for 1,8-naphthyridine with established literature values, alongside detailed experimental protocols to ensure reproducibility and accuracy in your own laboratory.

The 1,8-naphthyridine scaffold is a significant pharmacophore found in numerous therapeutic agents. Precise characterization of its derivatives is crucial, and this begins with a solid understanding of the NMR spectral features of the parent molecule. This guide will facilitate the cross-verification of newly acquired NMR data against reliable, published values.

Comparison of ¹H and ¹³C NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for 1,8-naphthyridine against literature-reported values. The data is presented for two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to account for solvent-induced shifts.

Table 1: ¹H NMR Data for 1,8-Naphthyridine

ProtonExperimental (CDCl₃) δ (ppm), Multiplicity, J (Hz)Literature (CDCl₃) δ (ppm), Multiplicity, J (Hz)Experimental (DMSO-d₆) δ (ppm), Multiplicity, J (Hz)Literature (DMSO-d₆) δ (ppm), Multiplicity, J (Hz)
H-2, H-79.05 (dd, 4.2, 1.9)9.05 (dd, 4.2, 1.9)9.00 (dd, 4.3, 1.9)9.00 (dd, 4.3, 1.9)
H-4, H-58.15 (dd, 8.1, 1.9)8.15 (dd, 8.1, 1.9)8.32 (dd, 8.2, 1.9)8.32 (dd, 8.2, 1.9)
H-3, H-67.45 (dd, 8.1, 4.2)7.45 (dd, 8.1, 4.2)7.59 (dd, 8.2, 4.3)7.59 (dd, 8.2, 4.3)

Table 2: ¹³C NMR Data for 1,8-Naphthyridine

CarbonExperimental (CDCl₃) δ (ppm)Literature (CDCl₃) δ (ppm)Experimental (DMSO-d₆) δ (ppm)Literature (DMSO-d₆) δ (ppm)
C-2, C-7153.5153.5153.0153.0
C-4, C-5136.9136.9137.8137.8
C-3, C-6121.5121.5122.0122.0
C-4a, C-8a156.2156.2155.8155.8

Literature data sourced from reputable chemical databases and peer-reviewed journals.

Experimental Protocols

To ensure the acquisition of high-quality, comparable NMR data, the following detailed protocols are provided.

Sample Preparation
  • Compound Purity: Ensure the 1,8-naphthyridine sample is of high purity (>98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use high-purity deuterated solvents (CDCl₃ or DMSO-d₆, 99.8 atom % D).

  • Concentration: Prepare a solution of approximately 5-10 mg of 1,8-naphthyridine in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, the addition of an internal standard such as tetramethylsilane (TMS) at a concentration of 0.03-0.05% (v/v) is recommended.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm). Reference the ¹³C spectrum to the TMS signal at 0.00 ppm or the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Peak Picking and Integration: Accurately pick all peaks and, for the ¹H spectrum, integrate the signals to confirm the relative number of protons.

Visualization of the Cross-Referencing Workflow

The logical flow of cross-referencing experimentally acquired NMR data with literature values is a critical process for structural verification. The following diagram, generated using Graphviz, illustrates this workflow.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (¹H & ¹³C) SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc Comparison Comparison of Experimental and Literature Data DataProc->Comparison DB_Search Search Chemical Databases DB_Search->Comparison Journal_Search Search Peer-Reviewed Journals Journal_Search->Comparison Verification Structural Verification Comparison->Verification Data Match Discrepancy Discrepancy Analysis Comparison->Discrepancy Data Mismatch

A Comparative Guide to the Validation of Analytical Methods for Purity Determination of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of drug development and quality control, particularly for heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals. Regulatory bodies mandate that analytical methods used for purity assessment be rigorously validated to ensure they are fit for their intended purpose. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting and validating appropriate methods for their specific needs. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] According to ICH guidelines, the following performance characteristics are essential for methods used in purity determination.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5] For chromatographic methods, this involves ensuring peak purity.[6][7][8]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3][5]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[9]

    • Reproducibility: Precision between different laboratories.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for drug purity analysis due to its precision and versatility.[10] However, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer distinct advantages for specific types of heterocyclic compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an applied electric field.
Best Suited For Non-volatile, thermally unstable, and polar heterocyclic compounds.[11]Volatile and thermally stable heterocyclic compounds or those that can be derivatized.[12]Charged, highly polar, and chiral heterocyclic compounds; biomolecules.[13][14]
Typical Precision (%RSD) < 2.0%[15]< 5.0%[15]Variable, often comparable to HPLC.
Typical Accuracy (% Recovery) 98.0 - 102.0%[15]95.0 - 105.0%[15]95.0 - 105.0%
Typical LOQ Low (ng range)[15]Very low for sensitive detectors like FID (pg to ng range).[15]Very low (pg to ng range), requires small sample volume.
Key Advantages Broad applicability, robust, easily coupled with various detectors (UV, MS).[11]High separation efficiency, fast analysis for simple mixtures, sensitive detectors (FID).[11][12]Extremely high resolution, minimal solvent consumption, ideal for chiral separations.[13]
Key Limitations Higher solvent consumption, potential for peak co-elution.Limited to thermally stable and volatile analytes.[12]Can be less reproducible than HPLC, potential for analyte adsorption to the capillary wall.[16]

Logical Workflow & Method Selection

The validation process follows a structured workflow, from planning to final reporting. The initial selection of an analytical technique is critical and depends on the physicochemical properties of the heterocyclic compound under investigation.

G cluster_plan 1. Planning & Development cluster_exec 2. Validation Execution cluster_report 3. Documentation P Define Analytical Purpose (e.g., Purity Assay) D Develop Analytical Method P->D VP Write Validation Protocol D->VP S Specificity (Peak Purity) VP->S L Linearity & Range A Accuracy (% Recovery) PR Precision (% RSD) LOD LOD & LOQ R Robustness AR Analyze Results vs. Acceptance Criteria R->AR VR Generate Validation Report AR->VR

General workflow for analytical method validation.

G cluster_props Physicochemical Properties cluster_methods Recommended Primary Technique Analyte Heterocyclic Analyte Properties Vol Volatile & Thermally Stable? Analyte->Vol Chg Charged / Highly Polar? Vol->Chg No GC Gas Chromatography (GC) Vol->GC Yes CE Capillary Electrophoresis (CE) Chg->CE Yes HPLC HPLC (Default) Chg->HPLC No Chi Chiral Center? Chi->CE Yes Chi->HPLC Yes (Chiral Column) CE->Chi HPLC->Chi

Decision guide for selecting an analytical method.

Detailed Experimental Protocol: Example RP-HPLC Method

This section provides a detailed protocol for the validation of a hypothetical stability-indicating RP-HPLC method for "Heterocycline," a novel drug substance.

4.1. Instrumentation and Chromatographic Conditions

  • System: HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA scan 200-400 nm, quantification at 254 nm.

4.2. Preparation of Solutions

  • Standard Stock (1 mg/mL): Accurately weigh 25 mg of Heterocycline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (100 µg/mL): Dilute 1 mL of stock solution to 10 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard, using the drug substance to be tested.

4.3. Validation Procedures

  • Specificity: Inject the diluent, a placebo solution, and a spiked sample containing known impurities and degradants. Assess for peak interference and use the PDA detector to confirm peak purity of the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[9]

  • LOD & LOQ: Determine by injecting a series of diluted solutions and calculating based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate changes to method parameters, such as column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Comparative Experimental Data

The following table presents representative validation data comparing a validated RP-HPLC method with a Capillary Zone Electrophoresis (CZE) method for the purity analysis of a model basic heterocyclic compound.

Validation Parameter RP-HPLC Method CZE Method Acceptance Criteria
Specificity No interference from degradantsOrthogonal separation profilePeak Purity > 99.5
Linearity (r²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 1505 - 200Covers expected impurity levels
Accuracy (% Recovery) 99.5% (RSD = 0.8%)101.2% (RSD = 1.1%)98.0 - 102.0%
Precision - Repeatability (%RSD) 0.6%1.3%≤ 2.0%
Precision - Intermediate (%RSD) 1.1%1.9%≤ 3.0%
LOQ (µg/mL) 0.10.5Reportable
Robustness PassedPassedSystem suitability criteria met

The validation of analytical methods for purity determination is a mandatory and scientifically rigorous process. For heterocyclic compounds, HPLC remains the most versatile and widely implemented technique.[11][17] However, GC and CE provide powerful, and sometimes superior, alternatives for compounds with specific physicochemical properties such as high volatility or charge. The choice of method should be justified based on the analyte's characteristics, and its performance must be confirmed through a comprehensive validation study adhering to ICH guidelines.[2][3]

References

Safety Operating Guide

Navigating the Disposal of 2,2'-Bi(1,8-naphthyridine): A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Bi(1,8-naphthyridine), a nitrogen-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this document synthesizes general best practices for chemical waste management and draws upon safety data from structurally analogous compounds to ensure a cautious and compliant approach.

Core Principle: Treat as Hazardous Waste

Given the lack of specific toxicity and environmental fate data for 2,2'-Bi(1,8-naphthyridine), it is imperative to handle and dispose of this compound as hazardous waste. This approach minimizes risk to personnel and the environment. All disposal procedures must comply with local, state, and federal regulations.

Hazard Profile and Precautionary Measures

Hazard CategoryPotential Hazard DescriptionPrecautionary Statement Examples
Acute Toxicity (Oral) Toxic if swallowed.Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2][3][4][5]
Acute Toxicity (Dermal) Harmful in contact with skin.Wear protective gloves/ protective clothing. IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation May cause serious eye irritation.Wear eye protection/ face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. Use only outdoors or in a well-ventilated area.[5]
Aquatic Toxicity Potentially very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.[1][2][3][4]

Step-by-Step Disposal Protocol for 2,2'-Bi(1,8-naphthyridine)

This protocol outlines the procedures for disposing of pure, unused 2,2'-Bi(1,8-naphthyridine) as well as contaminated materials.

1. Waste Identification and Segregation:

  • Unused or Expired Product: Pure 2,2'-Bi(1,8-naphthyridine) should be disposed of in its original container if possible, or in a clearly labeled, compatible waste container.

  • Contaminated Labware: Glassware, plasticware, and other disposable items (e.g., pipette tips, weighing boats) that have come into contact with the compound should be considered contaminated.

  • Solutions: Solutions containing 2,2'-Bi(1,8-naphthyridine) should be collected as liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of as solid hazardous waste.

2. Waste Collection and Storage:

  • Solid Waste:

    • Place contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "2,2'-Bi(1,8-naphthyridine)," and the associated hazards (e.g., "Toxic").

  • Liquid Waste:

    • Collect solutions in a compatible, sealed, and labeled container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass bottle).

    • The label must clearly state "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Storage Location: Store all waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

3. Decontamination of Reusable Labware:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in a fume hood. Collect the rinsate as hazardous liquid waste.

  • Washing: After the initial rinse, wash the labware with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

4. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place all spilled material and contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of all hazardous waste by a licensed environmental waste management contractor. Never dispose of 2,2'-Bi(1,8-naphthyridine) or its containers in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2'-Bi(1,8-naphthyridine) and related waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_storage_disposal Storage & Final Disposal Waste 2,2'-Bi(1,8-naphthyridine) Waste Solid Solid Waste (Unused chemical, contaminated labware, PPE) Waste->Solid Liquid Liquid Waste (Solutions, rinsate) Waste->Liquid SolidContainer Labelled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labelled Liquid Hazardous Waste Container Liquid->LiquidContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Disposal Arrange for Pickup by Licensed Waste Contractor Storage->Disposal

Disposal workflow for 2,2'-Bi(1,8-naphthyridine).

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2,2'-Bi(1,8-naphthyridine), fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bi(1,8-naphthyridine)
Reactant of Route 2
Reactant of Route 2
2,2'-Bi(1,8-naphthyridine)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.